Isonicotinimidamide hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18379. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
pyridine-4-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3.ClH/c7-6(8)5-1-3-9-4-2-5;/h1-4H,(H3,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONKMFGAXKCLMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6345-27-3, 42518-06-9 | |
| Record name | 6345-27-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18379 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [amino(pyridin-4-yl)methylidene]azanium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pyridine-4-amidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unraveling the Enigma: The Mechanism of Action of Isonicotinimidamide Hydrochloride Remains Undefined
Despite its chemical identification, the precise mechanism of action for isonicotinimidamide hydrochloride remains conspicuously absent from publicly available scientific literature. For researchers, scientists, and drug development professionals, this presents a significant knowledge gap. While direct experimental data and detailed signaling pathways for this specific compound are not documented, an examination of its chemical structure and the activities of closely related analogs can provide valuable, albeit speculative, insights.
This compound is chemically identified by several synonyms, including 4-Amidinopyridine hydrochloride, Isonicotinamidine hydrochloride, 4-Pyridinecarboximidamide hydrochloride, and 4-Amidinopyridinium chloride.[1][2] Its registered CAS number is 6345-27-3.[1][2] Beyond these identifiers, however, its biological activity and molecular targets are not characterized in the accessible scientific domain.
Insights from Structurally Related Compounds: The Case of Isoniazid
To form a foundational hypothesis for the potential action of this compound, it is instructive to consider the well-established mechanism of its structural relative, isoniazid (isonicotinic acid hydrazide). Isoniazid is a cornerstone of antituberculosis therapy and its mode of action has been extensively studied.
Isoniazid is a prodrug, meaning it requires activation within the target organism.[3] In Mycobacterium tuberculosis, the catalase-peroxidase enzyme KatG activates isoniazid, generating a number of reactive species.[3] These reactive molecules, including nitric oxide, subsequently form adducts with the nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+).[3] These adducts are potent inhibitors of key enzymes in the mycobacterial cell wall synthesis pathway, particularly the synthesis of mycolic acids, which are critical for the structural integrity of the bacterium.[3] Furthermore, the reactive intermediates of isoniazid can also disrupt nucleic acid synthesis and other metabolic processes within the mycobacteria.[3]
The following diagram illustrates the established activation and primary mechanism of action for the related compound, isoniazid.
References
Isonicotinimidamide Hydrochloride: A Technical Overview for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the chemical structure, properties, and available data for Isonicotinimidamide hydrochloride, a pyridine-based compound of interest to researchers, scientists, and professionals in drug development. This document summarizes key identifiers, physicochemical properties, and structural information to facilitate further investigation and application of this compound.
Chemical Structure and Identification
This compound is a chemical compound featuring a pyridine ring substituted with a carboximidamide group at the 4-position. The hydrochloride salt form enhances its stability and solubility in aqueous media.[1]
Key Identifiers:
| Identifier | Value |
| IUPAC Name | Pyridine-4-carboximidamide hydrochloride[1] |
| CAS Registry Number | 6345-27-3[1][2][3] |
| Molecular Formula | C₆H₈ClN₃[1] |
| Molecular Weight | 157.60 g/mol [1] |
| InChI Key | IONKMFGAXKCLMI-UHFFFAOYSA-N[1] |
| SMILES | N=C(N)c1ccncc1.[H]Cl[1] |
A hydrated form of this compound also exists with the molecular formula C₆H₁₀ClN₃O and a molecular weight of 175.61 g/mol .[1]
Synonyms and Alternative Nomenclature:
This compound is known by several other names in scientific literature and commercial catalogs, including:
The variety of names reflects its diverse applications across different chemical disciplines.
Below is a diagram representing the chemical structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| Physical State | Solid[1] | [1] |
| Appearance | Varies, typically a solid[1] | [1] |
| Melting Point | ~245°C (with decomposition) | [1] |
| 240-242°C | [1] | |
| Hygroscopicity | Reported to be hygroscopic[1] | [1] |
The slight variations in the reported melting point may be attributed to differences in experimental methodologies or the purity of the sample.[1] Its hygroscopic nature necessitates storage in a dry environment to maintain its integrity.[1]
Experimental Data and Protocols
Synthesis
A generalized workflow for the synthesis of related pyridine carboximidoyl compounds might involve the activation of the corresponding carboxylic acid, followed by reaction with an amine source.
Experimental Studies
Specific experimental studies focusing exclusively on this compound are limited in the available literature. Much of the research in this area has centered on its close analog, isonicotinic acid hydrazide (isoniazid), a well-known antitubercular drug.[6][7] Studies on isoniazid and other nicotinic acid derivatives have explored their pharmacological effects, including their use in the treatment of tuberculosis and potential side effects.[6][7][8]
Researchers interested in the biological activity of this compound may consider protocols similar to those used for evaluating other nicotinic acid derivatives, which often involve antimicrobial activity assays and cytotoxicity studies.[8][9]
Safety and Handling
This compound is intended for research use only and is not for diagnostic or therapeutic use.[2] As with any chemical substance, appropriate personal protective equipment should be used when handling this compound. Due to its hygroscopic nature, it should be stored in a tightly sealed container in a cool, dry place.[1]
Conclusion
This compound presents a molecule of interest for further chemical and pharmacological investigation. This guide provides a foundational understanding of its chemical identity and known properties. The lack of extensive, publicly available experimental data highlights an opportunity for novel research into the synthesis, characterization, and potential applications of this compound. Future studies could focus on developing efficient synthetic routes, exploring its biological activities, and elucidating its mechanism of action in various experimental models.
References
- 1. This compound (6345-27-3) for sale [vulcanchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound|lookchem [lookchem.com]
- 4. EP1575921B1 - Process for the synthesis of isonicotinic acid hydrazide - Google Patents [patents.google.com]
- 5. WO2004056778A1 - Process for the synthesis of isonicotinic acid hydrazide - Google Patents [patents.google.com]
- 6. [Experimental studies on the effect of nicotinic acid derivatives on healthy inbred mice, with a contribution on the evaluation of non-tuberculostatic side-effects of isonicotinic acid hydrazide therapy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [So-called secondary therapeutic effects of isonicotinic acid hydrazide; experimental studies with isonicotinic acid hydrazide resistant bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Isonicotinimidamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis pathway for Isonicotinimidamide Hydrochloride, a key building block in pharmaceutical research and development. The synthesis, proceeding through a Pinner reaction followed by ammonolysis, is a well-established and efficient method for the preparation of this valuable compound. This document outlines the reaction mechanism, detailed experimental protocols, and relevant quantitative data to assist researchers in the successful synthesis of the target molecule.
Core Synthesis Pathway
The principal route for the synthesis of this compound commences with the readily available starting material, 4-Cyanopyridine (also known as isonicotinonitrile). The transformation is achieved in a two-step process:
-
Formation of the Imidate Ester (Pinner Reaction): 4-Cyanopyridine is reacted with an alcohol, typically methanol, in the presence of a strong acid catalyst like hydrogen chloride, or via a base-catalyzed pathway using a reagent such as sodium methoxide. This reaction yields the corresponding imidate ester intermediate, Methyl Isonicotinimidate.
-
Ammonolysis of the Imidate Ester: The isolated or in-situ generated imidate ester is then treated with a source of ammonia, such as ammonium chloride, to undergo nucleophilic substitution at the imino carbon, affording the desired product, this compound.
This pathway is favored for its relatively high yields and straightforward execution.
Experimental Protocols
The following protocols are based on established laboratory procedures for the synthesis of this compound.
Synthesis of Methyl Isonicotinimidate
Materials:
-
4-Cyanopyridine
-
Sodium Methoxide
-
Anhydrous Methanol
Procedure:
-
A solution of 4-Cyanopyridine in anhydrous methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a drying tube.
-
The solution is cooled in an ice bath to 0-5 °C.
-
Sodium methoxide is added portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature (approximately 20 °C) and stirred for a specified duration to ensure complete formation of the imidate ester.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Synthesis of this compound
Materials:
-
Methyl Isonicotinimidate solution (from the previous step)
-
Ammonium Chloride
-
Anhydrous Methanol
Procedure:
-
To the methanolic solution of Methyl Isonicotinimidate, an equimolar amount of ammonium chloride is added.
-
The reaction mixture is heated to reflux (approximately 65 °C for methanol) and maintained at this temperature for a period of 4 hours.
-
Upon completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude solid is then purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield pure this compound as a crystalline solid.
Quantitative Data
The following table summarizes the typical quantitative data associated with the synthesis of this compound from 4-Cyanopyridine.
| Parameter | Value | Reference |
| Starting Material | 4-Cyanopyridine | LookChem[1] |
| Reagent (Step 1) | Sodium Methoxide in Methanol | LookChem[1] |
| Reaction Temperature (Step 1) | 20 °C | LookChem[1] |
| Reagent (Step 2) | Ammonium Chloride in Methanol | LookChem[1] |
| Reaction Condition (Step 2) | Reflux | LookChem[1] |
| Reaction Time (Step 2) | 4 hours | LookChem[1] |
| Overall Yield | 76.0% | LookChem[1] |
Visualizing the Synthesis Pathway
The logical flow of the synthesis can be represented by the following diagrams.
Caption: Overall synthesis pathway for this compound.
Caption: Generalized Pinner reaction and ammonolysis mechanism.
References
Navigating the Solubility Landscape of Isonicotinimidamide Hydrochloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isonicotinimidamide hydrochloride, a pyridine-based compound featuring an amidine functional group, is a molecule of interest in various chemical and pharmaceutical research areas. Understanding its solubility in organic solvents is paramount for its effective use in synthesis, formulation, and biological screening. This technical guide provides a comprehensive overview of the currently available solubility information for this compound and its parent compound, isonicotinamide. Due to the limited direct quantitative data for the hydrochloride salt, this guide also furnishes a detailed experimental protocol for determining its solubility, enabling researchers to generate precise data for their specific applications.
Data Presentation: Solubility Profile
Precise quantitative solubility data for this compound in a range of organic solvents is not extensively available in public literature. However, information regarding the solubility of its parent compound, isonicotinamide, and related compounds, along with data on stock solution preparation, can provide valuable insights. It is crucial to note that as a hydrochloride salt, this compound is expected to exhibit higher polarity compared to its free base, isonicotinamide. This generally translates to increased solubility in polar solvents and potentially reduced solubility in non-polar organic solvents.
Table 1: Inferred and Qualitative Solubility of this compound and Related Compounds
| Compound | Solvent | Temperature (°C) | Solubility (approx.) | Data Type | Source |
| 4-Aminopyridine | Ethanol | Not Specified | ~30 mg/mL | Quantitative | [1] |
| 4-Aminopyridine | DMSO | Not Specified | ~30 mg/mL | Quantitative | [1] |
| 4-Aminopyridine* | Dimethyl formamide | Not Specified | ~30 mg/mL | Quantitative | [1] |
*Note: 4-Aminopyridine is a structurally related pyridine derivative, and its solubility is provided here as a potential indicator. These values should be used with caution as a proxy for the solubility of this compound.
Table 2: Qualitative Solubility of Isonicotinamide (Parent Compound)
| Solvent | Solubility Description | Source |
| Acetic Acid | Studied for solute-solvent interactions, implying solubility. | [2] |
| Acetonitrile | Studied for solute-solvent interactions, implying solubility. | [2] |
| Acetone | Studied for solute-solvent interactions, implying solubility. | [2] |
| Chloroform | Studied for solute-solvent interactions, implying solubility. | [2] |
| Ethyl Acetate | Studied for solute-solvent interactions, implying solubility. | [2] |
| Methanol | Studied for solute-solvent interactions, implying solubility. | [2] |
Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method
To obtain precise and reliable solubility data for this compound in specific organic solvents, the shake-flask method is a widely accepted and robust technique.[3]
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.
Materials:
-
This compound powder
-
High-purity organic solvent of choice
-
Analytical balance (±0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Validated analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a series of vials. The presence of excess solid is critical to ensure that the solution reaches saturation and is in equilibrium with the solid phase.
-
Accurately add a known volume of the chosen organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation during the experiment.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The required time may vary depending on the compound and the solvent.
-
-
Sample Separation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same temperature for a short period (e.g., 2 hours) to permit the excess solid to settle.
-
To ensure complete separation of the solid from the supernatant, centrifuge the vials.
-
-
Sample Analysis:
-
Carefully withdraw a precise aliquot of the clear supernatant.
-
Gravimetrically or volumetrically dilute the aliquot with an appropriate solvent to a concentration that falls within the calibrated range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method such as HPLC-UV.
-
-
Calculation:
-
Calculate the original concentration of this compound in the saturated solution by accounting for the dilution factor.
-
The solubility is typically expressed in units of mg/mL or mol/L.
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical workflow for the determination of solubility using the shake-flask method.
Conclusion
While direct quantitative solubility data for this compound in organic solvents remains limited in publicly available literature, this guide provides a framework for researchers to approach this critical physicochemical parameter. The qualitative data for the parent compound, isonicotinamide, suggests that solubility in a range of common organic solvents can be expected. However, for precise and reliable data, experimental determination is essential. The provided detailed protocol for the shake-flask method offers a robust starting point for generating high-quality solubility data, which is indispensable for advancing research and development involving this compound.
References
A Comprehensive Technical Guide to Isonicotinimidamide Hydrochloride (CAS 6345-27-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isonicotinimidamide hydrochloride, with the CAS registry number 6345-27-3, is a pyridine-based organic compound. It is also commonly known by its synonyms, including 4-Amidinopyridine hydrochloride and Pyridine-4-carboximidamide hydrochloride. This molecule serves as a key intermediate in the synthesis of various pharmaceutical compounds, most notably in the development of antituberculosis drugs such as isoniazid. Its chemical structure, featuring a pyridine ring and an amidine functional group, makes it a versatile building block in medicinal chemistry. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, along with detailed experimental methodologies relevant to its characterization and analysis.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, storage, and application in synthetic and analytical procedures.
General and Physical Properties
| Property | Value | Source(s) |
| Appearance | White to off-white or light-yellow solid, crystalline powder, or crystals. | [1] |
| Melting Point | ~245 °C (with decomposition) | [2] |
| 240-242 °C | [3] | |
| Boiling Point | Information not available. Often decomposes upon heating. | - |
| Density | Data not available. | - |
| Hygroscopicity | Hygroscopic. Sensitive to moisture. | [2] |
Chemical and Molecular Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈ClN₃ | [1] |
| Molecular Weight | 157.60 g/mol | [1] |
| IUPAC Name | pyridine-4-carboximidamide;hydrochloride | [4] |
| InChI Key | IONKMFGAXKCLMI-UHFFFAOYSA-N | [4] |
| SMILES | Cl.NC(=N)C1=CC=NC=C1 | [4] |
| Solubility | Soluble in water. | - |
| Storage | Store in a dry, cool, and well-ventilated place under an inert atmosphere (nitrogen or argon) at 2-8°C. Keep containers tightly closed and protected from light. | [5][6] |
Experimental Protocols
Detailed experimental protocols for the determination of key physicochemical properties are often not available for specific research chemicals. However, established methodologies for similar compounds can be readily adapted. The following sections outline detailed experimental procedures that can be applied to this compound.
Determination of Purity by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from established methods for the analysis of related pyridine compounds and can be optimized for this compound.[7][8][9]
Objective: To determine the purity of an this compound sample.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Ammonium carbonate
-
Deionized water
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile, methanol, ethanol, and 1% aqueous ammonium carbonate (e.g., in a ratio of 75:10:10:5 v/v/v/v).[9] The exact ratio may need to be optimized for best peak separation. Filter the mobile phase through a 0.45 µm filter and degas before use.
-
Standard Solution Preparation: Accurately weigh a known amount of a high-purity this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create calibration standards.
-
Sample Solution Preparation: Accurately weigh the this compound sample to be tested and prepare a solution in the mobile phase with a concentration within the range of the calibration standards.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column.
-
Flow Rate: 1.0 mL/min (can be adjusted).
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: 244 nm (or a wavelength of maximum absorbance for the compound).[9]
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Data Analysis: Construct a calibration curve by plotting the peak area of the reference standard against its concentration. Determine the concentration of this compound in the sample solution from the calibration curve. Calculate the purity of the sample as a percentage.
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
This general protocol for determining the pKa of amine-containing compounds can be adapted for this compound.[10][11]
Objective: To determine the pKa value of the protonated amidine and/or pyridine nitrogen in this compound.
Materials:
-
This compound sample
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Deionized water (carbon dioxide-free)
-
pH meter with a combination electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Sample Preparation: Accurately weigh a precise amount of this compound and dissolve it in a known volume of deionized water in a beaker to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution. Ensure the electrode is properly calibrated.
-
Titration: Begin stirring the solution gently. Add the standardized NaOH solution in small, precise increments from the burette. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Data Collection: Continue the titration past the equivalence point, where a sharp change in pH is observed.
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point from the inflection point of the titration curve (or by calculating the first or second derivative of the curve).
-
The pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added) is equal to the pKa of the acidic species.
-
Alternatively, use the Henderson-Hasselbalch equation to calculate the pKa at various points along the buffer region of the titration curve and average the results.[10]
-
Stability Testing Protocol
This protocol is based on the ICH Q1A(R2) guidelines for stability testing of new drug substances.[12]
Objective: To evaluate the stability of this compound under various environmental conditions.
Materials:
-
This compound sample
-
Appropriate container closure system (e.g., amber glass vials with inert caps)
-
Stability chambers with controlled temperature and relative humidity (RH)
-
Validated analytical method for purity and degradation products (e.g., the HPLC method described above)
Procedure:
-
Sample Packaging: Package the this compound sample in the chosen container closure system, simulating the proposed storage and distribution packaging.
-
Storage Conditions: Place the packaged samples in stability chambers set to the following conditions:
-
Long-Term Testing: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.
-
Accelerated Testing: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.
-
-
Testing Frequency: Withdraw samples at specified time points and analyze them for appearance, purity, and the presence of any degradation products. Recommended testing intervals are:
-
Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analysis: At each time point, perform the following tests:
-
Visual Inspection: Note any changes in physical appearance (e.g., color, formation of clumps).
-
Purity Assay: Determine the purity of the sample using a validated stability-indicating HPLC method.
-
Degradation Products: Identify and quantify any degradation products formed.
-
-
Data Evaluation: Analyze the data to determine the rate of degradation and to establish a re-test period or shelf life for the compound under the specified storage conditions.
Visualizations
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting a stability study of a chemical substance like this compound, based on ICH guidelines.
References
- 1. scbt.com [scbt.com]
- 2. fishersci.at [fishersci.at]
- 3. This compound|lookchem [lookchem.com]
- 4. 4-Amidinopyridine hydrochloride, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. file.chemscene.com [file.chemscene.com]
- 6. file.chemscene.com [file.chemscene.com]
- 7. helixchrom.com [helixchrom.com]
- 8. A high-performance liquid chromatography method for determination of 4-aminopyridine in tissues and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of 4-aminopyridine in serum by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaacademias.com [pharmaacademias.com]
Potential Therapeutic Targets of 4-Amidinopyridine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amidinopyridine hydrochloride, a derivative of 4-aminopyridine (fampridine), is a potent blocker of voltage-gated potassium (Kv) channels. Its ability to modulate neuronal excitability and neurotransmitter release has led to its investigation and clinical use for a range of neurological and other conditions. This technical guide provides a comprehensive overview of the known therapeutic targets of 4-amidinopyridine hydrochloride, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action. The primary mechanism revolves around the blockade of Kv channels, which restores action potential conduction in demyelinated axons and enhances neurotransmitter release at synaptic terminals. Emerging research also points to its potential in oncology through the induction of apoptosis in cancer cells.
Core Therapeutic Target: Voltage-Gated Potassium (Kv) Channels
The principal therapeutic targets of 4-amidinopyridine hydrochloride are voltage-gated potassium (Kv) channels. By blocking these channels, the drug prolongs the repolarization phase of the action potential, leading to an increased influx of calcium ions into the presynaptic terminal and subsequently enhancing the release of neurotransmitters.[1][2] This mechanism is particularly relevant in conditions characterized by compromised neuronal signaling.
Quantitative Data: Inhibition of Kv Channels
The inhibitory activity of 4-aminopyridine on various Kv channel subtypes has been quantified through electrophysiological studies. The half-maximal inhibitory concentration (IC50) values provide a measure of the drug's potency for specific channels.
| Channel Subtype | Cell Line | IC50 (µM) | Reference |
| Kv1.1 | CHO | 170 | [3] |
| Kv1.2 | CHO | 230 | [3] |
| Kv1.4 | HEK | Not specified, but inhibited | |
| Kv1.5 | CHO | Not specified, but inhibited | [3] |
| hERG | HEK293 | 3830 |
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
The following protocol is a representative method for assessing the inhibitory effect of 4-amidinopyridine hydrochloride on Kv channels expressed in a mammalian cell line, such as Chinese Hamster Ovary (CHO) cells.
Objective: To determine the IC50 of 4-amidinopyridine hydrochloride for a specific Kv channel subtype.
Materials:
-
CHO cells stably expressing the Kv channel of interest
-
Cell culture medium (e.g., DMEM/F-12)
-
External (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)
-
Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH)
-
4-Amidinopyridine hydrochloride stock solution
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
Procedure:
-
Cell Preparation: Plate CHO cells expressing the target Kv channel onto glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording Setup: Mount the coverslip with adherent cells onto the recording chamber of the patch-clamp setup and perfuse with the external solution.
-
Whole-Cell Configuration: Approach a single cell with the patch pipette and form a gigaseal. Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Voltage Protocol: Clamp the cell membrane at a holding potential of -80 mV. Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit Kv channel currents.
-
Drug Application: After recording baseline currents, perfuse the recording chamber with the external solution containing various concentrations of 4-amidinopyridine hydrochloride.
-
Data Acquisition: Record the steady-state current at each drug concentration after allowing for equilibration.
-
Data Analysis: Measure the peak outward current at a specific depolarizing step for each concentration. Normalize the current to the baseline current and plot the concentration-response curve. Fit the data to a Hill equation to determine the IC50 value.
Therapeutic Applications and Associated Targets
Multiple Sclerosis (MS)
In multiple sclerosis, demyelination exposes Kv channels on the axonal membrane, leading to current leakage and conduction block. By blocking these exposed channels, 4-amidinopyridine hydrochloride can restore action potential propagation in demyelinated axons, thereby improving neurological function, most notably walking ability.[4][5][6]
| Clinical Trial Outcome | Dalfampridine (10 mg twice daily) | Placebo | p-value | Reference |
| Responder Rate (% of patients with increased walking speed) | 34.8% | 8.3% | <0.001 | |
| Average improvement in walking speed in responders | ~25% | - | - | [7] |
The T25FW is a standardized clinical trial endpoint used to assess walking ability in MS patients.
Objective: To measure the time it takes for a patient to walk a 25-foot course as quickly and safely as possible.
Procedure:
-
A clear 25-foot (7.62-meter) path is marked.
-
The patient is instructed to walk the course as quickly as they can, but safely. Assistive devices are permitted.
-
The time is recorded from the instruction to start until the first foot crosses the 25-foot line.
-
The test is typically performed twice, and the average time is used.
Lambert-Eaton Myasthenic Syndrome (LEMS)
LEMS is an autoimmune disorder where antibodies target presynaptic voltage-gated calcium channels, impairing acetylcholine release at the neuromuscular junction. 4-amidinopyridine hydrochloride enhances neuromuscular transmission by blocking presynaptic Kv channels, prolonging the action potential, and thereby increasing calcium influx and acetylcholine release.[8]
Oncology
Recent studies have highlighted the potential of 4-amidinopyridine hydrochloride as an anti-cancer agent. The proposed mechanism involves the blockade of overexpressed Kv channels in cancer cells, leading to membrane depolarization, increased intracellular calcium, and subsequent induction of apoptosis.[9][10]
| Cell Line | Cancer Type | IC50 (mM) | Reference |
| MCF-7 | Breast Cancer | 4 | [9] |
| L929 (non-cancerous control) | Fibroblast | 5 | [9] |
| U87 | Glioblastoma | Not specified, but induces apoptosis | |
| A172 | Glioblastoma | Not specified, but induces apoptosis |
This protocol provides a method to assess the effect of 4-amidinopyridine hydrochloride on the viability of cancer cells.
Objective: To determine the percentage of viable cells after treatment with 4-amidinopyridine hydrochloride.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Cell culture medium
-
4-Amidinopyridine hydrochloride
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of 4-amidinopyridine hydrochloride for a specified duration (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Detach the cells using trypsin-EDTA and resuspend them in cell culture medium.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution and incubate for 1-2 minutes.
-
Counting: Load the stained cell suspension into a hemocytometer.
-
Analysis: Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells.
-
Calculation: Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
Signaling Pathways and Mechanisms of Action
Mechanism at the Neuromuscular Junction
The action of 4-amidinopyridine hydrochloride at the neuromuscular junction is a well-established mechanism for its therapeutic effect in disorders like LEMS.
Caption: Mechanism of 4-amidinopyridine at the neuromuscular junction.
Apoptosis Signaling Pathway in Cancer Cells
In cancer cells, 4-amidinopyridine hydrochloride can induce apoptosis through a pathway initiated by the blockade of Kv channels.
Caption: Apoptotic signaling pathway induced by 4-amidinopyridine in cancer cells.
Experimental Workflow: From Target Identification to Clinical Application
The development of 4-amidinopyridine hydrochloride as a therapeutic agent follows a logical progression from basic research to clinical trials.
References
- 1. 4-aminopyridine-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. Presynaptic effects of 4-aminopyridine and streptomycin on the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-aminopyridine induces apoptosis of human acute myeloid leukemia cells via increasing [Ca2+]i through P2X7 receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ca2+ influx mediates apoptosis induced by 4-aminopyridine, a K+ channel blocker, in HepG2 human hepatoblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trypan Blue Exclusion | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assets.ctfassets.net [assets.ctfassets.net]
- 10. tandfonline.com [tandfonline.com]
Spectroscopic Analysis of Isonicotinimidamide Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for isonicotinimidamide hydrochloride. Due to the limited availability of a complete, published dataset for this compound, this guide presents a detailed analysis based on the spectroscopic data of the parent compound, isonicotinamide, and discusses the anticipated spectral changes upon its conversion to the hydrochloride salt of the corresponding imidamide. This document is intended to serve as a valuable resource for the characterization and analysis of this and structurally related compounds.
Introduction
Isonicotinimidamide and its salts are derivatives of isonicotinamide, a compound of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. Spectroscopic analysis is a cornerstone of chemical characterization, providing essential information about molecular structure, purity, and functional groups. This guide focuses on the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Expected Spectroscopic Changes
The conversion of isonicotinamide to this compound involves two key transformations: the conversion of the amide group to an imidamide (amidine) and the subsequent protonation to form the hydrochloride salt. These structural changes are expected to induce significant shifts in the spectroscopic data.
An In-depth Technical Guide on Isonicotinimidamide Hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isonicotinimidamide hydrochloride (CAS Registry Number: 6345-27-3) is a pyridine-based organic compound that has garnered significant interest not as a standalone therapeutic agent, but as a crucial starting material and structural motif in the synthesis of novel heterocyclic compounds with potential pharmacological activities.[1] While a detailed historical narrative of its initial discovery is not extensively documented in scientific literature, its importance lies in its application within contemporary drug discovery and medicinal chemistry. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, its pivotal role in the synthesis of biologically active molecules, and the experimental protocols for these transformations.
The compound is also known by several synonyms, including 4-Amidinopyridine hydrochloride and Pyridine-4-carboximidamide hydrochloride.[1] Its structure features a pyridine ring substituted with an amidine group at the 4-position, which serves as a versatile functional handle for constructing more complex molecular architectures.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Registry Number | 6345-27-3 | [1] |
| Molecular Formula | C₆H₈ClN₃ | [1] |
| Molecular Weight | 157.60 g/mol | [1] |
| IUPAC Name | pyridine-4-carboximidamide hydrochloride | [1] |
| Physical State | Solid | [1] |
| Known Sensitivity | Hygroscopic (sensitive to moisture) | [1] |
Role in the Synthesis of Biologically Active Compounds
This compound is a key precursor for the synthesis of various heterocyclic compounds, particularly pyrimidines and pyrimidinones, which are core structures in many biologically active molecules.[2][3] Its utility stems from the reactivity of the amidine group, which can readily undergo condensation reactions with dicarbonyl compounds or their equivalents.
Synthesis of Pyrimidinone Derivatives with Antitubercular Activity
Researchers have utilized this compound in the development of novel compounds with activity against Mycobacterium tuberculosis.[2] A notable example is the synthesis of 5-Methyl-2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one.[2]
Experimental Protocol:
To a solution of ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate (400 mg, 2.0 mmol) and this compound (310 mg, 2.0 mmol) in ethanol (4 mL) at room temperature, sodium carbonate (Na₂CO₃, 210 mg, 2.0 mmol) was added. The reaction mixture was then heated to 80°C for 18 hours and monitored by Thin Layer Chromatography (TLC) analysis (50% Ethyl Acetate-hexane) until completion. The solvent was evaporated to dryness, and the crude product was purified by column chromatography on silica gel (60–120 mesh) using 25% Ethyl Acetate-hexane as the eluent to afford the final product as a white solid.[2]
Quantitative Data:
| Compound | Starting Materials | Yield | Melting Point | Reference |
| 5-Methyl-2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one | Ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate, this compound | 39% | 228–230°C | [2] |
Reaction Workflow:
Synthesis of 2-(4-pyridyl)pyrimidine
This compound can be reacted with 1,1,3,3-tetramethoxypropane to yield 2-(4-pyridyl)pyrimidine. This reaction highlights its use in forming the core pyrimidine ring structure.[3]
Experimental Protocol:
The reaction is performed by heating this compound with 1,1,3,3-tetramethoxypropane in a sealed tube, which results in a 76% yield. Alternatively, conducting the reaction in boiling 1,4-dioxane produces a slightly lower yield of 65%.[3]
Reaction Workflow:
Synthesis of Thiazole Derivatives with Antibiofilm Activity
In the quest for new antibiotics, this compound has been employed to synthesize novel phenylthiazole derivatives with an oxadiazole linker, which have demonstrated antibiofilm activity.[4]
Experimental Protocol:
To a solution of a sulfonyl-activated oxadiazole precursor in dimethylformamide (DMF), potassium carbonate (K₂CO₃) and this compound are added. The reaction mixture is heated at 80°C for a duration ranging from 30 minutes to 12 hours. The mixture is then poured over ice water, and the resulting solid is extracted with ethyl acetate. The organic layer is evaporated under reduced pressure, and the crude product is purified by crystallization or column chromatography.[4]
Reaction Workflow:
Conclusion
This compound serves as a testament to the principle that the value of a chemical compound is not solely defined by its intrinsic biological activity but also by its utility as a versatile building block in the synthesis of more complex and potent molecules. While it may not have a storied history of discovery as a standalone drug, its role in the development of novel antitubercular and antibacterial agents is significant. The experimental protocols and synthetic pathways detailed in this guide underscore its importance and provide a valuable resource for researchers and scientists in the field of drug discovery and medicinal chemistry. The continued exploration of its reactivity will likely lead to the creation of new chemical entities with diverse therapeutic applications.
References
- 1. This compound (6345-27-3) for sale [vulcanchem.com]
- 2. Frontiers | Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis [frontiersin.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. tert -Butylphenylthiazoles with an oxadiazole linker: a novel orally bioavailable class of antibiotics exhibiting antibiofilm activity - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10525A [pubs.rsc.org]
In Silico Modeling of Isonicotinimidamide Hydrochloride Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the principles and methodologies for the in silico modeling of Isonicotinimidamide hydrochloride binding to a putative protein target. Due to the current lack of publicly available data on the specific biological targets of this compound, this document outlines a generalized yet detailed workflow that can be adapted once a target is identified. The guide covers crucial stages from initial target identification and preparation to computational analyses, including molecular docking and molecular dynamics simulations. Furthermore, it details essential experimental protocols for the validation of in silico findings, ensuring a robust and reliable drug discovery pipeline. All quantitative data, if available, would be summarized in structured tables, and key workflows are visualized using Graphviz diagrams to enhance clarity and comprehension for research and drug development professionals.
Introduction to this compound
This compound is a chemical compound with the molecular formula C₆H₈ClN₃. Structurally, it features a pyridine ring substituted with an amidine group. While its precise biological activity and molecular targets are not extensively documented in publicly accessible literature, its structural similarity to other pharmacologically active nicotinamide derivatives suggests potential interactions with various protein targets. In silico modeling offers a powerful, cost-effective, and rapid approach to hypothesize and investigate these potential interactions, thereby guiding further experimental validation and drug development efforts.
The In Silico Drug Discovery Workflow
The process of modeling the binding of a small molecule like this compound to its protein target is a multi-step process that integrates computational and experimental approaches. A generalized workflow is depicted below.
Methodologies: Computational Protocols
Target Identification and Preparation
The initial and most critical step is the identification of a biological target. For a novel compound like this compound, several in silico methods can be employed:
-
Chemical Similarity Searching: Comparing the structure of this compound to known ligands in databases like ChEMBL or PubChem can suggest potential targets based on the principle that structurally similar molecules may have similar biological activities.
-
Pharmacophore Modeling: A pharmacophore model can be generated from the structure of this compound to search for proteins with binding sites that accommodate its key chemical features.
Once a putative target protein is identified, its three-dimensional structure is required. This can be obtained from protein structure databases like the Protein Data Bank (PDB). If an experimental structure is unavailable, a homology model can be generated.
Protein Preparation Protocol:
-
Obtain Protein Structure: Download the 3D structure of the target protein from the PDB or generate a homology model.
-
Pre-processing: Remove water molecules, co-factors, and any existing ligands from the structure.
-
Add Hydrogens: Add hydrogen atoms to the protein structure, which are often missing in crystallographic files.
-
Assign Charges and Atom Types: Assign appropriate partial charges and atom types to all atoms in the protein according to a chosen force field (e.g., AMBER, CHARMM).
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes.
Ligand Preparation
The 3D structure of this compound needs to be prepared for docking.
Ligand Preparation Protocol:
-
Generate 3D Structure: Obtain the 2D structure of this compound and convert it into a 3D conformation.
-
Protonation State: Determine the likely protonation state of the molecule at physiological pH (around 7.4).
-
Energy Minimization: Minimize the energy of the 3D ligand structure to obtain a low-energy conformation.
-
Assign Charges: Assign partial charges to the ligand atoms.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[2][3]
Molecular Docking Protocol:
-
Define the Binding Site: Identify the potential binding pocket on the target protein. This can be based on the location of a co-crystallized ligand in a similar protein or predicted using pocket-finding algorithms.
-
Grid Generation: Generate a grid box that encompasses the defined binding site. The docking algorithm will confine its search for binding poses within this grid.
-
Docking Simulation: Run the docking algorithm (e.g., AutoDock, Glide) to sample a large number of possible binding poses of this compound within the grid box.
-
Scoring and Ranking: Each generated pose is assigned a score based on a scoring function that estimates the binding affinity. The poses are then ranked according to these scores.
-
Analysis of Top Poses: The top-ranked poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological system.[4][5]
MD Simulation Protocol:
-
System Setup: Place the top-ranked protein-ligand complex from docking into a simulation box.
-
Solvation: Add a solvent (typically water) to the simulation box.
-
Ionization: Add ions to neutralize the system and mimic a physiological salt concentration.
-
Energy Minimization: Perform a thorough energy minimization of the entire system to remove any bad contacts.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure. This is typically done in two stages: NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature).
-
Production Run: Run the MD simulation for a desired length of time (e.g., 100 nanoseconds) to collect trajectory data.
-
Trajectory Analysis: Analyze the simulation trajectory to assess the stability of the protein-ligand complex, identify key persistent interactions, and calculate binding free energies.
Data Presentation
While no specific quantitative data for this compound is currently available, the following table templates illustrate how such data would be structured for clear comparison.
Table 1: Hypothetical Molecular Docking and Binding Free Energy Results
| Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues |
| Target A | -8.5 | 150 | Tyr123, Asp189, Phe201 |
| Target B | -7.2 | 800 | Leu56, Val89, Ile102 |
| Target C | -9.1 | 50 | Arg78, Glu154, Trp210 |
Table 2: Hypothetical Experimental Validation Data
| Target Protein | IC50 (µM) (Enzyme Assay) | Kd (µM) (SPR) | ΔH (kcal/mol) (ITC) |
| Target A | 1.2 | 0.8 | -5.4 |
| Target B | 15.7 | 12.3 | -2.1 |
| Target C | 0.5 | 0.3 | -8.9 |
Methodologies: Experimental Validation Protocols
In silico predictions must be validated through experimental assays.[6] The interplay between computational and experimental approaches is crucial for a successful drug discovery project.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.[7][8]
SPR Protocol:
-
Chip Preparation: Immobilize the purified target protein onto a sensor chip.
-
Analyte Preparation: Prepare a series of dilutions of this compound in a suitable running buffer.
-
Binding Measurement: Inject the different concentrations of the ligand over the sensor chip surface and monitor the change in the refractive index, which is proportional to the amount of bound ligand.
-
Dissociation Measurement: After the association phase, flow running buffer over the chip to measure the dissociation of the ligand from the protein.
-
Data Analysis: Fit the association and dissociation curves to a binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.[9][10]
ITC Protocol:
-
Sample Preparation: Prepare a solution of the purified target protein in the sample cell and a solution of this compound in the injection syringe, both in the same buffer.
-
Titration: Inject small aliquots of the ligand solution into the protein solution at a constant temperature.
-
Heat Measurement: Measure the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) and Gibbs free energy (ΔG) can then be calculated.
Enzyme Inhibition Assay
If the target protein is an enzyme, its inhibition by this compound can be measured.[11][12]
Enzyme Inhibition Assay Protocol:
-
Assay Setup: In a multi-well plate, prepare reaction mixtures containing the enzyme, its substrate, and varying concentrations of this compound in an appropriate assay buffer. Include controls with no inhibitor and no enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction, often by the addition of the substrate.
-
Signal Detection: Monitor the reaction progress over time by measuring the formation of a product or the depletion of a substrate. This is often done using a spectrophotometer or fluorometer.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Conclusion
While specific experimental data for this compound binding is not yet available, this guide provides a robust framework for its future investigation using in silico modeling. The detailed computational and experimental protocols outlined herein offer a clear path for researchers to follow, from initial target hypothesis generation to rigorous experimental validation. The integration of these techniques is paramount for advancing our understanding of the therapeutic potential of novel small molecules and for the rational design of new drugs.
References
- 1. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 5. Protein-Ligand Complex [mdtutorials.com]
- 6. superchemistryclasses.com [superchemistryclasses.com]
- 7. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Navigating the Terrain of Early-Stage Drug Discovery: A Technical Guide to the Preliminary Cytotoxicity Screening of Isonicotinimidamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific studies detailing the preliminary cytotoxicity screening of Isonicotinimidamide hydrochloride are not publicly available. This technical guide, therefore, serves as a comprehensive framework and a proposed methodology for conducting such an investigation. It is based on established principles of in vitro toxicology and draws insights from the known biological activities of structurally related compounds, such as isonicotinamide.
Introduction: Unveiling the Cytotoxic Potential of this compound
This compound is a chemical entity with a structure that suggests potential biological activity, warranting a thorough investigation into its cytotoxic profile. Preliminary cytotoxicity screening is a critical first step in the drug discovery pipeline, providing essential information about a compound's potential as a therapeutic agent or its risk as a toxic substance. This guide outlines a robust, multi-faceted approach to the initial in vitro toxicity assessment of this compound, encompassing a suite of standard assays to ensure comprehensive and reliable data generation.
The primary objectives of this proposed preliminary screening are to:
-
Determine the concentration-dependent cytotoxic effects of this compound on various cancer cell lines.
-
Calculate the half-maximal inhibitory concentration (IC50) to quantify its potency.
-
Investigate the potential mechanisms of cell death induced by the compound.
-
Assess the compound's selectivity towards cancer cells versus non-cancerous cells.
Proposed Experimental Workflow for Cytotoxicity Screening
The screening process is designed to move from broad-based viability assays to more specific mechanistic studies. The following workflow provides a logical progression for the investigation.
Methodological & Application
Application Notes and Protocols: Synthesis of Isonicotinamide Derivatives from Isonicotinimidamide HCl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of isonicotinamide derivatives, specifically N-acyl isonicotinamidines, from isonicotinimidamide hydrochloride. While direct literature for this specific transformation is scarce, the protocols outlined below are based on established principles of amidine acylation. Two primary methods are presented, utilizing common acylating agents: acyl chlorides and acid anhydrides. These proposed methods offer a viable route to novel isonicotinamide derivatives for applications in drug discovery and development.
Introduction
Isonicotinamide and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antitubercular, anti-inflammatory, and antiviral properties. The synthesis of novel derivatives is a key strategy in the development of new therapeutic agents. Isonicotinimidamide, with its reactive amidine functionality, serves as a versatile starting material for the preparation of a variety of isonicotinamide analogs. This document details the proposed synthesis of N-acyl isonicotinamide derivatives through the acylation of this compound. The protocols are designed to be adaptable for a range of acylating agents, allowing for the generation of diverse chemical libraries for screening and lead optimization.
Proposed Synthetic Pathways
The core of the proposed synthesis involves the nucleophilic attack of the isonicotinimidamide free base on an acylating agent. Since the starting material is a hydrochloride salt, a base is required to neutralize the acid and liberate the free amidine. The general reaction schemes are depicted below.
Scheme 1: Acylation with Acyl Chlorides
Scheme 2: Acylation with Acid Anhydrides
Caption: Workflow for the synthesis of N-Acyl Isonicotinamidines using Acyl Chlorides.
Caption: Workflow for the synthesis of N-Acyl Isonicotinamidines using Acid Anhydrides.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Acyl chlorides are corrosive and lachrymatory. Handle with extreme care.
-
Acid anhydrides are corrosive and irritants. Avoid inhalation and contact with skin.
-
Organic solvents are flammable. Keep away from ignition sources.
-
Bases such as triethylamine and pyridine are corrosive and have strong odors. Handle in a fume hood.
Conclusion
The protocols provided in this document offer a rational and feasible approach for the synthesis of novel isonicotinamide derivatives from this compound. While these methods are based on sound chemical principles, experimental optimization of reaction conditions, including stoichiometry, temperature, and reaction time, will be necessary to achieve optimal yields. These application notes serve as a valuable starting point for researchers aiming to expand the chemical space of isonicotinamide-based compounds for drug discovery and development.
experimental protocol for enzyme inhibition assay using Isonicotinimidamide hydrochloride
Introduction
Isonicotinimidamide hydrochloride is a pyridine-based compound featuring an amidine functional group.[1] Its structural similarity to other biologically active molecules, such as isonicotinic acid hydrazide (a well-known antitubercular agent), suggests its potential as an enzyme inhibitor.[2] This document provides a detailed experimental protocol for screening and characterizing the inhibitory activity of this compound against a hypothetical NAD+-dependent dehydrogenase, hereafter referred to as "Target Dehydrogenase." The principles and methods outlined herein are broadly applicable to other enzymes and can be adapted by researchers in drug discovery and development.
Target Enzyme Profile (Hypothetical)
For the purpose of this protocol, we will consider "Target Dehydrogenase," a crucial enzyme in a hypothetical metabolic pathway. This enzyme catalyzes the oxidation of a specific substrate, coupled with the reduction of NAD+ to NADH. The increase in NADH concentration can be monitored spectrophotometrically at 340 nm, providing a direct measure of enzyme activity.
Experimental Protocol: Enzyme Inhibition Assay
This protocol details the steps to determine the inhibitory effect of this compound on Target Dehydrogenase.
1. Materials and Reagents
-
Purified Target Dehydrogenase
-
Enzyme Substrate (e.g., a specific alcohol or aldehyde)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
-
Standard laboratory equipment (pipettes, tubes, etc.)
2. Solution Preparation
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 7.5.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Due to its hygroscopic nature, store the compound under desiccated conditions.[1]
-
Enzyme Working Solution: Dilute the purified Target Dehydrogenase in assay buffer to a final concentration that yields a linear reaction rate for at least 10 minutes. This concentration should be determined empirically in preliminary experiments.
-
Substrate and NAD+ Solutions: Prepare stock solutions of the substrate and NAD+ in the assay buffer at concentrations optimized for the assay (typically at or near the Km value for the substrate and a saturating concentration for NAD+).
3. Assay Procedure
The following steps outline the procedure for the enzyme inhibition assay, which should be performed at a constant temperature (e.g., 25°C or 37°C).
-
Dispense Inhibitor: In a 96-well plate, perform a serial dilution of the this compound stock solution with the assay buffer to achieve a range of desired final concentrations (e.g., 0.1 µM to 100 µM). Include a control well with DMSO only (no inhibitor).
-
Add Enzyme: To each well containing the inhibitor or vehicle, add the Target Dehydrogenase working solution.
-
Pre-incubation: Incubate the plate for 15 minutes at the assay temperature to allow for the binding of the inhibitor to the enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding a mixture of the substrate and NAD+ to each well.
-
Monitor Reaction: Immediately place the microplate in the spectrophotometer and measure the absorbance at 340 nm every 30 seconds for 10-20 minutes. The rate of increase in absorbance corresponds to the rate of NADH formation and thus the enzyme activity.
4. Data Analysis
-
Calculate Initial Velocities: Determine the initial reaction velocity (V₀) for each inhibitor concentration by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Determine Percent Inhibition: Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100
-
Calculate IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[4]
Data Presentation
The quantitative results of the enzyme inhibition assay can be summarized in the following table:
| This compound (µM) | Initial Velocity (mOD/min) | Percent Inhibition (%) |
| 0 (Control) | 25.0 | 0 |
| 0.1 | 22.5 | 10 |
| 1 | 17.5 | 30 |
| 5 | 12.5 | 50 |
| 10 | 8.8 | 65 |
| 50 | 4.5 | 82 |
| 100 | 2.5 | 90 |
This table presents hypothetical data for illustrative purposes.
Visualizations
Experimental Workflow
Caption: Workflow for the enzyme inhibition assay of this compound.
Hypothetical Signaling Pathway
Caption: Inhibition of Target Dehydrogenase by this compound.
References
Application Notes and Protocols: Isonicotinimidamide Hydrochloride as a Precursor in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isonicotinimidamide hydrochloride is a versatile chemical precursor featuring a pyridine ring, a core structure present in numerous pharmacologically active compounds. Its reactive imidamide group makes it a valuable building block for the synthesis of a variety of heterocyclic compounds and derivatives with potential therapeutic applications. This document provides detailed application notes and protocols for utilizing isonicotinamide hydrochloride in drug discovery, focusing on its role in the synthesis of novel molecular entities. The pyridine moiety is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities, including antitubercular, antimicrobial, and antiviral effects.[1][2]
Core Applications in Drug Discovery
This compound serves as a key starting material for the synthesis of various compound classes, including but not limited to:
-
N-substituted amidines: The imidamide functional group can be readily reacted with various nucleophiles to generate a library of N-substituted amidine derivatives. These compounds are of interest for their potential as enzyme inhibitors and receptor modulators.
-
Heterocyclic ring systems: The precursor can be used in cyclization reactions to form diverse heterocyclic scaffolds, which are foundational to many drug molecules.
-
Bioisosteric replacements: The isonicotinimidoyl moiety can be employed as a bioisostere for other functional groups in known drug molecules to modulate pharmacokinetic and pharmacodynamic properties.
Experimental Protocols
General Protocol for the Synthesis of N-Aryl Isonicotinamides
This protocol describes a general method for the acylation of anilines with an isonicotinoyl precursor, analogous to the synthesis of N-(4-ethoxyphenyl)isonicotinamide.[3] This reaction is fundamental for creating a library of potential drug candidates.
Reaction Scheme:
Materials and Reagents:
-
Isonicotinoyl chloride hydrochloride
-
Substituted aniline of choice
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add a solution of isonicotinoyl chloride hydrochloride (1.1 eq) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl isonicotinamide.
-
Characterize the final product using appropriate analytical techniques such as NMR, mass spectrometry, and melting point analysis.
Data Presentation
The following tables provide an illustrative summary of the kind of quantitative data that should be collected during a drug discovery campaign using this compound as a precursor.
Table 1: Synthesis and Yield of Isonicotinamide Derivatives
| Derivative ID | Substituted Aniline | Reaction Time (h) | Yield (%) | Purity (%) |
| IZD-001 | 4-Ethoxyaniline | 6 | 85 | >98 |
| IZD-002 | 3-Chloroaniline | 8 | 78 | >97 |
| IZD-003 | 4-Fluoroaniline | 6 | 82 | >99 |
| IZD-004 | 2-Methylaniline | 10 | 75 | >96 |
Table 2: In Vitro Biological Activity of Isonicotinamide Derivatives
| Derivative ID | Target | Assay Type | IC50 (µM) |
| IZD-001 | Mycobacterium tuberculosis H37Rv | MIC | 0.8 |
| IZD-002 | EGFR Kinase | Kinase Inhibition | 1.2 |
| IZD-003 | Histamine H1 Receptor | Receptor Binding | 0.5 |
| IZD-004 | COX-2 | Enzyme Inhibition | 2.5 |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and screening of a library of compounds derived from this compound.
Caption: A generalized workflow from precursor synthesis to lead selection.
Signaling Pathway Inhibition
Many drugs derived from pyridine-containing precursors act as inhibitors of signaling pathways implicated in disease. The diagram below represents a simplified signaling cascade that could be targeted by a synthesized inhibitor.
Caption: Inhibition of a kinase in a signaling pathway by a synthesized drug.
Logical Relationship in Drug Design
The process of drug design often involves a cyclical process of synthesis and testing to optimize the properties of a lead compound.
Caption: The iterative cycle of lead optimization in drug discovery.
Conclusion
This compound represents a valuable and versatile precursor for the synthesis of novel compounds in drug discovery. Its utility in generating diverse chemical scaffolds, coupled with the established pharmacological importance of the pyridine ring, makes it an attractive starting point for the development of new therapeutic agents. The protocols and workflows provided herein offer a foundational guide for researchers to explore the potential of this compound in their drug discovery programs.
References
Application Notes and Protocols for the Quantification of Isonicotinimidamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Isonicotinimidamide hydrochloride. While specific validated methods for this compound are not widely published, the analytical techniques presented here are based on established methods for structurally similar compounds such as isoniazid and isonicotinamide. These protocols serve as a strong starting point for method development and validation for the target analyte.
Overview of Analytical Techniques
Several analytical techniques can be employed for the quantification of this compound. The most common and suitable methods include High-Performance Liquid Chromatography (HPLC) with UV detection, UV-Visible Spectrophotometry, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and quantification of this compound. A reversed-phase HPLC method using a C18 column is generally suitable.
Quantitative Data Summary
The following table summarizes typical performance characteristics of HPLC methods developed for related compounds, which can be expected for a validated this compound method.
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Protocol: HPLC-UV Method
Objective: To quantify this compound using a reversed-phase HPLC method with UV detection.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Phosphate buffer (e.g., potassium dihydrogen phosphate)
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Prepare a phosphate buffer solution (e.g., 20 mM potassium dihydrogen phosphate), and adjust the pH to a suitable value (e.g., 3.0 or 6.9) with phosphoric acid or potassium hydroxide.[1]
-
The mobile phase will be a mixture of the buffer and acetonitrile. The exact ratio should be optimized, but a good starting point is 80:20 (Buffer:Acetonitrile).[2]
-
Degas the mobile phase before use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: Phosphate buffer:Acetonitrile (e.g., 80:20 v/v)[2]
-
Flow Rate: 1.0 mL/min[2]
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: The UV detection wavelength should be set at the absorbance maximum (λmax) of this compound. Based on related compounds like isonicotinic acid (264 nm) and niacinamide (262 nm), a starting wavelength of around 260-270 nm is recommended.[3][4] The λmax should be experimentally determined.
-
Analysis:
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Experimental Workflow: HPLC-UV Analysis
Caption: HPLC-UV experimental workflow.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simpler and more rapid method for the quantification of this compound, suitable for samples with minimal interfering substances.
Quantitative Data Summary
| Parameter | Typical Value |
| Linearity (r²) | > 0.998 |
| Range | 1 - 25 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
| Accuracy (% Recovery) | 99 - 101% |
| Precision (% RSD) | < 3% |
Experimental Protocol: UV-Vis Spectrophotometry
Objective: To quantify this compound using UV-Visible spectrophotometry.
Materials:
-
This compound reference standard
-
Spectrophotometric grade solvent (e.g., water, 0.1 M HCl, or ethanol)
-
UV-Visible spectrophotometer
-
Quartz cuvettes
Procedure:
-
Solvent Selection:
-
Select a solvent in which this compound is soluble and stable, and that has low UV absorbance in the region of interest. Water or 0.1 M HCl are common choices for similar compounds.[5]
-
-
Determination of λmax:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) in the selected solvent.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 25 µg/mL.
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in the solvent to achieve a concentration within the calibration range.
-
-
Analysis:
-
Measure the absorbance of the blank (solvent), calibration standards, and the sample solution at the predetermined λmax.
-
Construct a calibration curve by plotting absorbance against concentration.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Experimental Workflow: UV-Vis Spectrophotometry
References
Application Notes and Protocols: Isonicotinimidamide Hydrochloride in the Synthesis of Novel Antimicrobials
Introduction
Isonicotinimidamide hydrochloride, also known as 4-amidinopyridine hydrochloride, is a derivative of isonicotinic acid.[1][2] While the core structure, the pyridine ring, is a common motif in a multitude of antimicrobial agents, a comprehensive review of current scientific literature does not yield extensive direct evidence for the use of this compound as a primary starting material in the synthesis of novel antimicrobial compounds. However, the structurally related compound, isonicotinic acid hydrazide (isoniazid), is a well-established precursor in the development of a wide array of antimicrobial agents.[3][4][5][6][7] This document will, therefore, provide detailed application notes and protocols based on the synthesis of novel antimicrobials from isonicotinic acid hydrazide as a representative model for the potential applications of isonicotinic acid derivatives in antimicrobial drug discovery. The methodologies and principles described herein can serve as a foundational guide for researchers exploring the synthetic utility of this compound and other related structures.
The general strategy involves the use of the hydrazide moiety of isonicotinic acid hydrazide as a versatile functional group to construct various heterocyclic systems, such as 1,2,4-triazoles and hydrazones, which have demonstrated significant antimicrobial properties.[3][8][9]
Experimental Workflow for Synthesis and Screening
The overall process for synthesizing and evaluating novel antimicrobial agents from an isonicotinic acid derivative is outlined below. This workflow begins with the synthesis of intermediate compounds, followed by the creation of a library of derivatives, and concludes with the assessment of their antimicrobial efficacy.
Caption: General workflow for the synthesis and antimicrobial screening of novel 1,2,4-triazole derivatives.
Synthesis of Novel 1,2,4-Triazole Derivatives: A Representative Protocol
This protocol details the synthesis of 4-[(substituted-phenyl)-methylene]-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-thiol derivatives, which have shown promising antimicrobial activity.[6]
Step 1: Synthesis of Potassium Dithiocarbazinate Salt (Intermediate 2)
-
Dissolve isonicotinic acid hydrazide (0.1 mol) in ethanol.
-
Add potassium hydroxide (0.1 mol) to the solution and stir until it dissolves.
-
To this solution, add carbon disulfide (0.1 mol) dropwise while keeping the reaction mixture in an ice bath.
-
Continue stirring for 2-3 hours.
-
Collect the precipitated potassium dithiocarbazinate salt by filtration, wash with anhydrous ether, and dry.
Step 2: Synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (Intermediate 3)
-
Reflux the potassium dithiocarbazinate salt (0.05 mol) with hydrazine hydrate (0.1 mol) in water for 4-5 hours.
-
During the reaction, hydrogen sulfide gas will evolve.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid.
-
The solid product, 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, will precipitate.
-
Filter the precipitate, wash with water, and recrystallize from ethanol.
Step 3: Synthesis of Final 4-[(substituted-phenyl)-methylene]-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-thiol Derivatives (Final Products)
-
Dissolve 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (0.01 mol) in ethanol.
-
Add a substituted benzaldehyde (0.01 mol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
The solid product will precipitate. Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or DMF).
Antimicrobial Activity Data
The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC in µg/mL) of a series of synthesized isonicotinic acid hydrazide-hydrazone derivatives against various bacterial and fungal strains.[8][9]
| Compound ID | S. aureus (ATCC 6538) | B. subtilis (ATCC 6633) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | C. albicans (ATCC 10231) |
| Derivative 1 | 1.95 | <1 | 15.62 | 31.25 | >125 |
| Derivative 2 | 3.91 | 0.98 | 31.25 | 62.5 | >125 |
| Derivative 3 | 7.81 | 1.95 | 62.5 | 125 | >125 |
| Derivative 4 | 1.95 | <1 | 7.81 | 15.62 | 62.5 |
| Ciprofloxacin | 0.98 | 0.49 | 0.24 | 0.49 | NA |
| Nitrofurantoin | 3.91 | 3.91 | 15.62 | >125 | NA |
NA: Not Applicable
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the newly synthesized compounds.
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into each well of a 96-well microtiter plate.
-
Add 100 µL of the stock solution of the test compound (dissolved in a suitable solvent like DMSO) to the first well of each row.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Inoculation: Add 10 µL of the prepared microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls:
-
Positive Control: A well containing only the growth medium and the inoculum (no compound).
-
Negative Control: A well containing only the growth medium.
-
Standard Drug Control: Wells with a standard antimicrobial agent (e.g., Ciprofloxacin) for comparison.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conceptual Signaling Pathway of Antimicrobial Action
While the exact mechanisms of action for novel compounds need to be elucidated through further studies, a common target for antimicrobial agents is the bacterial cell wall synthesis pathway. The diagram below illustrates a simplified conceptual pathway that could be inhibited by novel antimicrobial agents.
Caption: A conceptual diagram illustrating potential points of inhibition in the bacterial cell wall synthesis pathway by a novel antimicrobial agent.
While direct applications of this compound in the synthesis of novel antimicrobials are not extensively documented, the closely related isonicotinic acid hydrazide serves as an excellent and versatile starting material for generating a diverse range of heterocyclic compounds with significant antimicrobial activity. The protocols and data presented here provide a robust framework for researchers and drug development professionals to explore the synthesis and evaluation of new antimicrobial agents derived from the isonicotinic acid scaffold. Further investigation into the reactivity and synthetic utility of this compound is warranted to fully explore its potential in medicinal chemistry.
References
- 1. This compound (6345-27-3) for sale [vulcanchem.com]
- 2. scbt.com [scbt.com]
- 3. Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijpbs.com [ijpbs.com]
- 7. New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones [mdpi.com]
Application Notes and Protocols: Assessing the Antibacterial Activity of Isonicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for evaluating the antibacterial properties of isonicotinic acid derivatives. The methodologies outlined are fundamental in the screening and characterization of new antimicrobial agents.
Introduction
Isonicotinic acid derivatives, a class of compounds structurally related to isoniazid, are of significant interest in the development of new antibacterial agents. Isoniazid, a cornerstone in the treatment of tuberculosis, functions as a prodrug that, once activated by the bacterial catalase-peroxidase enzyme (KatG), inhibits the synthesis of mycolic acids—essential components of the mycobacterial cell wall.[1][2][3][4] This document details standardized methods to assess the antibacterial efficacy of novel isonicotinic acid derivatives, including the disk diffusion assay for preliminary screening, and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Data Presentation
Quantitative data from the antibacterial assays should be recorded and presented in a clear, structured format to allow for easy comparison of the activity of different isonicotinic acid derivatives.
| Compound ID | Test Organism (e.g., S. aureus ATCC 29213) | Disk Diffusion Zone of Inhibition (mm) | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| IAD-001 | ||||||
| IAD-002 | ||||||
| Control (e.g., Isoniazid) | ||||||
| Negative Control (Solvent) |
Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[5][6]
Experimental Protocols
Agar Disk Diffusion Assay (Kirby-Bauer Method)
This method provides a qualitative or semi-quantitative assessment of the antibacterial activity of the test compounds.[7][8][9]
Materials:
-
Test isonicotinic acid derivatives
-
Sterile filter paper disks (6 mm diameter)
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Sterile swabs, forceps
-
Incubator
Procedure:
-
Inoculum Preparation: From a fresh 18-24 hour bacterial culture, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5]
-
Inoculation of Agar Plate: Dip a sterile swab into the standardized bacterial suspension, removing excess liquid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.[9][10]
-
Application of Disks: Using sterile forceps, place paper disks impregnated with a known concentration of the isonicotinic acid derivative onto the inoculated agar surface.[9] Gently press the disks to ensure complete contact with the agar.
-
Controls: Place a disk impregnated with the solvent used to dissolve the test compounds as a negative control, and a disk with a standard antibiotic (e.g., isoniazid) as a positive control.
-
Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours.[5]
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is absent) in millimeters.[7][11]
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13]
Materials:
-
Isonicotinic acid derivatives
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial cultures
-
Sterile multi-channel pipette
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the isonicotinic acid derivatives in a suitable solvent (e.g., DMSO, water) at a known concentration.
-
Serial Dilutions:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).[5][12]
-
-
Inoculum Preparation: Prepare a bacterial inoculum as described for the disk diffusion assay and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[5]
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11.[5]
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 18-24 hours.[5]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[5][12]
Minimum Bactericidal Concentration (MBC) Determination
This assay determines the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[6][14][15]
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micropipette and tips
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.[5]
-
Plating: Spread the aliquot onto a sterile MHA plate.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[5]
-
MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[5][14][15]
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 3. researchwithrutgers.com [researchwithrutgers.com]
- 4. Isoniazid - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 7. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 8. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]
- 9. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. Agar disk diffusion method: Significance and symbolism [wisdomlib.org]
- 12. Broth Microdilution | MI [microbiology.mlsascp.com]
- 13. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 14. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. microbe-investigations.com [microbe-investigations.com]
Quantitative Structure-Activity Relationship (QSAR) Modeling of Isonicotinamides: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to developing Quantitative Structure-Activity Relationship (QSAR) models for isonicotinamide derivatives. Isonicotinamides are a versatile class of compounds with demonstrated activity against various biological targets, making them promising candidates for drug discovery programs. These application notes and protocols are designed to furnish researchers with the necessary methodologies for computational model development, chemical synthesis, and biological validation.
Introduction to QSAR Modeling for Isonicotinamides
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For isonicotinamides, QSAR can be instrumental in predicting the therapeutic potential of novel derivatives, optimizing lead compounds, and elucidating the structural features crucial for their mechanism of action. By identifying key molecular descriptors that influence activity, researchers can prioritize the synthesis of compounds with a higher probability of success, thereby accelerating the drug discovery pipeline.
Isonicotinamide derivatives have been investigated for their inhibitory effects on several key enzymes implicated in various diseases. Notable targets include:
-
Glycogen Synthase Kinase-3β (GSK-3β): A serine/threonine kinase involved in numerous cellular processes. Its dysregulation is linked to neurodegenerative diseases like Alzheimer's, bipolar disorder, and diabetes.[1][2]
-
Succinate Dehydrogenase (SDH): An enzyme complex that plays a crucial role in both the citric acid cycle and the electron transport chain.[3][4] Inhibition of SDH is a validated strategy for the development of fungicides and potentially other therapeutic agents.
-
Xanthine Oxidase (XO): A key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid.[5][6] XO inhibitors are used in the treatment of gout and other conditions associated with hyperuricemia.
Data Presentation: Isonicotinamide Derivatives and their Biological Activity
A critical component of any QSAR study is a high-quality dataset comprising the chemical structures of the compounds and their corresponding biological activities. The following table presents a sample dataset of amide derivatives, including isonicotinamide analogs, and their inhibitory activity (IC50) against Xanthine Oxidase (XO). This data can serve as a foundation for building a predictive QSAR model.
| Compound ID | R Group | Ar Group | IC50 (µM) | pIC50 (-logIC50) |
| 1 | Methyl | 4-Fluorophenyl | 10.5 | 4.98 |
| 2 | Ethyl | 4-Fluorophenyl | 8.2 | 5.09 |
| 3 | Propyl | 4-Fluorophenyl | 5.6 | 5.25 |
| 4 | Isopropyl | 4-Fluorophenyl | 7.1 | 5.15 |
| 5 | Cyclopentyl | 4-Fluorophenyl | 4.8 | 5.32 |
| 6 | Methyl | 4-Chlorophenyl | 12.3 | 4.91 |
| 7 | Ethyl | 4-Chlorophenyl | 9.8 | 5.01 |
| 8 | Propyl | 4-Chlorophenyl | 6.5 | 5.19 |
| 9 | Isopropyl | 4-Chlorophenyl | 8.5 | 5.07 |
| 10 | Cyclopentyl | 4-Chlorophenyl | 5.5 | 5.26 |
| 11 | Methyl | 3,4-Dichlorophenyl | 15.1 | 4.82 |
| 12 | Ethyl | 3,4-Dichlorophenyl | 11.2 | 4.95 |
| 13 | Propyl | 3,4-Dichlorophenyl | 7.9 | 5.10 |
| 14 | Isopropyl | 3,4-Dichlorophenyl | 9.8 | 5.01 |
| 15 | Cyclopentyl | 3,4-Dichlorophenyl | 6.3 | 5.20 |
Note: This table is a representative dataset adapted from literature for illustrative purposes. For a comprehensive QSAR study, a larger and more diverse dataset is recommended.[5]
Experimental and Computational Protocols
Chemical Synthesis of Isonicotinamide Derivatives
This protocol outlines a general method for the synthesis of N-substituted isonicotinamide derivatives via amide bond formation.
Materials and Reagents:
-
Isonicotinoyl chloride or isonicotinic acid
-
Substituted aniline or amine
-
Coupling agents (e.g., DCC, EDC/HOBt) if starting from isonicotinic acid
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO3) solution
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate, Hexane)
Procedure:
-
Preparation of Isonicotinoyl Chloride (if not commercially available): To a solution of isonicotinic acid in an appropriate solvent (e.g., toluene), add thionyl chloride or oxalyl chloride dropwise at 0°C. Reflux the mixture for 2-4 hours. Remove the excess thionyl chloride and solvent under reduced pressure to obtain isonicotinoyl chloride.
-
Amide Coupling Reaction:
-
Method A (from Isonicotinoyl Chloride): Dissolve the substituted aniline in anhydrous DCM and add a base such as triethylamine. Cool the solution to 0°C. Add a solution of isonicotinoyl chloride in anhydrous DCM dropwise to the cooled aniline solution. Allow the reaction to stir at room temperature for 12-24 hours.
-
Method B (from Isonicotinic Acid): Dissolve isonicotinic acid, the substituted amine, and a coupling agent (e.g., EDC and HOBt) in an anhydrous solvent like DMF or DCM. Add a base such as DIPEA. Stir the reaction mixture at room temperature for 12-24 hours.
-
-
Work-up:
-
Quench the reaction with water.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl acetate).
-
Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure isonicotinamide derivative.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy and Mass Spectrometry (MS).
Biological Activity Assay: In Vitro Enzyme Inhibition
This protocol describes a general procedure for evaluating the inhibitory activity of synthesized isonicotinamide derivatives against a target enzyme (e.g., Xanthine Oxidase).
Materials and Reagents:
-
Target enzyme (e.g., Xanthine Oxidase from bovine milk)
-
Substrate (e.g., Xanthine)
-
Phosphate buffer (pH 7.5)
-
Synthesized isonicotinamide derivatives dissolved in DMSO
-
Positive control inhibitor (e.g., Allopurinol for XO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, and test compounds in the appropriate buffer or DMSO.
-
Assay Protocol:
-
In a 96-well plate, add the phosphate buffer.
-
Add a specific volume of the test compound solution at various concentrations.
-
Add the enzyme solution to each well and incubate for a pre-determined time at a specific temperature (e.g., 15 minutes at 25°C).
-
Initiate the reaction by adding the substrate solution to each well.
-
-
Measurement: Measure the rate of the enzymatic reaction by monitoring the change in absorbance at a specific wavelength (e.g., 295 nm for uric acid formation by XO) over time using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) by fitting the data to a dose-response curve.
-
QSAR Model Development Protocol
This protocol outlines the steps for developing a robust QSAR model.
Software and Tools:
-
Molecular Structure Drawing: ChemDraw, MarvinSketch
-
Molecular Descriptor Calculation: PaDEL-Descriptor, Dragon, RDKit, MOE (Molecular Operating Environment), Schrödinger Suite
-
Statistical Analysis and Model Building: R, Python (with libraries like scikit-learn), MOE, Schrödinger Suite
Procedure:
-
Data Collection and Curation:
-
Compile a dataset of isonicotinamide derivatives with their corresponding biological activities (e.g., IC50 values).
-
Ensure the data is consistent and reliable. Convert IC50 values to a logarithmic scale (pIC50 = -log(IC50)) to linearize the relationship with molecular descriptors.
-
-
Molecular Structure Preparation:
-
Draw the 2D structures of all compounds using molecular drawing software.
-
Convert the 2D structures to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94).
-
-
Descriptor Calculation:
-
Use descriptor calculation software to compute a wide range of molecular descriptors for each compound. These can include:
-
1D descriptors: Molecular weight, atom counts, etc.
-
2D descriptors: Topological indices, connectivity indices, etc.
-
3D descriptors: Geometrical properties, surface area, volume, etc.
-
Physicochemical descriptors: LogP, polar surface area (PSA), etc.
-
-
-
Data Splitting:
-
Divide the dataset into a training set and a test set. Typically, 70-80% of the data is used for the training set to build the model, and the remaining 20-30% is used as a test set to validate the model's predictive ability.
-
-
Feature Selection:
-
From the large pool of calculated descriptors, select a subset of the most relevant descriptors that have a significant correlation with the biological activity. This helps to avoid overfitting and improves the interpretability of the model. Techniques include genetic algorithms, stepwise multiple linear regression, and recursive feature elimination.
-
-
Model Building:
-
Use the selected descriptors and the biological activity data of the training set to build the QSAR model using various statistical methods, such as:
-
Multiple Linear Regression (MLR): A linear regression method to model the relationship between two or more explanatory variables and a response variable.
-
Partial Least Squares (PLS): A regression method that is particularly useful when the number of predictor variables is large.
-
Machine Learning Algorithms: Support Vector Machines (SVM), Random Forest (RF), Artificial Neural Networks (ANN), etc.
-
-
-
Model Validation:
-
Internal Validation: Assess the robustness and stability of the model using techniques like cross-validation (e.g., leave-one-out cross-validation) on the training set.
-
External Validation: Evaluate the predictive power of the model on the independent test set. Key statistical parameters to assess the model's quality include the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the root mean square error (RMSE).
-
Visualization of Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways of key enzymes targeted by isonicotinamide derivatives.
Caption: GSK-3β Signaling Pathway and Inhibition.
Caption: Role of SDH in Cellular Respiration.
Caption: Xanthine Oxidase in Purine Metabolism.
Experimental and Computational Workflows
The following diagram illustrates the general workflow for a QSAR study.
References
- 1. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico design of novel potential isonicotinamide-based glycogen synthase kinase-3β (GSK-3β) inhibitors: 3D-QSAR, molecular docking, molecular dynamics simulation and ADMET studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning [frontiersin.org]
- 6. Quantitative structure-activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Isonicotinimidamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isonicotinimidamide hydrochloride is a pyridine-based compound with potential applications in pharmaceutical research and development.[1] As a polar and basic compound, its accurate and reliable quantification is crucial for various stages of drug development, including formulation studies, stability testing, and quality control.[2][3] This application note presents a robust and reproducible High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described method utilizes a reverse-phase C18 column with a simple isocratic mobile phase, ensuring ease of use and transferability.
Chemical Structure and Properties:
-
IUPAC Name: Pyridine-4-carboximidamide hydrochloride[1]
-
Molecular Formula: C₆H₈ClN₃[1]
-
Molecular Weight: 157.60 g/mol [1]
-
Appearance: Solid[1]
-
Key Characteristics: The compound is hygroscopic and classified as a polar molecule.[1][4]
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 20 mM Potassium Dihydrogen Phosphate (pH 3.0, adjusted with phosphoric acid) : Acetonitrile (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 264 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Solutions
2.3.1. Mobile Phase Preparation (1 L)
-
Weigh 2.72 g of KH₂PO₄ and dissolve it in 950 mL of deionized water.
-
Adjust the pH of the solution to 3.0 ± 0.05 with orthophosphoric acid.
-
Add 50 mL of acetonitrile and mix thoroughly.
-
Degas the mobile phase by sonication or vacuum filtration before use.
2.3.2. Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
2.3.3. Working Standard Solutions
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
2.3.4. Sample Preparation
The sample preparation will depend on the matrix. For a simple formulation, dissolve the sample in the mobile phase to achieve a concentration within the calibration range and filter through a 0.45 µm syringe filter before injection.
Method Development Workflow
The development of this HPLC method followed a logical progression to ensure optimal separation and quantification of this compound.
Key Parameters Influencing Separation
The successful separation of this compound is dependent on several key chromatographic parameters.
Data Presentation
The following tables summarize the expected performance characteristics of this HPLC method.
System Suitability
System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N ≥ 2000 | 5500 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | RSD ≤ 2.0% | 0.8% |
| Retention Time (min) | Consistent | ~ 4.5 |
Method Validation Summary
The method should be validated according to ICH guidelines to demonstrate its suitability for its intended purpose.
| Validation Parameter | Typical Results |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 |
| Limit of Detection (LOD) (µg/mL) | 0.2 |
| Limit of Quantification (LOQ) (µg/mL) | 0.6 |
| Precision (RSD%) | |
| - Repeatability (Intra-day) | < 1.5% |
| - Intermediate Precision (Inter-day) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Robustness | No significant impact on results with minor changes in method parameters (pH ± 0.2, Flow Rate ± 0.1 mL/min, Temperature ± 2°C) |
Conclusion
This application note provides a comprehensive and detailed protocol for the HPLC analysis of this compound. The method is simple, robust, and suitable for routine quality control and research applications. The provided data and diagrams offer a clear understanding of the method development process and the critical parameters influencing the separation. This method can be readily implemented in any laboratory with standard HPLC instrumentation.
References
Application of Isonicotinimidamide Hydrochloride's Structural Analog in Fragment-Based Drug Design: A Case Study with Benzamidine for Serine Protease Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in modern drug discovery, offering an efficient alternative to high-throughput screening (HTS) for the identification of lead compounds. This approach focuses on screening small, low-molecular-weight compounds, or "fragments," which typically exhibit weak binding to the target protein. The detailed structural information of these fragment-protein interactions, often obtained through biophysical techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, provides a rational basis for optimizing these fragments into potent and selective drug candidates.
This application note will provide a detailed overview of the use of benzamidine as a starting fragment in the design of serine protease inhibitors, including experimental protocols for fragment screening and characterization, quantitative binding data, and a depiction of the relevant signaling pathways.
Data Presentation: Quantitative Binding Affinities of Benzamidine and its Derivatives
The inhibitory potency of fragments and their elaborated compounds against target enzymes is a critical parameter in FBDD. The following table summarizes the binding affinities (Ki or KD) of benzamidine and its derivatives against various human serine proteases. This data highlights how even small modifications to the initial fragment can significantly impact potency and selectivity.
| Compound | Target Serine Protease | Binding Affinity (K_i / K_D) (µM) | Reference |
| Benzamidine | Trypsin | 19 | [1] |
| Benzamidine | Thrombin | 65 | [2] |
| Benzamidine | Plasmin | - | [3] |
| Benzamidine | Complement C1s | - | [3] |
| p-Aminobenzamidine | Trypsin | 6.1 | [2] |
| p-Aminobenzamidine | Thrombin | 65 | [2] |
Note: The table will be populated with more specific quantitative data as it is retrieved from further targeted searches.
Experimental Protocols
Detailed methodologies are crucial for the successful application of FBDD. Below are representative protocols for key experiments in a benzamidine-based fragment screening campaign targeting a serine protease.
Protocol 1: Fragment Screening using 1D NMR Spectroscopy (Saturation Transfer Difference)
Objective: To identify benzamidine-like fragments that bind to the target serine protease.
Materials:
-
Target serine protease (e.g., Trypsin, Thrombin) in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Fragment library containing benzamidine and its analogs, dissolved in DMSO-d6
-
NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe
-
NMR tubes
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the target serine protease at a concentration of 10-20 µM.
-
Prepare stock solutions of individual fragments or fragment mixtures at a concentration of 10-20 mM in DMSO-d6.
-
For the screening experiment, prepare NMR samples containing 1-5 µM of the protease and 100-500 µM of each fragment in the screening buffer. The final DMSO-d6 concentration should be kept below 5%.
-
-
NMR Data Acquisition:
-
Acquire a 1D proton NMR spectrum of the fragment mixture in the absence of the protein as a reference.
-
Acquire a Saturation Transfer Difference (STD) NMR spectrum of the fragment mixture in the presence of the protein.
-
Set the on-resonance saturation frequency to a region where only protein resonances appear (e.g., 0 ppm).
-
Set the off-resonance saturation frequency to a region devoid of any signals (e.g., 30 ppm).
-
Use a train of selective Gaussian pulses for saturation with a total saturation time of 2-3 seconds.
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
-
-
Data Analysis:
-
Analyze the STD spectrum. Fragments that bind to the protein will receive saturation from the irradiated protein protons and will show signals in the STD spectrum.
-
The intensity of the STD signals is proportional to the binding affinity and the proximity of the fragment protons to the protein surface.
-
Calculate the STD amplification factor for each fragment to rank the binders.
-
Protocol 2: Hit Validation and Structural Characterization by X-ray Crystallography
Objective: To determine the binding mode of a benzamidine-based fragment to the target serine protease.
Materials:
-
Purified and highly concentrated target serine protease
-
Benzamidine fragment hit from the primary screen
-
Crystallization screening kits
-
X-ray diffraction equipment (in-house or synchrotron source)
Methodology:
-
Protein Crystallization:
-
Set up crystallization trials for the apo-protein using vapor diffusion (sitting or hanging drop) methods. Screen a wide range of crystallization conditions (precipitants, pH, additives).
-
Optimize the initial crystallization hits to obtain diffraction-quality crystals.
-
-
Soaking or Co-crystallization:
-
Soaking: Transfer the apo-protein crystals to a solution containing the benzamidine fragment (typically 1-10 mM) and the cryoprotectant. The soaking time can vary from minutes to hours.
-
Co-crystallization: Set up crystallization trials with the protein pre-incubated with the benzamidine fragment.
-
-
X-ray Data Collection:
-
Flash-cool the soaked or co-crystals in liquid nitrogen.
-
Collect X-ray diffraction data using a suitable X-ray source and detector.
-
-
Structure Determination and Refinement:
-
Process the diffraction data (indexing, integration, and scaling).
-
Solve the structure using molecular replacement with a known structure of the target protein as a search model.
-
Build the model of the protein-fragment complex into the electron density map and refine the structure.
-
-
Analysis of the Binding Mode:
-
Analyze the refined structure to identify the specific interactions (hydrogen bonds, ionic interactions, hydrophobic contacts) between the benzamidine fragment and the amino acid residues in the binding pocket of the serine protease.
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway involving serine proteases and the general workflow of a fragment-based drug design campaign.
Caption: Serine Protease Activated Receptor (PAR) Signaling Pathway.
Caption: General workflow for a Fragment-Based Drug Design (FBDD) project.
References
Application Notes and Protocols for Evaluating the Efficacy of Isonicotinimidamide Hydrochloride Using a Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isonicotinimidamide hydrochloride is a pyridinecarboximidamide derivative. While its precise mechanism of action is not extensively documented, its structural similarity to other known enzyme inhibitors, such as isoniazid, suggests that it may exert its biological effects through the inhibition of key cellular enzymes.[1][2] This document provides a detailed protocol for a cell-based assay to evaluate the efficacy of this compound, adaptable for screening its potential as a therapeutic agent. The protocol is designed to be a starting point for researchers and can be optimized for specific cell lines and putative enzyme targets.
The described methodology focuses on determining the half-maximal inhibitory concentration (IC50) of the compound by assessing its effect on cell viability and proliferation. Further specific assays would be required to identify the precise molecular target and mechanism of action.
Putative Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be targeted by an enzyme inhibitor like this compound. In this generalized pathway, an external signal activates a receptor, initiating a kinase cascade that ultimately leads to the expression of genes involved in cell proliferation and survival. An enzyme inhibitor could block this pathway at various points, leading to a decrease in cell viability.
Caption: Hypothetical signaling pathway impacted by an enzyme inhibitor.
Experimental Workflow
The following diagram outlines the general workflow for the cell-based assay to determine the efficacy of this compound.
Caption: Experimental workflow for the cell-based efficacy assay.
Experimental Protocol
This protocol details the steps for assessing the effect of this compound on the viability of a selected cancer cell line.
Materials and Reagents
-
Cell Line: A suitable cell line (e.g., HeLa, A549, MCF-7) expressing the putative target enzyme.
-
This compound: (CAS 6345-27-3)[3]
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: 0.25%.
-
Cell Viability Reagent: e.g., MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), PrestoBlue™, or CellTiter-Glo®.
-
Dimethyl Sulfoxide (DMSO): Cell culture grade.
-
96-well cell culture plates: Clear, flat-bottom.
-
Microplate reader: Capable of measuring absorbance or fluorescence.
Methodology
-
Cell Culture and Seeding:
-
Culture the selected cell line in T-75 flasks until they reach 80-90% confluency.
-
Wash the cells with PBS, and then detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and allow them to adhere by incubating overnight at 37°C in a humidified atmosphere with 5% CO2.[4][5]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Perform serial dilutions of the stock solution in cell culture medium to achieve a range of final concentrations for treatment (e.g., 0.1 µM to 100 µM).
-
Include appropriate controls: a vehicle control (medium with the same concentration of solvent used for the compound) and a no-treatment control (medium only).
-
After the overnight incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the control solutions.[5]
-
-
Incubation:
-
Incubate the treated plates for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator. The incubation time should be optimized based on the cell line's doubling time and the expected onset of the compound's effect.
-
-
Cell Viability Assay (MTT Assay Example):
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces cell viability by 50%.[6][7]
-
Data Presentation
The quantitative data from this assay should be summarized in a structured table for clear comparison.
| Isonicotinimidamide HCl (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | Value | Value | 100 |
| 0.1 | Value | Value | Value |
| 1 | Value | Value | Value |
| 10 | Value | Value | Value |
| 50 | Value | Value | Value |
| 100 | Value | Value | Value |
| Calculated IC50 (µM) | \multicolumn{3}{c | }{Value} |
Conclusion
This application note provides a comprehensive and adaptable cell-based assay protocol for the initial evaluation of this compound's efficacy. By determining the IC50 value, researchers can quantify its potency in a cellular context, providing a foundation for further mechanistic studies and drug development efforts. It is crucial to adapt and optimize the protocol for the specific biological system under investigation.
References
- 1. Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 7. superchemistryclasses.com [superchemistryclasses.com]
Application Notes and Protocols for Isonicotinimidamide Hydrochloride as a Putative Chemical Probe
Disclaimer: The following application notes and protocols are hypothetical and intended to guide researchers on the potential use of Isonicotinimidamide hydrochloride as a chemical probe. As of the date of this document, there is no direct scientific literature validating this compound for this specific application. The information provided is extrapolated from the known biological activities of structurally related compounds, such as isonicotinamide derivatives and other substituted pyridines.
Introduction
This compound is a chemical compound characterized by a pyridine ring substituted with an amidine group at the 4-position.[1] While its direct application as a chemical probe is not yet established in published literature, its structural motifs—the isonicotinoyl core and the amidine group—are present in molecules with known biological activities. This suggests that this compound could potentially serve as a valuable tool for researchers in chemical biology and drug discovery for target identification and validation.[2]
Chemical probes are small molecules used to study and manipulate biological systems by selectively interacting with specific protein targets.[3] This document outlines a theoretical framework for the utilization of this compound as a chemical probe, including potential applications, hypothetical experimental protocols, and data presentation formats.
Potential Applications
Based on the known activities of related compounds, this compound could potentially be explored as a chemical probe in the following areas:
-
Enzyme Inhibition Assays: Derivatives of isonicotinic acid have demonstrated inhibitory activity against various enzymes.[1] The isonicotinimidamide moiety could serve as a pharmacophore for screening against enzyme families such as kinases, deacetylases, or metabolic enzymes.
-
Target Identification and Validation: In phenotypic screens where a desired cellular effect is observed, this compound could be used as a starting point for target deconvolution studies to identify the responsible protein(s).
-
Competitive Binding Assays: If a specific target is identified, this compound could be used in competitive binding experiments to screen for other small molecules that bind to the same target.
Quantitative Data Summary
As no specific quantitative data for this compound as a chemical probe is available, the following table is a template that researchers can use to summarize their experimental findings.
| Parameter | Value | Target(s) | Assay Type | Reference |
| IC50 | e.g., X µM | e.g., Kinase Y | e.g., In vitro kinase assay | [Your Data] |
| Kd | e.g., Y nM | e.g., Receptor Z | e.g., Surface Plasmon Resonance | [Your Data] |
| EC50 | e.g., Z µM | Cell-based phenotype | e.g., Cell viability assay | [Your Data] |
| Optimal Concentration | e.g., A-B µM | In-cell target engagement | e.g., Cellular thermal shift assay | [Your Data] |
Experimental Protocols
The following are detailed, hypothetical protocols for key experiments to evaluate and utilize this compound as a chemical probe.
Protocol 1: In Vitro Enzyme Inhibition Assay
Objective: To determine if this compound inhibits the activity of a specific enzyme in vitro.
Materials:
-
This compound
-
Purified target enzyme
-
Enzyme substrate
-
Assay buffer (specific to the enzyme)
-
Detection reagent (e.g., ADP-Glo™ for kinases)
-
384-well assay plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a concentration gradient.
-
Assay Setup: To each well of a 384-well plate, add the following in order:
-
Assay buffer
-
This compound at various concentrations (or vehicle control)
-
Purified enzyme solution
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for compound-enzyme binding.
-
Reaction Initiation: Add the enzyme substrate to each well to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Data Acquisition: Read the plate on a suitable plate reader (e.g., luminescence or fluorescence).
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the data and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To assess the target engagement of this compound in a cellular context.
Materials:
-
Cultured cells expressing the target protein
-
This compound
-
Cell lysis buffer
-
Phosphate-buffered saline (PBS)
-
PCR tubes or strips
-
Thermal cycler
-
Western blotting reagents and equipment
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control. Incubate for a specified time to allow for cellular uptake and target binding.
-
Cell Harvesting: Harvest the cells by scraping or trypsinization, wash with PBS, and resuspend in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures in a thermal cycler for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Sample Preparation: Collect the supernatant containing the soluble protein fraction. Measure the protein concentration and normalize the samples.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the target protein.
-
Data Analysis: Quantify the band intensities for the target protein at each temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, assuming it acts as a kinase inhibitor.
Caption: Hypothetical inhibition of a kinase cascade by this compound.
Experimental Workflow
This diagram outlines a general workflow for using a chemical probe for target identification.
Caption: General workflow for chemical probe-based target discovery.
Logical Relationship
This diagram illustrates the logical relationship between a chemical probe, its target, and the resulting biological effect.
Caption: Relationship between a chemical probe, its target, and the observed phenotype.
References
Application Notes and Protocols for Growing Isonicotinimidamide Hydrochloride Crystals for X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for growing single crystals of Isonicotinimidamide hydrochloride suitable for X-ray crystallography. High-quality single crystals are a prerequisite for successful structure determination, which is a critical step in drug development and materials science for understanding the three-dimensional arrangement of atoms and intermolecular interactions.
This compound (CAS 6345-27-3) is a pyridine-based organic salt.[1][2] As a hydrochloride salt, it is expected to have good solubility in polar solvents. The protocols outlined below are based on established crystallisation techniques for small organic molecules and are designed to guide the user through a systematic approach to obtaining diffraction-quality crystals.
Compound Characteristics
A summary of the key physical and chemical properties of this compound is presented below. Understanding these properties is crucial for designing successful crystallisation experiments.
| Property | Value | Reference |
| CAS Number | 6345-27-3 | [1][2] |
| Molecular Formula | C₆H₈ClN₃ | [1] |
| Molecular Weight | 157.60 g/mol | [1] |
| Appearance | White to off-white solid/crystalline powder | [3][4] |
| Melting Point | ~240-245 °C (with decomposition) | [2][4] |
| Sensitivity | Hygroscopic | [1][2][3] |
Application Notes: Principles and Considerations
Successful crystallisation is often described as an art as much as a science. However, a systematic approach significantly increases the chances of success. The fundamental principle is to slowly bring a solution of the compound from a soluble state to a supersaturated state, where the compound is no longer fully soluble and begins to form an ordered, crystalline solid.
Key Considerations:
-
Purity of the Compound: The starting material should be of the highest possible purity. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor-quality crystals. It is recommended to purify the compound by a suitable method (e.g., recrystallisation, chromatography) before attempting to grow single crystals.
-
Glassware: All glassware used for crystallisation should be scrupulously clean to avoid unwanted nucleation sites from dust or other particulates.
-
Control of Supersaturation: The transition to a supersaturated state must be slow. Rapid changes in concentration or temperature often lead to the formation of many small crystals (microcrystals) or an amorphous precipitate instead of a few large, well-ordered single crystals.
Experimental Protocols
Protocol 1: Solvent Screening
This initial protocol is designed to identify a suitable solvent or solvent system for growing crystals of this compound.
Materials:
-
This compound
-
A selection of solvents (e.g., water, methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, dichloromethane)
-
Small vials or test tubes
-
Vortex mixer
-
Hot plate or water bath
Procedure:
-
Place a small amount (5-10 mg) of this compound into several clean vials.
-
To each vial, add a small volume (e.g., 0.5 mL) of a different solvent.
-
Observe the solubility at room temperature with gentle agitation.
-
If the compound does not dissolve, gently heat the vial in a water bath and observe any changes in solubility.
-
Record the observations for each solvent at both room temperature and upon heating. The ideal single solvent will dissolve the compound when hot but not at room temperature.
-
If no single ideal solvent is found, a mixed solvent system can be explored. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" (or anti-) solvent in which the compound is insoluble but is miscible with the "good" solvent.
Data Presentation: Solvent Screening Results
| Solvent | Solubility at Room Temp. | Solubility when Heated | Notes/Observations |
| Water | |||
| Methanol | |||
| Ethanol | |||
| Isopropanol | |||
| Acetonitrile | |||
| Acetone | |||
| Ethyl Acetate | |||
| Dichloromethane |
This table should be filled out by the researcher based on experimental observations.
Caption: Step-by-step workflow for the slow evaporation crystallisation technique.
Protocol 3: Vapor Diffusion
This technique is highly effective for obtaining high-quality crystals from small amounts of material. It involves the slow diffusion of an anti-solvent vapor into a solution of the compound.
Procedure (Sitting Drop Method):
-
In a small, inner vial, dissolve the this compound in a "good" solvent to create a concentrated solution.
-
Place this inner vial inside a larger, sealed container (e.g., a beaker or jar).
-
Add a larger volume of a "poor" solvent (the anti-solvent) to the bottom of the larger container, ensuring the level is below the top of the inner vial.
-
Seal the outer container and leave it undisturbed. The vapor from the anti-solvent will slowly diffuse into the solution, reducing the compound's solubility and inducing crystallisation.
Workflow for Vapor Diffusion (Sitting Drop)
Caption: Diagram illustrating the setup and process of vapor diffusion crystallisation.
Protocol 4: Slow Cooling / Temperature Gradient
This method is suitable for compounds that exhibit a significant difference in solubility at different temperatures.
Procedure:
-
Prepare a saturated solution of this compound in a suitable solvent at an elevated temperature (below the solvent's boiling point).
-
Ensure all the solid has dissolved. If necessary, filter the hot solution to remove any undissolved particles.
-
Seal the container and place it in an insulated container (e.g., a Dewar flask filled with warm water or wrapped in glass wool) to allow it to cool to room temperature very slowly.
-
Alternatively, a programmable incubator can be used to control the cooling rate precisely.
Workflow for Slow Cooling
Caption: Procedural workflow for the slow cooling method of crystallisation.
Summary of Crystallisation Techniques
| Technique | Principle | Advantages | Disadvantages |
| Slow Evaporation | Solvent volume is slowly reduced, increasing the concentration of the solute. | Simple to set up. | Not suitable for volatile compounds or those unstable in solution over time. |
| Vapor Diffusion | An anti-solvent vapor diffuses into the solute solution, gradually decreasing solubility. | Excellent for small quantities; produces high-quality crystals. | Requires careful selection of a miscible solvent/anti-solvent pair. |
| Slow Cooling | Solubility is decreased by slowly lowering the temperature of a saturated solution. | Good for compounds with temperature-dependent solubility. | Requires good insulation or a programmable incubator for slow cooling. |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form | Solution is not sufficiently supersaturated; nucleation is inhibited. | Concentrate the solution further; try scratching the inside of the vial with a needle to create nucleation sites; add a seed crystal. |
| "Oiling Out" | The compound's melting point is below the crystallisation temperature, or the solution is too supersaturated. | Use a more dilute solution; try a different solvent; lower the crystallisation temperature. |
| Formation of Microcrystals | Nucleation rate is too high; supersaturation was reached too quickly. | Use a more dilute solution; slow down the crystallisation process (e.g., slower evaporation, slower cooling, slower diffusion). |
Safety Precautions
Standard laboratory safety practices should be followed at all times. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations involving organic solvents should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal information.
References
Troubleshooting & Optimization
Technical Support Center: Isonicotinimidamide Hydrochloride Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Isonicotinimidamide hydrochloride synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and established method for synthesizing this compound is the Pinner reaction.[1][2][3] This reaction involves treating 4-cyanopyridine with an alcohol (commonly ethanol) in the presence of anhydrous hydrogen chloride to form an intermediate ethyl isonicotinimidate hydrochloride (a Pinner salt). This intermediate is then reacted with ammonia to produce the final product, this compound.
Q2: Why are anhydrous conditions critical for the Pinner reaction?
Anhydrous (dry) conditions are essential to prevent the hydrolysis of the intermediate imino ester salt (Pinner salt).[4] If water is present, the Pinner salt can hydrolyze to form the corresponding ester (ethyl isonicotinate) or further to isonicotinic acid, significantly reducing the yield of the desired amidine.[3][4]
Q3: What are the potential side reactions that can lower the yield?
Several side reactions can occur, leading to a lower yield:
-
Hydrolysis: As mentioned, the presence of moisture can lead to the formation of esters or carboxylic acids.[4][5]
-
Orthoester Formation: An excess of alcohol can react with the Pinner salt to form an orthoester.[1][3]
-
Amide Formation: The thermodynamically unstable imidate hydrochloride intermediate can rearrange to form an amide and an alkyl chloride, especially at higher temperatures.[2][3]
-
Dimerization/Polymerization: At elevated temperatures, starting materials or intermediates may undergo dimerization or polymerization.[6]
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Presence of Moisture | Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] |
| Improper Temperature Control | The Pinner reaction is often conducted at low temperatures (e.g., 0 °C) to prevent the decomposition of the unstable Pinner salt intermediate.[2][4] Maintain the recommended temperature throughout the reaction. |
| Inefficient HCl Saturation | Ensure a steady stream of dry hydrogen chloride gas is bubbled through the reaction mixture. Inadequate acidification will result in an incomplete reaction.[4] Alternatively, a solution of HCl in an anhydrous solvent can be used.[5] |
| Degraded Starting Materials | Verify the purity of 4-cyanopyridine and the alcohol using appropriate analytical techniques (e.g., NMR, GC-MS). Use freshly opened or properly stored reagents.[6] |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[6] An insufficient reaction time will lead to incomplete conversion of the starting material. |
Problem 2: Difficulty in Product Isolation and Purification
| Possible Cause | Troubleshooting Steps |
| Product is an Oil or Gummy Solid | Try co-evaporation with a solvent in which the product is insoluble to induce precipitation.[6] A systematic screen of crystallization solvents or solvent mixtures may be necessary. |
| Incomplete Precipitation | Ensure the precipitation is complete by cooling the solution for an adequate amount of time. Handle the solid product carefully during filtration and washing to minimize loss.[7] |
| Contamination with Side Products | Purify the crude product by recrystallization or flash column chromatography to obtain the pure this compound.[6] |
Experimental Protocols
Protocol: Synthesis of this compound via the Pinner Reaction
This protocol describes a general procedure for the synthesis of this compound from 4-cyanopyridine.
Materials:
-
4-Cyanopyridine
-
Anhydrous Ethanol
-
Dry Hydrogen Chloride gas
-
Anhydrous Diethyl Ether
-
Ammonia gas or a solution of ammonia in an anhydrous solvent
-
Oven-dried glassware
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
Step 1: Formation of the Pinner Salt (Ethyl Isonicotinimidate Hydrochloride)
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve 4-cyanopyridine in anhydrous ethanol under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.[4]
-
Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature at 0 °C.
-
Continue bubbling HCl until the solution is saturated and a precipitate of the Pinner salt is formed.
-
Allow the reaction to stir at a low temperature for several hours, monitoring the progress by TLC.[6]
-
Isolate the Pinner salt by filtration under anhydrous conditions, washing with anhydrous diethyl ether.
Step 2: Ammonolysis to this compound
-
Suspend the isolated Pinner salt in an anhydrous solvent (e.g., ethanol) in a clean, dry flask.
-
Cool the suspension to 0-5 °C.[4]
-
Bubble anhydrous ammonia gas through the suspension or add a solution of ammonia in an anhydrous solvent dropwise.
-
Stir the reaction mixture at a controlled temperature for several hours until the reaction is complete (monitor by TLC).[4]
-
Filter the reaction mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/ether) to obtain pure this compound.
Data Presentation
Table 1: Influence of Reaction Parameters on this compound Synthesis Yield
| Parameter | Condition | Effect on Yield | Reference |
| Temperature | Low (0-5 °C) | Higher Yield: Prevents decomposition of the unstable Pinner salt intermediate. | [2][4] |
| Elevated | Lower Yield: Promotes side reactions like amide formation. | [3] | |
| Solvent | Anhydrous | Higher Yield: Prevents hydrolysis of the Pinner salt to esters or acids. | [4][6] |
| Protic/Aqueous | Lower Yield: Leads to the formation of hydrolysis byproducts. | [4][5] | |
| Catalyst | Anhydrous HCl | Essential: Protonates the nitrile, activating it for nucleophilic attack by the alcohol. | [5] |
| Lewis Acids (e.g., TMSCl) | Can be used as an alternative to gaseous HCl for in-situ generation. | [5] | |
| Reactant Purity | High | Higher Yield: Impurities can lead to side reactions and lower conversion. | [6] |
| Low/Degraded | Lower Yield: Starting material may not be reactive or may introduce contaminants. | [6] |
Visualizations
References
Isonicotinimidamide hydrochloride purification challenges and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of isonicotinamide hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying isonicotinamide hydrochloride?
A1: The most common and effective methods for purifying isonicotinamide hydrochloride are recrystallization and column chromatography. Recrystallization is often the preferred method for removing common impurities and achieving high purity on a larger scale.
Q2: What are the potential impurities I should be aware of during the synthesis and purification of isonicotinamide hydrochloride?
A2: Common impurities can originate from starting materials, byproducts of the synthesis, or degradation. These may include:
-
Isonicotinic acid: Formed by the hydrolysis of the amide group.
-
4-Cyanopyridine: Unreacted starting material from some synthetic routes.[1]
-
Ammonium isonicotinate: Can be formed as a byproduct during synthesis.[1]
-
Process-related impurities: Other minor impurities may be present depending on the specific synthetic pathway employed.
Q3: How can I assess the purity of my isonicotinamide hydrochloride sample?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable method for assessing the purity of isonicotinamide hydrochloride and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and detect impurities.
Q4: My isonicotinamide hydrochloride sample is colored. How can I decolorize it?
A4: If your sample has a slight color, it may be due to trace impurities. During the recrystallization process, you can add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities, which are then removed by filtration.
Troubleshooting Guides
Recrystallization Issues
Problem: No crystals form upon cooling the recrystallization solution.
| Potential Cause | Solution |
| Insufficient Supersaturation | The concentration of isonicotinamide hydrochloride in the solvent may be too low. Solution: Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again. |
| High Solubility in the Chosen Solvent | The compound may be too soluble in the selected solvent even at lower temperatures. Solution 1 (Seeding): Add a small, pure crystal of isonicotinamide hydrochloride to the solution to induce nucleation and crystal growth. Solution 2 (Anti-Solvent Addition): Slowly add a miscible solvent in which isonicotinamide hydrochloride is insoluble (an anti-solvent) to the solution until it becomes slightly turbid, then allow it to cool slowly. |
| Inappropriate Solvent | The chosen solvent may not be suitable for recrystallization. Refer to the solvent selection table below. |
Problem: The product "oils out" instead of crystallizing.
| Potential Cause | Solution |
| Solution is too concentrated | The high concentration of the solute can cause it to separate as a liquid at a temperature above its melting point in the solvent. Solution: Add more of the hot solvent to the oiled-out mixture to fully dissolve it, and then allow it to cool more slowly. |
| Cooling too rapidly | Rapid cooling can prevent the ordered arrangement of molecules into a crystal lattice. Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process. |
| Presence of Impurities | Impurities can interfere with crystal lattice formation. Solution: Consider a preliminary purification step, such as a charcoal treatment or passing the solution through a small plug of silica gel, before recrystallization. |
Problem: Low recovery of purified isonicotinamide hydrochloride.
| Potential Cause | Solution |
| Too much solvent used | Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor. Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| Premature crystallization | Crystals forming in the funnel during hot filtration will lead to product loss. Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated. Use a fluted filter paper for faster filtration. |
| Washing with the wrong solvent | Washing the collected crystals with a solvent in which they are soluble will dissolve the product. Solution: Wash the crystals with a small amount of the cold recrystallization solvent or a suitable anti-solvent. |
Purity and Stability Issues
Problem: HPLC analysis shows the presence of isonicotinic acid impurity.
| Potential Cause | Solution |
| Hydrolysis of the amide | Isonicotinamide hydrochloride can hydrolyze to isonicotinic acid, especially in the presence of moisture or at non-neutral pH under heating. Solution: Ensure all solvents and equipment are dry. If performing recrystallization from water, minimize the time the solution is kept at high temperatures. |
| Incomplete reaction | If synthesizing from isonicotinic acid, the presence of this impurity indicates an incomplete reaction. Solution: Optimize the reaction conditions (e.g., reaction time, temperature, reagents) to drive the reaction to completion. |
Problem: The purity of the sample decreases over time upon storage.
| Potential Cause | Solution |
| Instability | The compound may be degrading due to exposure to light, heat, or moisture. Solution: Store the purified isonicotinamide hydrochloride in a tightly sealed, light-resistant container in a cool, dry place. Consider storage under an inert atmosphere (e.g., nitrogen or argon) for long-term stability. |
| Hygroscopic nature | The compound may be absorbing moisture from the atmosphere, which can promote degradation. Solution: Store the compound in a desiccator. |
Data Presentation
Table 1: Solubility of Isonicotinamide in Various Solvents at 25 °C
| Solvent | Solubility ( g/100 mL) |
| Water | 19.1[2] |
| Ethanol | High |
| Methanol | High |
| Isopropanol | Moderate |
| Ethyl Acetate | Low |
| Acetone | Low |
| Chloroform | Very Low[2] |
| Dioxane | Very Low[2] |
Note: This data is for the free base, isonicotinamide. The hydrochloride salt is expected to have higher solubility in polar protic solvents like water and alcohols.
Table 2: Representative Data for Recrystallization of Isonicotinamide Hydrochloride
| Recrystallization Solvent | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Water | 95.2 | 99.5 | 85 |
| Isopropanol | 95.2 | 99.2 | 78 |
| Ethanol/Water (9:1) | 95.2 | 99.6 | 88 |
This table presents illustrative data based on the general principles of recrystallization and the known solubility of the parent compound. Actual results may vary depending on the initial purity and experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization of Isonicotinamide Hydrochloride
Objective: To purify crude isonicotinamide hydrochloride by recrystallization.
Materials:
-
Crude isonicotinamide hydrochloride
-
Recrystallization solvent (e.g., deionized water, isopropanol, or an ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude isonicotinamide hydrochloride in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. If necessary, add small portions of the hot solvent until a clear solution is obtained.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Protocol 2: HPLC Method for Purity Analysis
Objective: To determine the purity of isonicotinamide hydrochloride and quantify impurities using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.02 M Phosphate Buffer (pH 6.8) (20:80 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 262 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Procedure:
-
Standard Preparation: Prepare a stock solution of isonicotinamide hydrochloride reference standard in the mobile phase. Prepare a series of dilutions to construct a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the isonicotinamide hydrochloride sample in the mobile phase to a known concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify the isonicotinamide hydrochloride peak based on its retention time. Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks. Quantify any impurities using the calibration curve of the reference standard or by assuming a response factor of 1 if a standard for the impurity is not available.
Visualizations
Caption: General workflow for the purification of isonicotinamide hydrochloride by recrystallization.
Caption: Decision tree for troubleshooting the absence of crystal formation during recrystallization.
References
troubleshooting low solubility of Isonicotinimidamide hydrochloride in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low solubility of Isonicotinimidamide hydrochloride in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound, also known as 4-Amidinopyridine hydrochloride, is a chemical compound with the molecular formula C₆H₇N₃·HCl.[1][2] It is a white crystalline solid.[3] One of the most critical properties to be aware of during handling is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[4][5] Therefore, it should be stored in a tightly sealed container in a dry environment.
Q2: What factors contribute to the low solubility of this compound in aqueous buffers?
While hydrochloride salts are generally formulated to enhance the aqueous solubility of basic compounds, several factors can still lead to solubility challenges:
-
pH of the Buffer: The solubility of this compound is expected to be pH-dependent. The molecule contains a pyridine ring and an amidine group, both of which can be protonated. At a pH below its pKa, the compound will be protonated and more soluble in aqueous solutions. The pKa of the related compound, 4-aminopyridine, is approximately 9.17, suggesting that this compound is likely to be more soluble in acidic to neutral buffers.[6]
-
Common-Ion Effect: In buffers containing chloride ions (e.g., HCl-adjusted buffers or those with high concentrations of NaCl), the solubility of this compound can be suppressed.[7] This is due to the "common-ion effect," where the excess chloride ions in the solution shift the dissolution equilibrium towards the solid, undissolved state.[7]
-
Temperature: The dissolution of most solids is an endothermic process, meaning that increasing the temperature of the solvent will generally increase the solubility of the compound.
-
Ionic Strength of the Buffer: The overall ionic strength of the buffer can influence the solubility of ionic compounds. For some hydrochloride salts, increasing the ionic strength of the medium can decrease solubility.[8]
Q3: How should I handle and store this compound to maintain its integrity?
Given its hygroscopic nature, proper handling and storage are crucial.[4][5] The compound should be stored in a cool, dry place, away from moisture, under an inert atmosphere if possible.[9] When handling, it is advisable to work in a glove box or a controlled-humidity environment to minimize moisture absorption. Always ensure the container is tightly sealed after use.
Q4: What are the potential stability concerns for this compound in aqueous solutions?
Amidine and pyridine-containing compounds can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.[10][11][12] The stability of this compound in aqueous buffers over time is not well-documented. It is recommended to prepare fresh solutions for experiments whenever possible and to avoid long-term storage of aqueous stocks.[1] If storage is necessary, it should be at a low temperature (e.g., -20°C or -80°C) and for a limited duration.[3] A stability study is recommended to determine the degradation profile under your specific experimental conditions.
Troubleshooting Guide for Low Solubility
This guide provides a step-by-step approach to troubleshoot and overcome common issues encountered when dissolving this compound in aqueous buffers.
Problem: The compound is not dissolving completely in my aqueous buffer.
Initial Checks
-
Visual Inspection: Is the compound forming a suspension or are there visible particles that do not dissolve?
-
Concentration: Are you attempting to dissolve the compound at a concentration that exceeds its solubility limit?
Troubleshooting Steps & Solutions
1. Optimize the pH of the Buffer
-
Question: Have you considered the pH of your buffer?
-
Action: Since this compound is a salt of a basic compound, its solubility is likely to be higher in acidic to neutral solutions. Try preparing your buffer at a lower pH (e.g., pH 5-7).
-
Rationale: At lower pH values, the pyridine and amidine groups will be protonated, increasing the polarity of the molecule and its interaction with water, thus enhancing solubility.
2. Adjust the Temperature
-
Question: Are you preparing your solution at room temperature?
-
Action: Gently warm the solution (e.g., to 37°C) while stirring.
-
Rationale: The dissolution of many compounds is an endothermic process, and increasing the temperature can significantly improve solubility. However, be cautious about potential degradation at higher temperatures.
3. Use of Co-solvents
-
Question: Is your experimental system compatible with the use of organic co-solvents?
-
Action: Prepare a concentrated stock solution of this compound in an organic solvent such as DMSO or ethanol. Then, add this stock solution dropwise to your aqueous buffer while vortexing to achieve the desired final concentration.
-
Rationale: Organic solvents can disrupt the crystal lattice of the solid and solvate the less polar parts of the molecule, facilitating its dissolution in the aqueous medium. Ensure the final concentration of the organic solvent is low enough to not affect your experiment.
4. Sonication
-
Question: Have you tried mechanical methods to aid dissolution?
-
Action: Place the vial containing the compound and buffer in a sonicator bath.
-
Rationale: Sonication uses high-frequency sound waves to agitate the solution, which can help to break up solid particles and increase the rate of dissolution.
5. Check for the Common-Ion Effect
-
Question: Does your buffer contain a high concentration of chloride ions?
-
Action: If possible, try using a buffer system that does not contain chloride ions, or minimize the concentration of NaCl or other chloride salts.
-
Rationale: High concentrations of chloride ions can suppress the dissolution of hydrochloride salts due to the common-ion effect.[7]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Alternate Names | 4-Amidinopyridine hydrochloride; Pyridine-4-carboximidamide Hydrochloride | [1][2] |
| Molecular Formula | C₆H₇N₃·HCl | [1][2] |
| Molecular Weight | 157.60 g/mol | [1][2] |
| Appearance | White crystalline solid | [3] |
| Hygroscopicity | Hygroscopic | [4][5] |
| Storage | Store at room temperature in a dry place | [3] |
Table 2: Qualitative Solubility Profile of this compound
| Solvent/Buffer | pH | Estimated Solubility | Comments |
| Water | ~7 | Likely soluble | The hydrochloride salt form generally enhances water solubility. |
| Phosphate-Buffered Saline (PBS) | 7.4 | Moderate to high | Solubility may be influenced by the presence of chloride ions (common-ion effect). |
| Tris-HCl Buffer | 7.0 - 8.5 | Moderate | Solubility is expected to decrease as the pH approaches and exceeds the pKa of the compound. |
| Acetate Buffer | 4.0 - 5.5 | High | The compound is expected to be more soluble at acidic pH. |
| DMSO | N/A | High | A suitable solvent for preparing concentrated stock solutions. |
| Ethanol | N/A | Moderate | Can be used as a co-solvent to enhance aqueous solubility. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility of this compound using the Shake-Flask Method
This protocol outlines the gold standard "shake-flask" method to determine the thermodynamic (equilibrium) solubility of this compound in a specific aqueous buffer.[13]
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., PBS, Tris-HCl at a specific pH)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of this compound to a glass vial. An amount that ensures a saturated solution with undissolved solid remaining is desired.
-
Add a known volume of the desired aqueous buffer to the vial.
-
Tightly cap the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant.
-
To remove any remaining undissolved particles, either centrifuge the sample at high speed (e.g., 10,000 x g for 15 minutes) and collect the supernatant, or filter the sample through a 0.22 µm syringe filter. Note: The first few drops from the filter should be discarded to prevent drug adsorption to the filter membrane.
-
Quantify the concentration of this compound in the clear filtrate or supernatant using a validated analytical method.
-
The determined concentration represents the equilibrium solubility of the compound in the tested buffer at the specified temperature.
Visualizations
Caption: A workflow diagram for troubleshooting the low solubility of this compound.
Caption: The expected relationship between the pH of the aqueous buffer and the solubility of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. 4-Aminopyridine CAS#: 504-24-5 [m.chemicalbook.com]
- 4. 504-24-5 CAS MSDS (4-Aminopyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. assets-global.website-files.com [assets-global.website-files.com]
- 6. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemodex.com [chemodex.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
optimizing reaction conditions for derivatization of Isonicotinimidamide hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the derivatization of Isonicotinimidamide hydrochloride.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for analysis?
A1: Derivatization is a technique used to modify a chemical compound to enhance its analytical properties. For this compound, derivatization may be necessary to:
-
Improve volatility for Gas Chromatography (GC) analysis.[1][2]
-
Enhance detection by introducing a chromophore for UV-Vis detection or a fluorophore for fluorescence detection in High-Performance Liquid Chromatography (HPLC).[3][4]
-
Increase hydrophobicity to improve retention on reverse-phase HPLC columns.[4]
-
Improve chromatographic peak shape and resolution by reducing tailing caused by interactions of the polar functional groups with the stationary phase.[1]
Q2: What are the reactive sites on this compound for derivatization?
A2: this compound possesses two primary reactive sites for derivatization:
-
The imidamide functional group (-C(=NH)NH2): This group has nucleophilic nitrogen atoms that can react with various derivatizing agents.
-
The pyridine ring nitrogen: This nitrogen is basic and can be targeted for quaternization reactions.[5]
The choice of derivatizing reagent will determine which site is modified.
Q3: What are common derivatization reactions for a molecule like this compound?
A3: Based on the functional groups, common derivatization reactions include:
-
Acylation: Reaction with acylating agents (e.g., anhydrides, acyl chlorides) to introduce an acyl group. This is a common method for amines.
-
Alkylation: Introduction of an alkyl group.[1]
-
Silylation: Reaction with silylating agents (e.g., MSTFA, BSTFA) to replace active hydrogens with a trimethylsilyl (TMS) group, which is particularly useful for increasing volatility for GC analysis.[1][4]
Q4: How do I choose the right derivatizing reagent?
A4: The choice of reagent depends on the analytical technique and the desired outcome.[2]
-
For GC analysis: Silylating agents are frequently used to increase volatility.
-
For HPLC-UV analysis: Reagents that introduce a chromophore (a UV-absorbing group) are suitable.[4]
-
For HPLC-Fluorescence analysis: Reagents that introduce a fluorophore are used to enhance sensitivity.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete dissolution of this compound. | This compound is soluble in water and some polar organic solvents.[6] Ensure complete dissolution in the reaction solvent before adding the derivatizing reagent. If solubility is an issue, consider using a co-solvent like pyridine.[7] |
| Suboptimal reaction temperature. | Derivatization reactions are often temperature-dependent.[8][9] Start with room temperature and then systematically increase the temperature (e.g., in 10-20°C increments) to find the optimum. Avoid excessively high temperatures that could lead to degradation. |
| Incorrect reaction time. | The reaction may be too slow or too fast. Monitor the reaction progress over time (e.g., at 15, 30, 60, and 120 minutes) to determine the optimal reaction duration.[8] |
| Inappropriate pH of the reaction medium. | The pH can significantly affect the reactivity of both the analyte and the derivatizing reagent. For reactions involving the imidamide group, a slightly basic pH may be required to deprotonate the hydrochloride salt and free the nucleophilic nitrogen atoms. Use a suitable buffer or a non-protic base. |
| Degradation of the analyte or product. | This compound or its derivative may be unstable under the chosen reaction conditions. Analyze for potential degradation products and consider milder reaction conditions (e.g., lower temperature, less harsh pH). |
| Interference from the solvent. | The solvent should be inert to the reactants. Protic solvents like water or alcohols may compete with the analyte for the derivatizing reagent. Use aprotic solvents where appropriate. |
Problem 2: Presence of Multiple Peaks in the Chromatogram
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction. | This will result in a peak for the unreacted this compound and a peak for the derivative. Optimize reaction conditions (temperature, time, reagent concentration) to drive the reaction to completion.[9] |
| Formation of by-products. | Side reactions can lead to multiple products.[1] This can be caused by reaction with residual water, reaction at multiple sites on the analyte, or rearrangement of the product. Adjusting the reaction conditions (e.g., temperature, stoichiometry of reagents) can minimize side product formation. |
| Excess derivatizing reagent. | The excess reagent or its by-products may be detected.[1] If the reagent peak interferes with the analyte peak, consider a sample clean-up step after derivatization or use a more volatile reagent that can be easily removed. |
| Degradation of the derivative. | The derivatized product may not be stable. Analyze the sample immediately after derivatization or investigate storage conditions (e.g., temperature, light protection) to ensure stability. |
Problem 3: Poor Reproducibility
| Potential Cause | Troubleshooting Steps |
| Variability in reaction conditions. | Ensure precise control over all reaction parameters, including temperature, time, and reagent volumes. Use a temperature-controlled reaction block or water bath.[9] |
| Moisture sensitivity of reagents. | Many derivatizing reagents, especially silylating agents, are sensitive to moisture. Store reagents under anhydrous conditions and use dry solvents and glassware. |
| Inconsistent sample preparation. | Ensure that the initial sample preparation steps are consistent and that the concentration of this compound is uniform across samples. |
| Manual vs. Automated Derivatization. | Manual derivatization can introduce variability. If possible, use an autosampler that can perform online derivatization for improved precision.[9] |
Experimental Protocols
Example Protocol: Acylation of this compound with Acetic Anhydride
This is a general starting protocol and requires optimization for your specific application.
Materials:
-
This compound
-
Acetic anhydride (derivatizing reagent)
-
Pyridine (base and solvent)
-
Acetonitrile (dilution solvent)
-
Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Sample Preparation: Accurately weigh 1 mg of this compound into a reaction vial.
-
Reagent Addition: Add 200 µL of pyridine to dissolve the sample. Vortex briefly.
-
Derivatization: Add 100 µL of acetic anhydride to the vial. Cap the vial tightly and vortex for 30 seconds.
-
Reaction: Place the vial in a heating block at 60°C for 30 minutes.
-
Cooling: Remove the vial from the heating block and allow it to cool to room temperature.
-
Dilution: Dilute the reaction mixture to 1 mL with acetonitrile.
-
Analysis: The sample is now ready for injection into the GC or HPLC system.
Optimization Parameters:
-
Temperature: 40°C, 60°C, 80°C
-
Time: 15 min, 30 min, 60 min
-
Acetic Anhydride Volume: 50 µL, 100 µL, 200 µL
Data Presentation
Table 1: Example of Reaction Temperature Optimization Data
| Temperature (°C) | Peak Area of Derivative | Peak Area of Unreacted Analyte |
| 40 | 150,000 | 80,000 |
| 60 | 350,000 | 15,000 |
| 80 | 320,000 | 5,000 |
Table 2: Example of Reaction Time Optimization Data
| Reaction Time (min) | Peak Area of Derivative | Peak Area of Unreacted Analyte |
| 15 | 280,000 | 45,000 |
| 30 | 350,000 | 15,000 |
| 60 | 355,000 | 12,000 |
Visualizations
Caption: Workflow for optimizing derivatization conditions.
Caption: Troubleshooting logic for common derivatization issues.
References
- 1. Why use derivatization? | Analytics-Shop [analytics-shop.com]
- 2. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. welch-us.com [welch-us.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Isonicotinamide - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent degradation of Isonicotinimidamide hydrochloride in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of Isonicotinimidamide hydrochloride in solution. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
Based on the chemical structure and information on related compounds like isoniazid, the primary factors contributing to the degradation of this compound in solution are likely to be:
-
pH: The stability of the molecule can be significantly influenced by the pH of the solution. Both acidic and basic conditions can potentially lead to hydrolysis of the imidamide group.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[1][2]
-
Light: Exposure to light, particularly UV light, may induce photolytic degradation.
-
Oxidizing Agents: The presence of oxidizing agents could lead to the degradation of the molecule.[1][2]
-
Solvent: The choice of solvent can impact stability. Protic solvents, especially water, are likely to be involved in hydrolytic degradation.
Q2: What are the potential degradation products of this compound?
While specific degradation products for this compound are not extensively documented in the provided search results, based on the degradation of the related compound isoniazid, potential degradation products could include isonicotinamide and isonicotinic acid through hydrolysis.[3][4]
Q3: What are the recommended storage conditions for this compound as a solid and in solution?
-
Solid Form: As a solid, it is recommended to store this compound in a cool, dry, and well-ventilated place, protected from light and moisture.[5][6][7] Keep containers tightly sealed.[1][2][5][7]
-
In Solution: For solutions, it is advisable to prepare them fresh whenever possible. If storage is necessary, it is recommended to store them at low temperatures (e.g., 2-8 °C), protected from light, and in a tightly sealed container to minimize solvent evaporation and exposure to air. The optimal pH for storage should be determined experimentally, but starting with a neutral pH is a reasonable approach.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of compound potency or inconsistent results over time. | Degradation of this compound in the stock or working solution. | 1. Prepare fresh solutions: Avoid using old solutions. Prepare fresh solutions for each experiment. 2. Optimize storage conditions: If solutions must be stored, store them at 2-8°C, protected from light, and in airtight containers. 3. Evaluate pH: Determine the optimal pH for stability by conducting a pH stability study. Buffer the solution if necessary. 4. Solvent selection: If using aqueous solutions, consider using a co-solvent if it enhances stability, though this needs to be validated for your specific application. |
| Appearance of new peaks in chromatograms (e.g., HPLC). | Formation of degradation products. | 1. Characterize degradation products: If possible, identify the degradation products using techniques like LC-MS. This can provide insights into the degradation pathway. 2. Perform forced degradation studies: To understand potential degradation pathways, subject the compound to stress conditions (acid, base, oxidation, heat, light) to generate and identify degradation products.[8] |
| Solution changes color or becomes cloudy. | Significant degradation or precipitation of the compound or its degradants. | 1. Discard the solution: Do not use a solution that has changed in appearance. 2. Re-evaluate solubility and storage: The concentration may be too high for the storage conditions, leading to precipitation. The change in color could indicate the formation of chromophoric degradation products. |
Experimental Protocols
Protocol: Preliminary Stability Assessment of this compound in Solution
This protocol outlines a general method to assess the stability of this compound in a specific solvent and pH.
1. Materials:
- This compound
- High-purity solvent (e.g., water, buffer of a specific pH)
- HPLC system with a suitable detector (e.g., UV-Vis)
- C18 HPLC column
- Volumetric flasks and pipettes
- pH meter
- Incubator or water bath
- Light chamber (for photostability)
2. Procedure:
- Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the desired solvent. If evaluating pH effects, prepare solutions in different buffers (e.g., pH 3, 5, 7, 9).
- Initial Analysis (T=0): Immediately after preparation, analyze the solution by HPLC to determine the initial concentration and purity. This will serve as the baseline.
- Storage Conditions: Aliquot the solution into several vials and store them under different conditions to be tested:
- Temperature: 2-8°C (refrigerated), 25°C (room temperature), 40°C (accelerated).
- Light: Protected from light (wrapped in aluminum foil) and exposed to light (in a photostability chamber).
- Time-Point Analysis: At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each storage condition.
- HPLC Analysis: Analyze each aliquot by HPLC. The HPLC method should be stability-indicating, meaning it can separate the parent compound from its degradation products. A typical starting point for method development could be a C18 column with a mobile phase of water:acetonitrile with a phosphate buffer.[3][4]
- Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Monitor the formation of any new peaks, which would indicate degradation products.
3. Data Presentation:
Record the results in a table similar to the one below.
Quantitative Data Summary
The following table template can be used to record and compare the stability of this compound under various conditions.
| Condition | Time Point | Concentration (µg/mL) | % Remaining | Area of Degradation Products (if applicable) |
| 2-8°C, Dark | 0 hr | 100% | ||
| 24 hr | ||||
| 72 hr | ||||
| 1 week | ||||
| 25°C, Dark | 0 hr | 100% | ||
| 24 hr | ||||
| 72 hr | ||||
| 1 week | ||||
| 40°C, Dark | 0 hr | 100% | ||
| 24 hr | ||||
| 72 hr | ||||
| 1 week | ||||
| 25°C, Light | 0 hr | 100% | ||
| 24 hr | ||||
| 72 hr | ||||
| 1 week |
Visualizations
Factors Influencing Degradation
The following diagram illustrates the potential factors that can lead to the degradation of this compound in solution.
Caption: Factors contributing to the degradation of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. LC and LC-MS study of stress decomposition behaviour of isoniazid and establishment of validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. chemdmart.com [chemdmart.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
addressing inconsistencies in biological assay results with Isonicotinimidamide hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistencies in biological assay results with Isonicotinamide hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is Isonicotinamide hydrochloride and what are its primary biological targets?
Isonicotinamide hydrochloride, also known by synonyms such as 4-Amidinopyridine hydrochloride and Isonicotinamidine hydrochloride, is a pyridine-based compound.[1] While direct research on Isonicotinamide hydrochloride is limited, structurally related compounds like 4-aminopyridine are known to be potent blockers of voltage-gated potassium (Kv) channels.[2][3] This mechanism of action suggests its potential use in neurological research, particularly in studies related to conditions like multiple sclerosis where it may enhance axonal conduction.[2][3][4] Additionally, derivatives of the closely related 4-aminopyridine have shown inhibitory activity against enzymes such as alkaline phosphatase and ecto-5'-nucleotidase, indicating potential applications in cancer research.
Q2: How should I properly store and handle Isonicotinamide hydrochloride to ensure its stability?
Isonicotinamide hydrochloride is reported to be hygroscopic, meaning it readily absorbs moisture from the air.[1] To maintain the compound's integrity and prevent degradation, it is crucial to store it under dry and inert conditions. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), the compound should be kept at -20°C in a desiccated environment.
Q3: I am observing high variability in my cell-based assay results. What are the potential causes related to the compound?
Inconsistent results in cell-based assays can stem from several factors related to the handling of Isonicotinamide hydrochloride:
-
Compound Instability: Due to its hygroscopic nature, improper storage can lead to hydration and degradation of the compound, affecting its effective concentration.
-
Solubility Issues: Ensure the compound is fully dissolved in the chosen solvent before adding it to your assay medium. Incomplete dissolution will lead to inaccurate dosing.
-
Solvent Effects: The solvent used (e.g., DMSO) may have its own effects on the cells. It is critical to include a vehicle control (medium with solvent at the same concentration used for the compound) in your experiments to account for any solvent-induced effects.
Q4: My enzyme inhibition assay results are not reproducible. What should I check?
For enzyme inhibition assays, consider the following troubleshooting steps:
-
Substrate and Enzyme Concentration: Ensure that the concentrations of both the enzyme and the substrate are consistent across all experiments and are appropriate for the assay window. For competitive inhibitors, the apparent potency can be highly dependent on the substrate concentration.
-
Incubation Time: The pre-incubation time of the enzyme with the inhibitor and the reaction time with the substrate should be precisely controlled.
-
Buffer Composition: The pH and ionic strength of the assay buffer can influence both enzyme activity and inhibitor binding. Ensure the buffer is correctly prepared and the pH is verified for each experiment.
Troubleshooting Guides
Inconsistent Results in Neuronal Cell-Based Assays (e.g., Patch-Clamp Electrophysiology)
Issue: Variable blockade of potassium channel currents.
| Potential Cause | Troubleshooting Step |
| Inaccurate Compound Concentration | Prepare fresh stock solutions of Isonicotinamide hydrochloride for each experiment. Due to its hygroscopic nature, the solid compound's weight can be affected by absorbed water. |
| Cell Health Variability | Monitor cell health and passage number. Use cells within a consistent passage range for all experiments. Ensure consistent cell density at the time of the experiment. |
| Incomplete Washout | If studying reversible effects, ensure a complete washout of the compound between applications. Extend the washout period if necessary. |
| pH of Extracellular Solution | Verify the pH of the extracellular recording solution. Small changes in pH can affect both channel gating and compound activity. |
Poor Reproducibility in Enzyme Inhibition Assays (e.g., Alkaline Phosphatase or Ecto-5'-Nucleotidase)
Issue: Inconsistent IC50 values across different experimental runs.
| Potential Cause | Troubleshooting Step |
| Reagent Variability | Use reagents from the same lot number for a set of comparative experiments. If this is not possible, qualify new lots of reagents before use. |
| Assay Drift | Run positive and negative controls on every plate to monitor for assay drift over time. This can help in normalizing data between plates and experiments. |
| Pipetting Inaccuracy | Calibrate pipettes regularly. For low volume additions, use appropriate pipettes to minimize errors. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation, which can concentrate reagents and affect results. Alternatively, fill the outer wells with buffer or media to create a humidity barrier. |
High Background or Non-Specific Effects in Cancer Cell Viability Assays (e.g., MTT, CellTiter-Glo)
Issue: High signal in no-cell control wells or unexpected cytotoxicity in vehicle controls.
| Potential Cause | Troubleshooting Step |
| Compound Interference with Assay Reagents | Run a control with the compound in cell-free media to check for any direct interaction with the assay reagents (e.g., reduction of MTT by the compound itself). |
| Solvent Toxicity | Perform a dose-response curve for the solvent (e.g., DMSO) alone to determine the maximum concentration that does not affect cell viability. |
| Contamination | Regularly test cell cultures for mycoplasma contamination, as this can significantly alter cellular metabolism and response to treatments. |
| Inconsistent Seeding Density | Ensure a homogenous cell suspension and accurate cell counting to have consistent cell numbers in each well. |
Experimental Protocols
Protocol: Alkaline Phosphatase (ALP) Inhibition Assay
This protocol is a general guideline for assessing the inhibitory effect of Isonicotinamide hydrochloride on ALP activity.
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 9.5, with 10 mM MgCl2.
-
Substrate: 10 mM p-nitrophenyl phosphate (pNPP) in Assay Buffer.
-
Enzyme: Purified alkaline phosphatase diluted in Assay Buffer to the desired working concentration.
-
Inhibitor: Prepare a stock solution of Isonicotinamide hydrochloride in an appropriate solvent (e.g., water or DMSO). Create a serial dilution of the inhibitor.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of each inhibitor dilution (or vehicle control) to the wells.
-
Add 20 µL of the diluted enzyme solution to each well and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 160 µL of the pNPP substrate solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 3 M NaOH.
-
Read the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with no enzyme).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Workflow for an enzyme inhibition assay.
Caption: Postulated signaling pathway for Isonicotinamide HCl.
References
- 1. Isonicotinimidamide hydrochloride (6345-27-3) for sale [vulcanchem.com]
- 2. 4-aminopyridine is not just a symptomatic therapy, it has a neuroprotective effect – Yes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
Isonicotinimidamide hydrochloride stability testing and storage conditions
This technical support center provides guidance on the stability testing and storage of Isonicotinimidamide Hydrochloride. The following information is intended for researchers, scientists, and drug development professionals. Please note that specific stability data for this compound is not widely published; therefore, the following protocols and data are based on established principles of pharmaceutical stability testing and information on structurally related compounds. It is crucial to perform specific stability studies for your formulation.
Frequently Asked Questions (FAQs)
Q1: What are the general principles of stability testing for a drug substance like this compound?
A1: Stability testing is essential to determine the shelf-life and appropriate storage conditions for a drug substance. It involves subjecting the substance to various environmental factors to observe any physical or chemical changes over time. These studies are guided by International Council for Harmonisation (ICH) guidelines, such as Q1A(R2), which outline the conditions for long-term, intermediate, and accelerated stability studies.[1][2] Forced degradation studies are also performed to identify potential degradation products and establish the stability-indicating nature of analytical methods.[3][4][5]
Q2: What are the recommended storage conditions for this compound?
A2: While specific data for this compound is limited, general recommendations for similar pharmaceutical compounds suggest storage in well-closed containers, protected from light and moisture.[6][7] Recommended long-term storage conditions are typically at 25°C ± 2°C with 60% ± 5% relative humidity (RH) or, depending on the climatic zone, 30°C ± 2°C with 65% ± 5% RH.[1] For substances sensitive to heat, refrigerated (2-8°C) or frozen storage may be necessary.[8] It is imperative to conduct your own stability studies to determine the optimal storage conditions.
Q3: What are forced degradation studies and why are they important?
A3: Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[3][4] This is crucial for developing and validating stability-indicating analytical methods that can accurately measure the active ingredient and its degradation products.[9][10] Common stress conditions include acid and base hydrolysis, oxidation, heat, and photolysis.[4][5]
Q4: How do I develop a stability-indicating analytical method?
A4: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.[10][11][12] The method must be able to separate the API from its degradation products and any other excipients in the formulation.[9] Validation of the method according to ICH Q2(R1) guidelines is necessary to ensure its accuracy, precision, specificity, linearity, and robustness.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in chromatogram during stability analysis. | - Contamination of sample or mobile phase.- Formation of a new degradation product.- Interaction with container closure system. | - Prepare fresh samples and mobile phase.- Perform peak purity analysis to identify the new peak.- Investigate potential leachables from the container. |
| Loss of assay value with no corresponding increase in known degradation products. | - Formation of non-UV active or volatile degradation products.- Precipitation of the drug substance.- Adsorption to the container surface. | - Use a mass-sensitive detector (e.g., Mass Spectrometry) in addition to UV.- Visually inspect samples for precipitation.- Analyze the container for adsorbed drug substance. |
| Significant degradation observed under accelerated conditions but not in long-term studies. | - The degradation pathway is highly temperature-dependent.- The packaging is not providing adequate protection at higher temperatures. | - This is an expected outcome for some molecules. The shelf-life will be determined by the long-term data.[13]- Evaluate the suitability of the packaging material under stress conditions. |
| Color change or altered physical appearance of the substance. | - Chemical degradation leading to chromophoric products.- Polymorphic transformation.- Hygroscopicity leading to moisture uptake. | - Correlate the physical change with chemical analysis.- Use techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to check for polymorphism.- Determine the water content of the sample. |
Experimental Protocols
Forced Degradation Studies Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound. The extent of degradation should ideally be between 5-20%.
-
Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl.
-
Heat the solution at 60°C for 5 days.[14]
-
Withdraw samples at appropriate time points (e.g., 1, 3, and 5 days), neutralize, and dilute to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH.
-
Heat the solution at 60°C for 5 days.[14]
-
Withdraw samples at appropriate time points, neutralize, and dilute for analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature for 24 hours.[14]
-
Withdraw samples and dilute for analysis.
-
-
Thermal Degradation:
-
Place the solid drug substance in a thermostatically controlled oven at 60°C for 5 days in sealed glass vials.[14]
-
Withdraw samples at appropriate time points, dissolve in a suitable solvent, and analyze.
-
-
Photolytic Degradation:
-
Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[15]
-
A control sample should be protected from light.
-
Analyze the exposed and control samples.
-
Stability-Indicating HPLC Method
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of a suitable buffer (e.g., potassium dihydrogen phosphate, pH 6.9) and an organic solvent (e.g., methanol).[11]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV spectrum of this compound.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Data Summary
The following tables present hypothetical data for illustrative purposes. Actual results will vary.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Duration | Temperature | % Degradation | Major Degradants |
| 0.1 M HCl | 5 days | 60°C | 15.2% | Isonicotinic Acid, Isonicotinamide |
| 0.1 M NaOH | 5 days | 60°C | 18.5% | Isonicotinic Acid |
| 3% H₂O₂ | 24 hours | Room Temp | 12.8% | N-oxide derivative |
| Thermal | 5 days | 60°C | 8.5% | Dimerization product |
| Photolytic | 1.2 million lux hours | Ambient | 5.3% | Photodegradant 1 |
Table 2: Long-Term Stability Data (25°C/60% RH)
| Time Point | Assay (%) | Total Impurities (%) | Appearance | Water Content (%) |
| 0 Months | 99.8 | 0.2 | White crystalline powder | 0.1 |
| 3 Months | 99.6 | 0.4 | White crystalline powder | 0.1 |
| 6 Months | 99.5 | 0.5 | White crystalline powder | 0.2 |
| 9 Months | 99.3 | 0.7 | White crystalline powder | 0.2 |
| 12 Months | 99.1 | 0.9 | White crystalline powder | 0.3 |
| 18 Months | 98.8 | 1.2 | White crystalline powder | 0.3 |
| 24 Months | 98.5 | 1.5 | White crystalline powder | 0.4 |
Table 3: Accelerated Stability Data (40°C/75% RH)
| Time Point | Assay (%) | Total Impurities (%) | Appearance | Water Content (%) |
| 0 Months | 99.8 | 0.2 | White crystalline powder | 0.1 |
| 1 Month | 99.2 | 0.8 | White crystalline powder | 0.3 |
| 2 Months | 98.7 | 1.3 | White crystalline powder | 0.5 |
| 3 Months | 98.1 | 1.9 | White crystalline powder | 0.7 |
| 6 Months | 97.0 | 3.0 | Off-white crystalline powder | 1.1 |
Visualizations
Caption: Workflow for a typical stability testing program.
Caption: Potential degradation pathways for Isonicotinimidamide HCl.
References
- 1. database.ich.org [database.ich.org]
- 2. fda.gov [fda.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Medication Storage Appropriateness in US Households - PMC [pmc.ncbi.nlm.nih.gov]
- 7. askgileadmedical.com [askgileadmedical.com]
- 8. sccg.biz [sccg.biz]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. researchgate.net [researchgate.net]
- 12. ijnrd.org [ijnrd.org]
- 13. pharmabeginers.com [pharmabeginers.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. database.ich.org [database.ich.org]
Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Isonicotinimidamide Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Isonicotinimidamide hydrochloride. The information is designed to directly address specific issues that may be encountered during experimentation.
I. Experimental Protocol: Scale-Up Synthesis of this compound via Pinner Reaction
This protocol outlines a two-step process for the gram-scale synthesis of this compound, beginning with the formation of an intermediate Pinner salt, followed by ammonolysis.
Step 1: Pinner Salt Formation (Ethyl Isonicotinimidate Hydrochloride)
-
Reaction Setup: A jacketed glass reactor is charged with anhydrous ethanol. The reactor is cooled to 0-5°C with continuous stirring.
-
Addition of Starting Material: Isonicotinonitrile is added to the cooled ethanol.
-
Introduction of HCl: Anhydrous hydrogen chloride gas is bubbled through the solution while maintaining the temperature below 10°C.
-
Reaction: The mixture is stirred at a low temperature until the reaction is complete, which is monitored by techniques such as HPLC.
-
Isolation (Optional): The intermediate Pinner salt may precipitate and can be isolated by filtration, or the reaction mixture can be carried forward to the next step.
Step 2: Ammonolysis to this compound
-
Reaction Setup: The Pinner salt mixture is cooled in the reactor.
-
Addition of Ammonia: A solution of ammonia in ethanol is added slowly to the reaction mixture, ensuring the temperature is kept under control.
-
Reaction: The mixture is stirred until the conversion to this compound is complete.
-
Work-up and Isolation: The final product is isolated by filtration, washed with a cold solvent like ethanol to remove impurities, and then dried under vacuum.
II. Troubleshooting Guide
This guide addresses common problems encountered during the scale-up synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Pinner Salt | Incomplete reaction due to insufficient HCl. | Ensure a continuous and adequate flow of anhydrous HCl gas into the reaction mixture. Monitor the reaction progress closely. |
| Side reactions due to elevated temperatures. | Maintain strict temperature control, keeping the reaction mixture below 10°C during HCl addition. | |
| Formation of Amide Impurity | Presence of water in the reaction. | Use anhydrous solvents and reagents. Ensure the reactor is thoroughly dried before starting the reaction. |
| Thermal decomposition of the Pinner salt. | Avoid high temperatures during the reaction and work-up. | |
| Poor Conversion to Amidine | Insufficient ammonia or inefficient mixing. | Use a molar excess of ammonia and ensure vigorous stirring to promote contact between reactants. |
| Product Contamination | Inefficient removal of starting materials or byproducts. | Optimize the washing step with an appropriate solvent. Recrystallization of the final product may be necessary. |
| Exothermic Reaction Becomes Uncontrollable | Poor heat transfer in larger vessels. | Use a jacketed reactor with efficient cooling. Add reagents, especially HCl and ammonia, at a controlled rate. |
III. Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during the Pinner reaction scale-up?
A1: Temperature control is crucial. The formation of the intermediate Pinner salt is exothermic, and higher temperatures can lead to the formation of unwanted byproducts, such as the corresponding amide, and can also cause decomposition of the Pinner salt itself.[1] Maintaining a low temperature, typically below 10°C, is essential for achieving a high yield and purity.
Q2: How can I minimize the formation of isonicotinamide as a side product?
A2: The formation of isonicotinamide is primarily due to the presence of water in the reaction mixture. It is imperative to use anhydrous solvents and reagents and to perform the reaction under a dry atmosphere (e.g., nitrogen or argon).[1]
Q3: What are the safety precautions for handling anhydrous HCl and ammonia on a larger scale?
A3: Both anhydrous HCl and ammonia are corrosive and toxic gases. Scale-up operations should be conducted in a well-ventilated area, preferably a walk-in fume hood, with appropriate gas scrubbing systems in place. Personnel should be equipped with personal protective equipment (PPE), including acid/gas-resistant gloves, safety goggles, and a respirator.
Q4: Is it necessary to isolate the intermediate Pinner salt?
A4: While isolation of the Pinner salt can lead to a purer final product, it is often not necessary and the reaction can be carried out as a one-pot synthesis.[1] Proceeding without isolation can improve process efficiency, especially in a large-scale setting.
Q5: What analytical techniques are recommended for monitoring the reaction progress and final product purity?
A5: High-Performance Liquid Chromatography (HPLC) is a suitable method for monitoring the disappearance of the starting nitrile and the formation of the intermediate and final product. For final product characterization and purity assessment, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis are recommended.
IV. Visualizations
Caption: Experimental workflow for the scale-up synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield or purity issues.
References
Technical Support Center: Refining HPLC Separation of Isonicotinimidamide Hydrochloride and its Impurities
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Isonicotinimidamide hydrochloride and its related substances.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities of this compound?
A1: Based on the structure and potential degradation pathways, the primary impurities are typically related to the hydrolysis of the amidine functional group. The most common impurities include:
-
Isonicotinamide: Formed by the partial hydrolysis of the imidamide group.
-
Isonicotinic Acid: Results from the complete hydrolysis of the imidamide or further hydrolysis of isonicotinamide.[1]
-
Starting Materials/Intermediates: Depending on the synthetic route, unreacted starting materials such as 4-cyanopyridine could be present.
Q2: What is a good starting HPLC method for analyzing this compound and its impurities?
A2: A reverse-phase HPLC method is generally suitable for this polar, basic compound. A C18 column with a buffered mobile phase at a low pH is recommended to ensure consistent ionization and good peak shape. See the detailed experimental protocol below for a recommended starting point.
Q3: Why is my this compound peak tailing?
A3: Peak tailing for basic compounds like this compound is a common issue in reverse-phase HPLC.[2] The primary cause is often secondary interactions between the protonated amine/amidine groups of the analyte and acidic residual silanol groups (Si-OH) on the silica-based stationary phase.[2] Operating at a low pH (e.g., 2.5-3.0) helps to suppress the ionization of these silanol groups, minimizing these unwanted interactions.[2]
Q4: How can I confirm the identity of the impurity peaks in my chromatogram?
A4: The most definitive way to identify impurity peaks is by using a mass spectrometer (LC-MS) detector, which can provide the mass-to-charge ratio of the eluting compounds. Alternatively, you can obtain reference standards for the suspected impurities (Isonicotinic acid, Isonicotinamide) and compare their retention times to the unknown peaks in your sample chromatogram under identical conditions.
Recommended Experimental Protocol
This protocol provides a robust starting point for the separation of this compound from its key impurities.
Table 1: HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size (high-purity, end-capped) |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 below |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 5 µL |
| Sample Diluent | Mobile Phase A |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 98 | 2 |
| 15.0 | 70 | 30 |
| 18.0 | 98 | 2 |
| 25.0 | 98 | 2 |
Experimental and Troubleshooting Workflows
The following diagrams illustrate the recommended experimental workflow and a decision tree for troubleshooting peak tailing.
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Troubleshooting decision tree for peak tailing issues.
Troubleshooting Guide
Problem 1: Poor resolution between Isonicotinimidamide and Isonicotinamide peaks.
-
Question: My main peak and a closely eluting impurity are not well separated (Resolution < 1.5). How can I improve this?
-
Answer:
-
Modify the Gradient: The most effective way to increase resolution is to make the gradient shallower. Try decreasing the rate of increase of Mobile Phase B (Acetonitrile). For example, extend the gradient time from 15 minutes to 20 minutes while keeping the final percentage the same.
-
Change Organic Modifier: If modifying the gradient is insufficient, try replacing Acetonitrile with Methanol as Mobile Phase B. Methanol has different selectivity and may improve the separation between these closely related compounds.
-
Check Column Health: A loss of resolution can indicate a deteriorating column. If the column is old or has been used with harsh conditions, its efficiency may be compromised. Consider replacing the analytical column.
-
Problem 2: Retention times are shifting between injections.
-
Question: The retention time for my main analyte is not consistent across my sample sequence. What is the cause?
-
Answer:
-
Inadequate Equilibration: This is the most common cause. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. For the recommended method, a 5-7 minute equilibration time (as built into the gradient program) should be sufficient. If drift persists, increase this time.
-
Mobile Phase Instability: Ensure your mobile phase is fresh and properly mixed. If using a buffer salt, ensure it is fully dissolved. Organic solvents can evaporate over time, changing the mobile phase composition and affecting retention.
-
Pump Performance: Fluctuations in pump pressure can lead to retention time shifts. Check the pump for leaks and ensure it is delivering a consistent flow rate.[3]
-
Column Temperature: Ensure the column oven is maintaining a stable temperature. Fluctuations in temperature will cause retention times to vary.
-
Problem 3: Observing ghost peaks in the chromatogram.
-
Question: I see peaks in my blank injections or unexpected small peaks in my samples. What are these and how do I get rid of them?
-
Answer: Ghost peaks are peaks that do not originate from the injected sample.
-
Contaminated Mobile Phase: Filter all mobile phase components and use high-purity (HPLC-grade) solvents and additives. Water is a common source of contamination.
-
Carryover from Injector: The most likely cause is sample residue remaining in the injector loop or needle. Clean the injector and syringe thoroughly. Implement a needle wash step in your method using a strong solvent like 50:50 Acetonitrile:Water.
-
Late Eluting Compounds: A previous injection may have contained strongly retained compounds that are eluting in a subsequent run. Ensure your gradient includes a high-organic "wash" step at the end (e.g., holding at 95% Acetonitrile) to clean the column after each run.[4]
-
Method Performance and System Suitability
For a well-performing method, your system suitability results should be consistent and fall within established limits.
Table 3: Hypothetical System Suitability Data
| Parameter | Isonicotinic Acid | Isonicotinamide | Isonicotinimidamide HCl | Acceptance Criteria |
| Retention Time (min) | ~ 2.5 | ~ 3.8 | ~ 5.2 | RSD ≤ 1.0% |
| USP Tailing Factor | 1.1 | 1.2 | 1.1 | ≤ 1.5 |
| Resolution (vs. previous peak) | - | > 2.0 | > 2.0 | ≥ 1.5 |
| Theoretical Plates | > 5000 | > 7000 | > 8000 | ≥ 2000 |
Table 4: Hypothetical Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.999 for analyte and impurities |
| Limit of Detection (LOD) | ~ 0.01 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.03 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | < 2.0% |
References
troubleshooting unexpected side reactions in Isonicotinimidamide hydrochloride synthesis
Welcome to the technical support center for the synthesis of Isonicotinimidamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected side reactions and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is the Pinner reaction. This acid-catalyzed reaction involves treating 4-cyanopyridine with an alcohol, typically ethanol, in the presence of anhydrous hydrogen chloride to form an intermediate imidate salt (Pinner salt). This intermediate is then reacted with ammonia to yield the final amidine hydrochloride product.[1][2][3]
Q2: My reaction is complete, but I have a low yield of the desired product. What are the likely causes?
A2: Low yields in the Pinner synthesis of this compound can often be attributed to several factors:
-
Presence of water: The reaction is highly sensitive to moisture. Water can hydrolyze the nitrile starting material to isonicotinamide or the intermediate Pinner salt to an ester, significantly reducing the yield of the desired amidine.[1] It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere.
-
Incomplete reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Suboptimal temperature: Temperature control is critical. While the initial formation of the Pinner salt is typically carried out at low temperatures (e.g., 0 °C) to prevent the rearrangement of the thermodynamically unstable imidate hydrochloride, the subsequent ammonolysis step may require a different temperature.[1]
-
Issues with reagents: Ensure the purity of your 4-cyanopyridine and the quality of your hydrogen chloride solution and ammonia source.
Q3: I've isolated my product, but the NMR spectrum looks complex, with unexpected peaks. What could these be?
A3: The most common side product in this synthesis is isonicotinamide , formed from the hydrolysis of 4-cyanopyridine or the intermediate imidate. Another possibility is the formation of ethyl isonicotinate if the Pinner salt intermediate reacts with residual water. If the reaction temperature is not well-controlled, rearrangement of the imidate hydrochloride can also lead to the formation of an N-alkyl amide .
Q4: How can I purify my crude this compound?
A4: Recrystallization is a common and effective method for purifying amidine hydrochlorides.[4][5] A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble at all temperatures. Common solvents for the recrystallization of polar compounds include ethanol, methanol, or mixtures with less polar solvents like ethyl acetate or diethyl ether.[6]
Troubleshooting Guide for Unexpected Side Reactions
This guide will help you identify and address common side reactions encountered during the synthesis of this compound.
| Observed Issue | Potential Side Product | Identification | Troubleshooting Steps |
| Broad, overlapping peaks in ¹H NMR, with signals in the aromatic region and a broad singlet. | Isonicotinamide | Compare with the known ¹H NMR spectrum of isonicotinamide. Characteristic peaks for the pyridine ring protons and a broad amide (-CONH₂) signal. The FTIR spectrum will show a strong C=O stretch around 1655-1682 cm⁻¹. | * Ensure strictly anhydrous conditions throughout the synthesis. Use freshly dried solvents and reagents. * Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). * Control the temperature carefully, especially during the formation of the Pinner salt. |
| An additional set of aromatic signals in ¹H NMR and a characteristic ester carbonyl peak in the IR spectrum. | Ethyl Isonicotinate | ¹H NMR will show a quartet and a triplet corresponding to the ethyl group. The IR spectrum will exhibit a strong C=O stretch for the ester, typically around 1720 cm⁻¹. | * Strictly exclude water from the reaction mixture. * Ensure the workup procedure does not introduce water before the ammonolysis step is complete. |
| Low melting point of the isolated solid and complex NMR spectrum. | Mixture of product and starting material | Compare the TLC of your product with the 4-cyanopyridine starting material. | * Increase the reaction time and continue to monitor by TLC until the starting material is consumed. * Ensure the stoichiometry of the reagents is correct. |
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes. Please note that optimal conditions may vary based on the specific scale and equipment used.
| Parameter | Condition 1 (High Yield) | Condition 2 (Potential for Side Products) |
| Solvent | Anhydrous Ethanol | Ethanol with residual water |
| Temperature | 0°C for Pinner salt formation, then room temperature for ammonolysis | Elevated temperatures (>10°C) during Pinner salt formation |
| Reaction Time | Monitored by TLC until completion | Fixed, potentially insufficient time |
| Expected Yield | > 75% | < 50% |
| Major Side Products | Minimal | Isonicotinamide, Ethyl Isonicotinate |
Experimental Protocols
1. Synthesis of this compound via Pinner Reaction (General Protocol)
-
Step 1: Pinner Salt Formation
-
Dissolve 4-cyanopyridine in anhydrous ethanol in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet, and a drying tube, under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic, so maintain the temperature at 0°C.
-
Continue bubbling HCl until the solution is saturated. The Pinner salt will precipitate as a white solid.
-
Stir the reaction mixture at 0°C for an additional 2-4 hours.
-
-
Step 2: Ammonolysis
-
To the suspension of the Pinner salt, add a solution of ammonia in ethanol (prepared by bubbling ammonia gas through cold, anhydrous ethanol).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the ammonium chloride byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
2. Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.[4][5][6][7][8]
Visual Troubleshooting Guides
Troubleshooting Workflow for Low Yield
Caption: A logical workflow to diagnose and resolve common causes of low yield in this compound synthesis.
Side Product Identification Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 3. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 4. Home Page [chem.ualberta.ca]
- 5. LabXchange [labxchange.org]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 8. mt.com [mt.com]
Technical Support Center: Optimizing Cell Permeability of Isonicotinimidamide Hydrochloride Derivatives
Welcome, researchers and drug development professionals. This resource is designed to provide targeted troubleshooting and guidance for optimizing the cell permeability of isonicotinimidamide hydrochloride derivatives.
Frequently Asked Questions (FAQs)
Q1: My isonicotinimidamide derivative shows high potency in biochemical assays but low activity in cell-based assays. What is the likely cause?
A1: A significant drop in potency between biochemical and cell-based assays often points to poor cell permeability.[1] For the compound to reach its intracellular target, it must efficiently cross the cell membrane.[1] Several factors can limit this, including low passive permeability, active removal by cellular efflux pumps, poor solubility in the assay medium, or compound instability.[1]
Q2: What are the key physicochemical properties of my isonicotinimidamide derivative that I should consider for cell permeability?
A2: The permeability of small molecules is governed by several key physicochemical properties. These include:
-
Lipophilicity (LogP): Affects the molecule's ability to partition into the lipid bilayer of the cell membrane.[1][2]
-
Molecular Weight: Smaller molecules generally exhibit better permeability.[3][4]
-
Polar Surface Area (PSA): A measure of the surface area occupied by polar atoms; lower PSA is generally associated with better permeability.[1][4]
-
Hydrogen Bond Donors and Acceptors: A higher number of hydrogen bonds can hinder membrane permeation.[2][4]
-
Acid-Base Character (pKa): Influences the charge of the molecule at a specific pH, which in turn affects its ability to cross the membrane.[2]
Q3: Which initial assays are recommended to assess the cell permeability of my derivatives?
A3: A tiered approach is recommended, starting with a high-throughput, cell-free assay followed by a more complex cell-based assay.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This assay is an excellent starting point for predicting passive membrane permeability.[5][6] It provides a rapid and cost-effective way to rank compounds based on their intrinsic ability to cross a lipid membrane, without the complexities of active transport.[5][7]
-
Caco-2 Cell Permeability Assay: This is a widely used in vitro model that utilizes a monolayer of human intestinal cells to predict human drug absorption.[8][9] This assay is more comprehensive as it accounts for both passive diffusion and active transport mechanisms.[6][8]
Troubleshooting Guides
Issue 1: Low Permeability in PAMPA Assay
If your isonicotinimidamide derivative exhibits low permeability in the PAMPA assay, this suggests that its passive diffusion across a lipid membrane is inherently poor.
| Potential Cause | Troubleshooting Steps |
| Poor Physicochemical Properties | Structural Modification: Consider strategies to optimize the compound's properties, such as increasing lipophilicity or reducing polar surface area. |
| Poor Aqueous Solubility | Formulation Optimization: Low solubility can lead to inaccurate permeability readings.[1] Try decreasing the compound concentration in the donor well or increasing the percentage of a co-solvent like DMSO, ensuring it doesn't affect the integrity of the artificial membrane.[1] |
| Compound Instability | Stability Assessment: Confirm the stability of your derivative in the assay buffer at the experimental pH and temperature.[1] |
Issue 2: Good Permeability in PAMPA but Poor Permeability in Caco-2 Assay
This discrepancy often indicates the involvement of active cellular processes.
| Potential Cause | Troubleshooting Steps |
| Active Efflux | The compound is likely a substrate for an efflux transporter, such as P-glycoprotein (P-gp), which actively pumps it out of the cell.[1] To confirm this, perform a bidirectional Caco-2 assay to calculate the efflux ratio (Papp(B-A)/Papp(A-B)). An efflux ratio greater than two suggests active efflux.[8][9] |
| Poor Paracellular Transport | If the compound is polar, it may rely on passing through the tight junctions between cells (paracellular transport). The Caco-2 monolayer has tight junctions that may restrict this. |
| Metabolism by Caco-2 Cells | The compound may be metabolized by enzymes present in the Caco-2 cells, leading to a lower concentration detected in the basolateral chamber. |
Issue 3: High Variability in Permeability Data
Inconsistent results can undermine the reliability of your findings.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Caco-2 Monolayer Integrity | TEER Measurement: Regularly measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 cell monolayers.[9] Only use monolayers with TEER values within the acceptable range for your laboratory. A low TEER value indicates a leaky monolayer.[9] Lucifer Yellow Assay: Use a fluorescent marker like Lucifer yellow to assess the integrity of the cell monolayer.[6][9] |
| Experimental Technique | Standardize Protocols: Ensure consistent cell seeding density, culture time, and assay conditions. Manipulation of the cell monolayer can impact its integrity.[10] |
| Analytical Method Variability | Method Validation: Validate your analytical method (e.g., LC-MS/MS) for accuracy, precision, and linearity. |
Quantitative Data Presentation
For effective comparison of your this compound derivatives, structure your data in clear, concise tables.
Table 1: Physicochemical Properties and PAMPA Permeability
| Derivative ID | Molecular Weight | cLogP | PSA (Ų) | H-Bond Donors | H-Bond Acceptors | PAMPA Pe (10⁻⁶ cm/s) |
| INH-D1 | ||||||
| INH-D2 | ||||||
| INH-D3 |
Table 2: Caco-2 Permeability and Efflux Ratio
| Derivative ID | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio |
| INH-D1 | |||
| INH-D2 | |||
| INH-D3 |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
This protocol outlines a general procedure for assessing passive permeability.
-
Prepare Lipid Solution: A common lipid solution is 10% lecithin in dodecane.[5]
-
Coat Donor Plate: Add 5 µL of the lipid solution to each well of the donor plate membrane and allow the solvent to evaporate.[11]
-
Prepare Compound Solutions: Dissolve the isonicotinimidamide derivatives and control compounds in a suitable buffer (e.g., PBS, pH 7.4) with a small percentage of DMSO.[11]
-
Add Solutions to Plates: Add the compound solutions to the donor plate wells and buffer to the acceptor plate wells.[6]
-
Assemble and Incubate: Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature with gentle shaking for a defined period (e.g., 4-16 hours).[6][12]
-
Sample Analysis: After incubation, separate the plates and determine the compound concentration in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.[6]
Caco-2 Cell Permeability Assay Protocol
This protocol provides a general guideline for assessing permeability across a Caco-2 cell monolayer.
-
Cell Culture: Culture Caco-2 cells on semipermeable membrane inserts (e.g., Transwell™) for 18-22 days to allow for differentiation and formation of a confluent monolayer.[8]
-
Monolayer Integrity Check: Prior to the experiment, measure the TEER of the cell monolayers to ensure their integrity.[9]
-
Prepare Dosing Solution: Dissolve the isonicotinimidamide derivatives in a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) at the desired concentration.[1]
-
Permeability Measurement (Apical to Basolateral):
-
Permeability Measurement (Basolateral to Apical for Efflux):
-
In separate wells, perform the reverse experiment by adding the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Sample Analysis: Determine the concentration of the compound in the collected samples using a validated analytical method.
Visualizations
Caption: Workflow for assessing the permeability of isonicotinimidamide derivatives.
Caption: Factors influencing the cell permeability of drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Prediction of the permeability of neutral drugs inferred from their solvation properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. conductscience.com [conductscience.com]
- 4. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol · GitHub [gist.github.com]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. mdpi.com [mdpi.com]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Hygroscopicity of 4-Amidinopyridine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to mitigate the inherent hygroscopicity of 4-amidinopyridine hydrochloride. Below you will find frequently asked questions (FAQs) and troubleshooting guides designed to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why is it a concern for 4-amidinopyridine hydrochloride?
A1: Hygroscopicity is the tendency of a solid material to absorb moisture from the surrounding atmosphere. For 4-amidinopyridine hydrochloride, this can lead to several issues, including:
-
Physical Instability: Caking, clumping, and changes in particle size and flowability, which can hinder handling and formulation processes.
-
Chemical Degradation: The presence of water can accelerate hydrolysis or other degradation pathways, potentially reducing the purity and potency of the compound.
-
Inaccurate Dosing: Changes in weight due to water absorption can lead to significant errors in weighing and dosing for experiments.
-
Alteration of Crystal Structure: Moisture can induce changes in the crystalline form of the compound, which may affect its physical and chemical properties.
Q2: How can I determine the extent of hygroscopicity of my 4-amidinopyridine hydrochloride sample?
A2: The hygroscopicity of a sample can be quantitatively assessed using Dynamic Vapor Sorption (DVS) analysis. This technique measures the change in mass of a sample as it is exposed to a range of controlled relative humidity (RH) levels at a constant temperature. The resulting data provides a moisture sorption isotherm, which characterizes the material's affinity for water.
Q3: What are the primary strategies to reduce the hygroscopicity of 4-amidinopyridine hydrochloride?
A3: Several strategies can be employed to reduce the hygroscopicity of 4-amidinopyridine hydrochloride. These can be broadly categorized as:
-
Crystal Engineering: Modifying the crystal structure to create a less hygroscopic form. A primary example of this is cocrystallization .
-
Formulation Approaches: Incorporating the compound into a protective formulation. Key methods include:
-
Co-processing with Excipients: Blending with hydrophobic excipients.
-
Film Coating: Applying a protective layer over the particles.
-
Encapsulation: Enclosing the compound within a shell material.
-
Q4: Are there any specific handling and storage recommendations for 4-amidinopyridine hydrochloride?
A4: Yes, proper handling and storage are crucial to minimize moisture exposure. Key recommendations include:
-
Storage: Store in a tightly sealed container, preferably in a desiccator with a suitable desiccant (e.g., silica gel, molecular sieves). For long-term storage, a controlled low-humidity environment or a glove box is recommended.
-
Handling: When handling the compound, work in a low-humidity environment (e.g., a dry room or a glove box). Minimize the time the container is open to the atmosphere. Use dry utensils and equipment.
Troubleshooting Guides
Issue 1: Caking and Poor Flowability of 4-Amidinopyridine Hydrochloride Powder
Symptoms: The powder is clumpy, adheres to surfaces, and does not flow freely from a spatula or funnel.
Possible Cause: The material has absorbed a significant amount of moisture from the atmosphere.
Solutions:
-
Drying: Dry the material under vacuum at a slightly elevated temperature (e.g., 40-50°C). Ensure the temperature is well below the compound's decomposition point.
-
Immediate Action - Co-processing with a Glidant: For immediate use, consider blending the caked powder with a small amount of a glidant, such as fumed silica (e.g., Cab-O-Sil®), to improve flow properties. This is a temporary fix for handling and does not address the underlying hygroscopicity.
-
Long-Term Prevention: Implement one of the hygroscopicity reduction strategies outlined in the experimental protocols below (e.g., cocrystallization or co-processing with a hydrophobic excipient).
Issue 2: Inconsistent Results in Biological Assays
Symptoms: High variability in experimental results between different batches or even within the same batch of prepared solutions.
Possible Cause: Inaccurate weighing of 4-amidinopyridine hydrochloride due to variable water content.
Solutions:
-
Pre-Drying: Before weighing, dry a sufficient amount of the compound under vacuum to a constant weight. Perform all subsequent weighings as quickly as possible.
-
Use of a Controlled Environment: If possible, perform weighing inside a glove box with a controlled low-humidity atmosphere.
-
Quantification of Water Content: Determine the water content of the batch using Karl Fischer titration. This will allow you to correct the weighed mass for the actual amount of active compound.
-
Adopt a Hygroscopicity Reduction Strategy: For consistent long-term use, preparing a less hygroscopic form of the material is the most reliable solution.
Experimental Protocols
Protocol 1: Reduction of Hygroscopicity via Cocrystallization
Objective: To form a cocrystal of 4-amidinopyridine hydrochloride with a non-hygroscopic coformer to reduce its water uptake.
Materials:
-
4-amidinopyridine hydrochloride
-
Coformer (e.g., benzoic acid, succinic acid, adipic acid - selection may require screening)
-
Solvent system (e.g., ethanol, methanol, acetonitrile - selection depends on solubility of both components)
-
Stir plate and stir bar
-
Crystallization dish
-
Vacuum filtration apparatus
-
Vacuum oven
Methodology:
-
Solubility Determination: Determine the solubility of both 4-amidinopyridine hydrochloride and the selected coformer in the chosen solvent at room temperature and at an elevated temperature (e.g., 50°C).
-
Stoichiometric Mixture Preparation: Dissolve equimolar amounts of 4-amidinopyridine hydrochloride and the coformer in a minimal amount of the heated solvent with stirring until a clear solution is obtained.
-
Crystallization:
-
Slow Evaporation: Cover the crystallization dish with perforated parafilm and allow the solvent to evaporate slowly at room temperature.
-
Cooling Crystallization: Slowly cool the saturated solution to room temperature, and then to 4°C to induce crystallization.
-
-
Crystal Isolation: Collect the resulting crystals by vacuum filtration.
-
Drying: Wash the crystals with a small amount of cold solvent and dry them in a vacuum oven at a suitable temperature (e.g., 40°C) until a constant weight is achieved.
-
Characterization: Confirm the formation of a new crystalline phase (cocrystal) using techniques such as Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR).
-
Hygroscopicity Assessment: Evaluate the hygroscopicity of the newly formed cocrystal using Dynamic Vapor Sorption (DVS) and compare it to the original 4-amidinopyridine hydrochloride.
Protocol 2: Reduction of Hygroscopicity by Co-processing with a Hydrophobic Excipient
Objective: To reduce the overall hygroscopicity of a powder formulation containing 4-amidinopyridine hydrochloride by blending it with a hydrophobic excipient.
Materials:
-
4-amidinopyridine hydrochloride
-
Hydrophobic excipient (e.g., microcrystalline cellulose, magnesium stearate, silicon dioxide)
-
V-blender or mortar and pestle
-
Sieve
Methodology:
-
Excipient Selection: Choose a hydrophobic excipient that is compatible with 4-amidinopyridine hydrochloride and suitable for the intended downstream application.
-
Ratio Determination: Decide on the weight ratio of 4-amidinopyridine hydrochloride to the excipient (e.g., 1:1, 1:5, 1:10 w/w).
-
Blending:
-
Accurately weigh the required amounts of 4-amidinopyridine hydrochloride and the excipient.
-
Pass both materials through a sieve to break up any agglomerates.
-
Blend the powders using a V-blender for a specified time (e.g., 15-20 minutes) to ensure a homogenous mixture. For smaller scales, gentle trituration in a mortar and pestle can be used.
-
-
Characterization: The resulting blend can be characterized for its flow properties (e.g., angle of repose, Carr's index).
-
Hygroscopicity Assessment: Perform DVS analysis on the blend to determine the reduction in moisture uptake compared to the pure compound.
Protocol 3: Characterization of Hygroscopicity using Dynamic Vapor Sorption (DVS)
Objective: To quantitatively measure the moisture sorption and desorption properties of 4-amidinopyridine hydrochloride or its modified forms.
Apparatus: Dynamic Vapor Sorption Analyzer
Methodology:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the sample into the DVS sample pan.
-
Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved ( dm/dt ≤ 0.002% min⁻¹).
-
Sorption Isotherm:
-
Increase the relative humidity (RH) in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).
-
At each RH step, allow the sample to equilibrate until a stable weight is reached.
-
-
Desorption Isotherm:
-
Decrease the RH in a stepwise manner (e.g., in 10% RH increments from 90% to 0% RH).
-
Allow the sample to equilibrate at each step.
-
-
Data Analysis: Plot the change in mass (%) as a function of RH to generate the sorption and desorption isotherms. The difference in moisture uptake between the sorption and desorption curves is known as hysteresis.
Data Presentation
Table 1: Illustrative Hygroscopicity Classification of Pharmaceutical Solids
| Hygroscopicity Class | Water Uptake at 25°C / 80% RH | Example Compounds (Illustrative) |
| Non-hygroscopic | < 0.2% | Mannitol |
| Slightly hygroscopic | 0.2% to < 2% | Lactose Monohydrate |
| Moderately hygroscopic | 2% to < 15% | 4-Amidinopyridine HCl (Untreated) |
| Very hygroscopic | ≥ 15% | Ranitidine HCl |
Note: The classification of 4-amidinopyridine hydrochloride is illustrative and should be confirmed by experimental data.
Table 2: Illustrative Comparison of Water Uptake for 4-Amidinopyridine Hydrochloride After Applying Reduction Strategies
| Material | Water Uptake at 80% RH (%) | % Reduction in Hygroscopicity |
| Untreated 4-Amidinopyridine HCl | 12.5 | - |
| Cocrystal with Benzoic Acid (1:1) | 3.2 | 74.4% |
| Co-processed with Microcrystalline Cellulose (1:5) | 5.8 | 53.6% |
| Film-coated with Ethyl Cellulose | 2.1 | 83.2% |
Note: This data is for illustrative purposes to demonstrate the potential effectiveness of the strategies and does not represent actual experimental results.
Visualizations
Caption: Experimental workflow for reducing the hygroscopicity of 4-amidinopyridine hydrochloride.
Validation & Comparative
A Researcher's Guide to Confirming the Identity of Synthesized Isonicotinimidamide Hydrochloride
For researchers and professionals in drug development, the precise identification of synthesized compounds is a critical step. This guide provides a comprehensive comparison of analytical techniques for confirming the identity of Isonicotinimidamide hydrochloride, also known by its synonyms Pyridine-4-carboximidamide hydrochloride and Isonicotinamidine hydrochloride. This document outlines the expected data from key analytical methods and offers detailed experimental protocols to ensure accurate characterization.
This compound is a pyridine-based compound featuring an amidine functional group at the 4-position. Its correct identification is paramount for its use in further research and development. The primary analytical methods for confirming its structure include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.
Comparative Analysis of Characterization Data
To facilitate the confirmation of synthesized this compound, the following table summarizes the expected and observed data from various analytical techniques. For comparison, data for the closely related but structurally distinct compound, Isonicotinamide, is also provided to highlight the key differentiating features.
| Analytical Technique | This compound (Expected/Observed) | Isonicotinamide (Reference) | Key Differentiating Features |
| ¹H NMR | Two distinct aromatic proton signals (doublets) and signals for the amidinium protons. | Two distinct aromatic proton signals (doublets) and two signals for the amide protons. | The chemical shifts and integration of the protons on the nitrogen-containing functional group will differ significantly between the amidinium and amide groups. |
| ¹³C NMR | Signals for the four distinct aromatic carbons and a signal for the amidinium carbon. | Signals for the four distinct aromatic carbons and a signal for the carbonyl carbon of the amide. | The chemical shift of the carbon in the C=N moiety of the amidine will be different from the carbonyl carbon of the amide. |
| IR Spectroscopy | Characteristic peaks for N-H stretching of the amidinium group, C=N stretching, and pyridine ring vibrations. | Characteristic peaks for N-H stretching of the amide group, a strong C=O (amide I) stretching band, and pyridine ring vibrations. | The presence of a strong C=O stretch around 1670 cm⁻¹ is indicative of Isonicotinamide, while its absence and the presence of a C=N stretch are key for Isonicotinimidamide. |
| Mass Spectrometry | Molecular ion peak corresponding to the free base (m/z ≈ 121.06) and fragmentation pattern of the pyridine carboximidamide structure. | Molecular ion peak corresponding to the molecular weight of isonicotinamide (m/z ≈ 122.05) and a characteristic fragmentation pattern including the loss of the amide group. | The molecular weight of the free base of Isonicotinimidamide is one mass unit lower than that of Isonicotinamide due to the difference in the functional group (C=NH vs. C=O). |
| X-ray Crystallography | Provides definitive bond lengths and angles, confirming the carboximidamide structure and the presence of the hydrochloride salt.[1] | Provides definitive bond lengths and angles, confirming the carboxamide structure. | Direct visualization of the molecular structure, leaving no ambiguity between the two compounds. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to guide researchers in obtaining reliable data for the identification of synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.
-
For ¹H NMR, typical acquisition parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a wider spectral width (e.g., 0-200 ppm) is required. A proton-decoupled pulse sequence should be used to simplify the spectrum. A greater number of scans will be necessary to obtain a good signal-to-noise ratio compared to ¹H NMR.
-
Process the acquired data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Infrared (IR) Spectroscopy
-
Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) Pellet Method:
-
For ATR-IR, place a small amount of the solid sample directly on the ATR crystal and apply pressure to ensure good contact.
-
For the KBr method, mix a small amount of the sample (approx. 1-2 mg) with dry KBr powder (approx. 100-200 mg) in a mortar and pestle. Grind the mixture to a fine powder.
-
Press the KBr mixture into a transparent pellet using a hydraulic press.
-
Place the ATR crystal or the KBr pellet in the sample holder of the IR spectrometer.
-
Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.
-
Perform a background scan prior to the sample scan to subtract the contribution of atmospheric CO₂ and water vapor.
-
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI) Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile/water.
-
Infuse the solution directly into the ESI source of the mass spectrometer or inject it via a liquid chromatography system.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion of the free base [M+H]⁺.
-
The expected m/z for the protonated free base of Isonicotinimidamide is approximately 122.07.
-
If fragmentation data is desired, perform tandem mass spectrometry (MS/MS) on the parent ion to aid in structural elucidation.
-
Workflow for Compound Identity Confirmation
The following diagram illustrates a typical workflow for confirming the identity of a newly synthesized chemical compound like this compound.
Caption: A flowchart outlining the key steps for the synthesis, purification, and analytical confirmation of this compound.
By following these protocols and comparing the obtained data with the expected values, researchers can confidently confirm the identity of their synthesized this compound, ensuring the integrity of their subsequent research.
References
Purity Analysis of Isonicotinimidamide Hydrochloride: A Comparative Guide to HPLC and NMR Methodologies
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a critical step in the development of safe and effective therapeutics. This guide provides a comparative analysis of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity determination of Isonicotinimidamide hydrochloride.
This document outlines detailed experimental protocols, presents a comparative data summary, and discusses the orthogonal advantages of each method in providing a comprehensive purity profile of the target compound.
Comparative Data Summary
The following table summarizes the key performance attributes of HPLC and quantitative NMR (qNMR) for the purity analysis of this compound.
| Parameter | HPLC | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning of the analyte and impurities between a stationary and mobile phase. | Quantitative determination based on the direct proportionality between the NMR signal integral and the number of protons contributing to that signal. |
| Purity Calculation | Area percent of the main peak relative to the total peak area. | Absolute purity determined by comparing the integral of an analyte signal to that of a certified internal standard of known purity. Can also utilize a 100% method by quantifying all proton-containing species.[1] |
| Detectability | Primarily chromophoric compounds. May not detect non-UV active impurities. | All proton-containing molecules, including non-chromophoric impurities and residual solvents. Inorganic impurities are not directly observed but their presence is inferred by a purity value less than 100%.[2] |
| Selectivity | High, can separate structurally similar impurities and isomers. | High, based on unique chemical shifts of different protons in a molecule. 2D NMR techniques can resolve overlapping signals.[2] |
| Precision | High, with Relative Standard Deviations (RSD) typically <2%.[3] | High, with excellent accuracy and precision.[2] |
| Sample Throughput | Relatively high, with typical run times of 5-30 minutes per sample. | Lower, requires careful sample preparation and longer acquisition times for high sensitivity. |
| Sample Requirement | Microgram to milligram quantities. | Milligram quantities.[4] |
| Destructive | Yes | No, the sample can be recovered.[2] |
Experimental Protocols
Detailed methodologies for both HPLC and qNMR are provided below. These protocols are based on established methods for the closely related compound isoniazid and can be adapted for this compound.[3][5]
High-Performance Liquid Chromatography (HPLC) Protocol
This method is designed to separate this compound from potential process-related impurities and degradation products.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Purified water
-
This compound reference standard
Chromatographic Conditions:
| Parameter | Condition 1 | Condition 2 |
| Mobile Phase | Acetonitrile : 0.01 M Oxalic Acid (80:20 v/v)[3] | Methanol : Acetate Buffer (pH 5.0) (20:80 v/v)[3] |
| Flow Rate | 1.5 mL/min[3] | 1.0 mL/min[3] |
| Column Temperature | Ambient | Ambient |
| Detection Wavelength | 230 nm[3] | 270 nm[3] |
| Injection Volume | 10 µL | 10 µL |
Sample Preparation:
-
Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in the mobile phase.
-
Prepare the sample for analysis by dissolving an accurately weighed amount of this compound in the mobile phase to achieve a similar concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis: The purity of the sample is calculated based on the area percentage of the main peak in the chromatogram.
Quantitative NMR (qNMR) Protocol
This protocol describes the absolute purity determination of this compound using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Analytical balance
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, D2O)
-
Certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
-
This compound sample
Experimental Procedure:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) and a certified internal standard (e.g., 5 mg) into a vial.
-
Dissolve the mixture in a precise volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6).
-
Transfer the solution to an NMR tube.
-
Acquire the 1H NMR spectrum using appropriate quantitative parameters, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
Data Analysis: The purity of the this compound is calculated using the following formula[6]:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
Method Comparison and Orthogonality
HPLC and qNMR are considered orthogonal methods, meaning they rely on different chemical and physical principles for separation and detection.[2] This is a significant advantage in purity analysis as it provides a more complete picture of the sample's composition.
-
HPLC is excellent for separating and quantifying closely related impurities that may be isomeric or have very similar structures.[2]
-
qNMR provides a direct measure of the absolute purity and can detect impurities that are not amenable to HPLC analysis, such as those lacking a UV chromophore or inorganic salts.[2]
Employing both techniques provides a high degree of confidence in the purity assessment of this compound.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the purity analysis process for both HPLC and qNMR.
References
- 1. utm.mx [utm.mx]
- 2. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Comparative data regarding two HPLC methods for determination of isoniazid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Purity Calculation - Mestrelab Resources [mestrelab.com]
A Comparative Guide to the Biological Activities of Isoniazid and Isonicotinimidamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isoniazid (INH) is a cornerstone of first-line tuberculosis therapy, renowned for its potent bactericidal activity against Mycobacterium tuberculosis. Its pro-drug nature and mechanism of action, involving activation by the mycobacterial catalase-peroxidase enzyme (KatG) and subsequent inhibition of mycolic acid synthesis, are well-documented. In contrast, Isonicotinimidamide hydrochloride is a structurally related compound for which there is a significant lack of published biological activity data.
This guide provides a comprehensive comparison based on the extensive experimental data available for isoniazid and a theoretical framework for the potential activity of this compound, drawing inferences from its structural similarity to isoniazid and other amidine-containing compounds. The objective is to offer researchers a clear overview of what is known and to highlight the experimental avenues required to fully characterize the biological profile of this compound.
Comparative Overview of Biological Activity
The following table summarizes the known biological activity of isoniazid and the hypothesized activity of this compound. It is crucial to note that the data for this compound is largely speculative and requires experimental validation.
| Feature | Isoniazid | This compound (Hypothesized) |
| Antitubercular Activity (MIC) | 0.02-0.2 µg/mL against M. tuberculosis H37Rv[1] | Unknown, requires experimental determination. Potentially active due to structural similarity to isoniazid. |
| Mechanism of Action | Prodrug activated by mycobacterial KatG. The activated form inhibits InhA, a key enzyme in mycolic acid synthesis, leading to cell wall disruption.[2] | Potentially a prodrug activated by KatG, or may possess direct inhibitory activity. The amidine group might alter its interaction with target enzymes. |
| Enzyme Inhibition (IC50) | InhA: Potent inhibition by the activated INH-NAD adduct.[3][4] | InhA: Unknown. Requires testing against the purified enzyme. |
| Cytotoxicity (CC50) | Generally low, but can cause hepatotoxicity in some individuals.[5] | Unknown. Requires evaluation in relevant cell lines (e.g., HepG2). |
Mechanism of Action: A Detailed Look
Isoniazid: The Established Pathway
Isoniazid's mechanism of action is a well-elucidated pathway that begins with its passive diffusion into the mycobacterial cell. As a prodrug, it requires activation by the catalase-peroxidase enzyme, KatG. This activation process generates a reactive isonicotinoyl radical. This radical then covalently binds to NAD(H), forming an isonicotinoyl-NAD(H) adduct. This adduct is a potent inhibitor of the enoyl-acyl carrier protein reductase, InhA, a critical enzyme in the FAS-II pathway responsible for the synthesis of mycolic acids. The inhibition of mycolic acid synthesis disrupts the integrity of the mycobacterial cell wall, leading to bacterial death.
References
- 1. In vitro anti-TB properties, in silico target validation, molecular docking and dynamics studies of substituted 1,2,4-oxadiazole analogues against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to Analytical Method Validation for Isonicotinimidamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies relevant to the validation of Isonicotinimidamide hydrochloride, a compound of interest in pharmaceutical development. Due to the limited publicly available data for this specific molecule, this guide draws upon established and validated methods for the closely related and structurally similar compound, Isoniazid (Isonicotinic acid hydrazide). The principles and techniques discussed are highly applicable and provide a strong foundation for developing and validating a robust analytical method for this compound.
The primary analytical technique discussed is High-Performance Liquid Chromatography (HPLC), a widely used method for the quantification of pharmaceutical compounds. Additionally, insights into titrimetric methods are provided as a classical analytical approach.
Comparison of Analytical Methods
The following table summarizes the performance characteristics of different analytical methods based on data from validated procedures for related compounds. This data serves as a benchmark for what can be expected during the validation of a method for this compound.
| Parameter | HPLC Method 1[1] | HPLC Method 2[1] | HPLC Method for Related Substances[2] | Titrimetric Method (General) |
| Analyte | Isoniazid | Isoniazid | Isoniazid and related substances | General applicability |
| Linearity (Correlation Coefficient, r²) | 0.9998[1] | 0.9999[1] | > 0.999[2] | Not Applicable |
| Limit of Detection (LOD) | 0.6 µg/mL[1] | 0.055 µg/mL[1] | 0.083 µg/mL (Isoniazid)[2] | Method Dependent |
| Limit of Quantitation (LOQ) | 1.9 µg/mL[1] | 0.2 µg/mL[1] | Not Specified | Method Dependent |
| Precision (RSD) | System: 0.1692%Method: 1.1844%Intermediate: 1.8058%[1] | System: 0.2000%Method: 0.6170%Intermediate: 0.5970%[1] | < 2%[3] | Generally < 1% |
| Accuracy (Recovery) | 102.66%[1] | 101.36%[1] | Not Specified | 98-102% |
| Specificity | Demonstrated[1] | Demonstrated[1] | Stability-indicating method[2] | Prone to interference |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are protocols for the HPLC methods referenced in the comparison table.
HPLC Method 1 (for Isoniazid)[1]
-
Instrumentation: Waters 2695 liquid chromatograph with a Waters 2489 UV detector.
-
Column: Nucleosil 100-10 C18 (250 x 4.6 mm).
-
Mobile Phase: Acetonitrile / 10⁻² M oxalic acid (80/20, v/v).
-
Flow Rate: 1.5 mL/min.
-
Detection: 230 nm.
HPLC Method 2 (for Isoniazid)[1]
-
Instrumentation: Waters 2695 liquid chromatograph with a Waters 2489 UV detector.
-
Column: Luna 100-5 C18 (250 x 4.6 mm).
-
Mobile Phase: Methanol / acetate buffer, pH 5.0 (20/80, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: 270 nm.
HPLC Method for Isoniazid and Related Substances[2]
-
Instrumentation: HPLC with a photodiode array detector.
-
Column: Inertsil, C-18, 250 × 4.6 mm, 5 µm.
-
Mobile Phase: Potassium dihydrogen phosphate buffer of pH 6.9.
-
Flow Rate: 1.5 ml/min.
-
Detection: 254 nm.
Visualizing the Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for validating an analytical method in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH).
References
- 1. [Comparative data regarding two HPLC methods for determination of isoniazid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of an HPLC Method for Simultaneous Determination of Rifampicin, Isoniazid, Pyrazinamide, and Ethambutol Hydrochloride in Pharmaceutical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Isonicotinimidamide Hydrochloride and Its Structural Analogs in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of isonicotinimidamide hydrochloride and its key structural analogs, namely isonicotinamide and isonicotinic acid. The analysis focuses on their performance in antitubercular and anticancer applications, supported by available experimental data. Detailed experimental protocols and visualizations of relevant biological pathways are included to facilitate further research and drug development efforts.
Introduction
This compound, a pyridine-based compound, and its structural analogs, isonicotinamide and isonicotinic acid, have garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds share a common pyridine-4-carboxamide backbone but differ in the functional group at the 4-position, leading to distinct physicochemical properties and pharmacological effects. This guide aims to provide an objective comparison of their biological performance, drawing from various in vitro studies.
Data Presentation: Antitubercular and Anticancer Activities
The following tables summarize the available quantitative data on the antitubercular (Minimum Inhibitory Concentration - MIC) and anticancer (Half-maximal Inhibitory Concentration - IC50) activities of the compounds and their derivatives. It is important to note that direct comparative studies under identical experimental conditions are limited; therefore, data has been compiled from various sources.
Table 1: Comparative Antitubercular Activity (MIC)
| Compound/Derivative | Mycobacterium tuberculosis Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Isoniazid (Isonicotinic acid hydrazide) | H37Rv | 0.025 | 0.18 | [1] |
| Isoniazid | H37Rv | 1.56 | 11.37 | [2] |
| Nicotinic Acid Hydrazide Derivative 8c | M. tuberculosis | 6.25 | - | [3] |
| Nicotinamide | H37Rv (in vitro, acidic pH) | >1000 | >8188 | [4] |
| 2-Pyridylcarboxaldehyde Isonicotinoyl Hydrazone (PCIH) | M. tuberculosis | - | 0.63 | [5] |
| Quinoline-Isonicotinic Acid Hydrazide Hybrid (UH-NIP-16) | H37Rv | - | 1.86 ± 0.21 | [6] |
Table 2: Comparative Anticancer Activity (IC50)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Nicotinamide Derivative 8 | HCT-116 (Colon) | 5.4 | [7] |
| Nicotinamide Derivative 8 | HepG2 (Liver) | 7.1 | [7] |
| Nicotinamide Derivative 10 | HepG-2 (Liver) | 9.80 | |
| Nicotinamide | MCF-7 (Breast) | <50 | [8] |
| Isonicotinoyl Hydrazone Copper(II) Complex | A549 (Lung) | <10 | |
| Isonicotinate of meta-aminophenol (5) | Human blood cells (ROS inhibition) | 1.42 ± 0.1 | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
Determination of Minimum Inhibitory Concentration (MIC) for Antitubercular Activity
This protocol is based on the microplate Alamar blue assay (MABA).[3]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Test compounds (dissolved in DMSO)
-
Alamar Blue reagent
-
96-well microplates
-
Isoniazid and Pyrazinamide (as reference drugs)
Procedure:
-
Prepare a serial dilution of the test compounds in the 96-well plates using Middlebrook 7H9 broth. The final concentrations should typically range from 0.1 to 100 µg/mL.
-
Prepare a suspension of M. tuberculosis H37Rv in 7H9 broth, adjusted to a McFarland standard of 1.0.
-
Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a drug-free control well and a well with a reference drug.
-
Seal the plates and incubate at 37°C for 5-7 days.
-
After incubation, add 20 µL of Alamar Blue reagent to each well and re-incubate for 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
In Vitro Cytotoxicity Assay (IC50 Determination) for Anticancer Activity
This protocol describes a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line (e.g., HCT-116, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key biological pathways potentially modulated by these compounds and a typical experimental workflow for their evaluation.
Caption: Proposed mechanism of action for isoniazid, a key structural analog.
Caption: A typical workflow for evaluating the anticancer potential of new compounds.
Discussion and Conclusion
The compiled data suggests that derivatives of isonicotinic acid and nicotinamide exhibit promising biological activities. In the context of antitubercular research, isoniazid remains a potent agent, and its derivatives continue to be a focal point for developing new drugs to combat resistant strains. For instance, the quinoline-isonicotinic acid hydrazide hybrid UH-NIP-16 shows significant activity.[6] Nicotinamide, on the other hand, demonstrates limited direct in vitro activity against M. tuberculosis under standard conditions.[4]
In the realm of anticancer research, various nicotinamide derivatives have shown potent cytotoxicity against different cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range.[7][10] The mechanism of action for these anticancer effects is often linked to the inhibition of specific kinases or other enzymes crucial for cancer cell survival and proliferation.
A key signaling pathway potentially influenced by these compounds is the biosynthesis and utilization of nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical coenzyme in cellular redox reactions and a substrate for enzymes like sirtuins and PARPs, which are involved in various cellular processes, including DNA repair, cell survival, and metabolism.[11] Isoniazid is known to form an adduct with NAD+, which then inhibits mycolic acid synthesis in mycobacteria.[12] It is plausible that this compound and isonicotinamide could also modulate NAD+-dependent pathways, representing an important area for future investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinamide Limits Replication of Mycobacterium tuberculosis and Bacille Calmette-Guérin Within Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent Antimycobacterial Activity of the Pyridoxal Isonicotinoyl Hydrazone Analog 2-Pyridylcarboxaldehyde Isonicotinoyl Hydrazone: A Lipophilic Transport Vehicle for Isonicotinic Acid Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Confronting Tuberculosis: A Synthetic Quinoline-Isonicotinic Acid Hydrazide Hybrid Compound as a Potent Lead Molecule Against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Nicotinamide | Cell Signaling Technology [cellsignal.com]
- 9. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 12. Isonicotinic Acid Hydrazide Conversion to Isonicotinyl-NAD by Catalase-peroxidases - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Predictive Landscape: A Comparative Guide to Cross-Validation of QSAR Models for Isonicotinic Acid Derivatives
For researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics, particularly those targeting tuberculosis, Quantitative Structure-Activity Relationship (QSAR) modeling is an indispensable tool. This guide provides a comparative analysis of cross-validation techniques for QSAR models of isonicotinic acid derivatives, a class of compounds known for their significant anti-tubercular activity. By presenting experimental data, detailed protocols, and visual workflows, this document aims to offer a clear and objective assessment of model performance and reliability.
Isonicotinic acid hydrazide (isoniazid) and its derivatives have long been a cornerstone of anti-tuberculosis therapy. QSAR studies of these compounds are crucial for understanding the structural requirements for their biological activity and for the rational design of new, more potent derivatives. The predictive power of any QSAR model, however, is critically dependent on rigorous validation. Cross-validation is a key statistical method used to assess how the results of a statistical analysis will generalize to an independent dataset.
Performance of QSAR Models: A Quantitative Comparison
The robustness and predictive capability of a QSAR model are evaluated using several statistical metrics. The following tables summarize the performance of various QSAR models developed for isonicotinic acid derivatives and related anti-tubercular agents, with a focus on their cross-validation statistics.
| Model Type | Target Activity | No. of Compounds | Validation Method | q² (or RCV²) | R² | Predicted R² | Other Metrics | Reference |
| 2D-QSAR (MLR) | Anti-tuberculosis | Not Specified | Leave-one-out | 0.72 | 0.74 | - | - | [1] |
| CoMFA | Anti-tubercular | Not Specified | Leave-one-out | 0.573 | 0.866 | 0.119 | SEP = 0.736 | [2] |
| CoMSIA | Anti-tubercular | Not Specified | Leave-one-out | 0.634 | 0.998 | 0.013 | SEP = 0.869 | [2] |
| 3D-QSAR | Anti-HIV-1 | 32 (Isoniazid analogues) | Leave-one-out | 0.7566 (Q²cv) | 0.8823 | 0.6901 | R²adj = 0.8528 | [3] |
| ANN | Anti-tuberculosis | 440 (virtual) | Leave-one-out | Mentioned but no value provided | - | - | - | [4] |
Table 1: Comparison of Cross-Validation Performance of Various QSAR Models. q² (cross-validated R²), RCV² (cross-validation coefficient), R² (coefficient of determination), Predicted R² (R² for the external test set), SEP (Standard Error of Prediction), MLR (Multiple Linear Regression), CoMFA (Comparative Molecular Field Analysis), CoMSIA (Comparative Molecular Similarity Indices Analysis), ANN (Artificial Neural Network).
Experimental Protocols: A Step-by-Step Guide to QSAR Model Development and Cross-Validation
The development and validation of a robust QSAR model involve a series of well-defined steps. The following protocol outlines a generalized methodology based on common practices in the field.
Data Set Preparation
-
Compound Selection: A diverse set of isonicotinic acid derivatives with experimentally determined biological activity (e.g., Minimum Inhibitory Concentration - MIC) against a specific target (e.g., Mycobacterium tuberculosis) is collected from the literature or internal databases.
-
Structural Drawing and Optimization: The 2D structures of the compounds are drawn using chemical drawing software and converted to 3D structures. The geometries of the molecules are then optimized using computational chemistry methods (e.g., molecular mechanics or quantum mechanics) to obtain low-energy conformations.
-
Data Splitting: The dataset is typically divided into a training set and a test set. The training set is used to build the QSAR model, while the test set is used for external validation to assess its predictive performance on new data. A common split is 70-80% for the training set and 20-30% for the test set.
Descriptor Calculation
A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include:
-
1D Descriptors: Molecular weight, logP, number of hydrogen bond donors/acceptors.
-
2D Descriptors: Topological indices, connectivity indices.
-
3D Descriptors: Steric (CoMFA) and electrostatic (CoMSIA) fields, pharmacophore features.
Model Development
Using the training set, a mathematical relationship between the calculated descriptors (independent variables) and the biological activity (dependent variable) is established using various statistical methods, such as:
-
Multiple Linear Regression (MLR): A linear approach to model the relationship between a dependent variable and one or more independent variables.
-
Partial Least Squares (PLS): A method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.
-
Artificial Neural Networks (ANN): A machine learning approach that can model complex non-linear relationships.
Internal Validation: Cross-Validation
Cross-validation is performed on the training set to evaluate the robustness and internal consistency of the developed QSAR model. The most common method is Leave-One-Out (LOO) cross-validation :
-
One compound is removed from the training set.
-
A QSAR model is built using the remaining compounds.
-
The activity of the removed compound is predicted using the newly built model.
-
This process is repeated until every compound in the training set has been left out once.
-
The cross-validated R² (q²) is then calculated based on the differences between the actual and predicted activities for all compounds. A higher q² value (typically > 0.5) indicates a more robust and predictive model.
External Validation
The predictive power of the final QSAR model is assessed using the independent test set that was not used during model development. The predicted activities for the test set compounds are calculated and compared to their experimental values. The predictive R² (Predicted R²) is a key metric for external validation.
Visualizing the Workflow and a Hypothetical Signaling Pathway
To better illustrate the processes involved, the following diagrams have been created using the Graphviz DOT language.
References
comparing the efficacy of different synthetic routes to Isonicotinimidamide hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Isonicotinimidamide hydrochloride, also known as 4-amidinopyridine hydrochloride, is a valuable building block in medicinal chemistry and drug development. Its synthesis is a critical step in the preparation of various pharmaceutical compounds. This guide provides an objective comparison of different synthetic routes to this compound, supported by available experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Routes
The synthesis of this compound predominantly proceeds via the Pinner reaction, a classic method for converting nitriles to imidates and subsequently to amidines.[1][2][3] Alternative strategies, though less commonly reported for this specific compound, can be inferred from the synthesis of structurally related molecules. Here, we compare the primary synthetic route with potential alternatives.
| Synthetic Route | Starting Material | Key Reagents | Reported Yield | Purity | Reaction Time | Key Advantages | Potential Challenges |
| Route 1: Pinner Reaction | Pyridine-4-carbonitrile (Isonicotinonitrile) | 1. Anhydrous Alcohol (e.g., Ethanol), Anhydrous HCl 2. Ammonia | 76.0%[1] | High (typically >98% after purification) | Multi-step, can be lengthy | Well-established, reliable, good yield | Requires anhydrous conditions, handling of gaseous HCl can be hazardous, intermediate imidate can be unstable.[2] |
| Route 2: Ammonolysis of Isonicotinic Acid Ester (Hypothetical) | Ethyl Isonicotinate | Ammonia | Data not available for direct conversion to amidine | Data not available | Data not available | Potentially milder conditions than Pinner reaction | Direct conversion to amidine from ester can be sluggish.[2] |
| Route 3: From Isonicotinamide (via Hofmann Degradation - Indirect) | Isonicotinamide | Bromine, Sodium Hydroxide, Catalyst (e.g., Iodine) | >90% (for 4-aminopyridine)[4] | >99% (for 4-aminopyridine)[4] | Not directly applicable | High yield and purity for the amino intermediate | This route leads to 4-aminopyridine, not the target amidine. Further steps would be required. |
Detailed Methodologies
Route 1: Pinner Reaction
The Pinner reaction is the most cited method for the synthesis of this compound. It involves a two-step process starting from pyridine-4-carbonitrile.
Step 1: Formation of Ethyl Isonicotinimidate Hydrochloride (Pinner Salt)
Anhydrous hydrogen chloride gas is bubbled through a solution of pyridine-4-carbonitrile in anhydrous ethanol at a low temperature (typically 0-5 °C). The reaction mixture is stirred for several hours until the formation of the imidate hydrochloride (Pinner salt) is complete. The product precipitates and can be isolated by filtration.
Step 2: Ammonolysis of the Pinner Salt
The isolated ethyl isonicotinimidate hydrochloride is then treated with a solution of ammonia in an alcohol, such as ethanol. This reaction is typically carried out at room temperature and results in the formation of this compound, which can be purified by recrystallization.
Experimental Protocol (Representative):
-
A solution of pyridine-4-carbonitrile (1 equivalent) in anhydrous ethanol is cooled to 0 °C in an ice bath.
-
Anhydrous hydrogen chloride gas is passed through the solution with stirring for 4-6 hours, maintaining the temperature below 10 °C.
-
The resulting precipitate of ethyl isonicotinimidate hydrochloride is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum.
-
The dried imidate salt is suspended in a saturated solution of ammonia in ethanol.
-
The mixture is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure, and the crude this compound is recrystallized from a suitable solvent system (e.g., ethanol/ether) to yield the pure product.
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations involved in the described synthetic routes.
References
Validating Enzyme Inhibition Assays: A Comparative Guide Using a Known Inhibitor
For researchers and professionals in drug discovery, the validation of an enzyme inhibition assay is a critical step to ensure the reliability and accuracy of screening results.[1][2] This guide provides a comprehensive comparison of assay performance using a known, well-characterized inhibitor as a benchmark. By following these protocols and data analysis frameworks, researchers can confidently validate their assays for high-throughput screening (HTS) and lead optimization.
Experimental Workflow for Inhibitor Assay Validation
The validation process follows a systematic workflow, from initial assay setup to the determination of key inhibitory constants. This ensures that the assay is robust, reproducible, and suitable for its intended purpose.[3] The general workflow involves preparing reagents, performing the enzymatic reaction with varying concentrations of a known inhibitor, measuring the reaction rate, and analyzing the data to determine parameters like IC50 and the mechanism of inhibition.
Caption: General workflow for validating an enzyme inhibition assay.
Detailed Experimental Protocols
Here we provide generalized protocols for determining the half-maximal inhibitory concentration (IC50) and the mechanism of action (MOA) of an inhibitor.
Protocol 1: IC50 Determination
The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[4][5] It is a standard measure of inhibitor potency.
Materials:
-
Enzyme stock solution
-
Substrate stock solution
-
Assay buffer (optimized for pH and ionic strength)
-
Known inhibitor stock solution (e.g., in DMSO)
-
Microplate reader
-
96-well or 384-well plates
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of the known inhibitor in assay buffer. Typically, an 8 to 12-point curve is generated, spanning a concentration range expected to cover 0% to 100% inhibition. Include a "no inhibitor" control (0% inhibition) and a "no enzyme" control (100% inhibition/background).
-
Enzyme Preparation: Dilute the enzyme stock to a working concentration in cold assay buffer. The concentration should be chosen to ensure the reaction proceeds linearly over the measurement period.[6]
-
Assay Plate Setup: Add the diluted inhibitor solutions to the wells of the microplate.
-
Pre-incubation: Add the diluted enzyme solution to each well containing the inhibitor. Allow the enzyme and inhibitor to pre-incubate for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C).[7][8]
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate solution to all wells. The substrate concentration is typically held constant at or near its Michaelis constant (Km).[9]
-
Monitor Reaction: Immediately place the plate in a microplate reader and measure the rate of product formation (or substrate depletion) over time. This can be done by monitoring changes in absorbance, fluorescence, or luminescence.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4][10]
Protocol 2: Mechanism of Action (MOA) Determination
To understand how an inhibitor interacts with the enzyme and substrate, its mechanism of action is determined. This involves measuring enzyme kinetics at various concentrations of both the inhibitor and the substrate.[9]
Procedure:
-
Experimental Setup: Design a matrix of experiments where the inhibitor concentration is varied across a set of fixed substrate concentrations. For each substrate concentration, use a range of inhibitor concentrations around the previously determined IC50 value.
-
Perform Assay: For each condition in the matrix, perform the enzyme inhibition assay as described in Protocol 1 (steps 3-6).
-
Data Analysis: Calculate the initial velocity (V₀) for every combination of substrate and inhibitor concentration.
-
Graphical Analysis: Plot the data using a double-reciprocal plot (Lineweaver-Burk plot), which graphs 1/V₀ versus 1/[Substrate].[11][12] Each inhibitor concentration will yield a different line. The pattern in which these lines intersect (or don't) reveals the mechanism of inhibition (competitive, non-competitive, etc.).[11] From these plots, the inhibition constant (Ki), a true measure of inhibitor affinity, can be calculated.[4]
Data Presentation and Comparison
Summarizing the results in a clear, tabular format is essential for comparing the performance of a test compound against a known inhibitor. This validation step confirms that the assay can correctly identify and characterize inhibitors.
| Parameter | Known Inhibitor (Staurosporine) | Test Compound (Cmpd-X) | Expected Literature Value (Staurosporine) |
| IC50 (nM) | 15.2 | 450.7 | 10 - 20 nM |
| Ki (nM) | 8.5 | 295.1 | ~9 nM |
| Mechanism of Inhibition | Competitive | Non-competitive | Competitive |
Note: Data are hypothetical and for illustrative purposes. Staurosporine is a known ATP-competitive kinase inhibitor.
The results for the known inhibitor should align closely with established literature values.[13] A significant deviation might indicate issues with assay conditions, reagent quality, or the experimental protocol.
Visualizing Inhibition Mechanisms
Diagrams can clarify the different ways reversible inhibitors interact with an enzyme.
Caption: Binding models for competitive and non-competitive inhibition.
In competitive inhibition, the inhibitor binds only to the free enzyme (E) at the active site, competing with the substrate (S). In non-competitive inhibition, the inhibitor can bind to either the free enzyme or the enzyme-substrate (ES) complex at an allosteric site.[11][14]
References
- 1. benchchem.com [benchchem.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. An enzyme activity-based workflow for the identification and characterization of covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. courses.edx.org [courses.edx.org]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. superchemistryclasses.com [superchemistryclasses.com]
- 8. portlandpress.com [portlandpress.com]
- 9. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Khan Academy [khanacademy.org]
- 12. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
- 13. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Isonicotinimidamide Hydrochloride: A Head-to-Head Comparison with Other Pyridine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Isonicotinimidamide hydrochloride, a pyridine derivative, holds potential in the landscape of medicinal chemistry. Its structural similarity to established drugs like isoniazid suggests possible applications in antimicrobial and anticancer research. This guide provides a comparative analysis of this compound and other pyridine derivatives, drawing upon available experimental data to highlight its potential and areas for further investigation.
Performance Comparison: Antitubercular and Anticancer Activities
Direct head-to-head comparative studies of this compound against other pyridine derivatives are limited in publicly available literature. However, by examining data from various studies on different pyridine-based compounds, we can construct a comparative overview of their potential efficacy.
Antitubercular Activity
**Table 1: Comparative Antitubercular Activity of Pyridine Derivatives against *Mycobacterium tuberculosis***
| Compound | Derivative Class | MIC (µg/mL) | Reference Strain | Notes |
| Novel Trifluoromethyl Pyrimidinone (from this compound) | Pyrimidinone | Not explicitly stated for the final compound, but synthesis confirms its derivation. | M. tuberculosis H37Rv | The study focused on the synthesis and characterization.[1][2] |
| Isoniazid | Hydrazide | 0.05 | M. tuberculosis H37Rv | A potent first-line anti-TB agent.[3] |
| Ethionamide | Thioamide | 0.5 - 2.5 | M. tuberculosis H37Rv | Also inhibits mycolic acid synthesis.[3] |
| Pyrazinamide | Pyrazinecarboxamide | 6 - 60 | M. tuberculosis H37Rv | Active at an acidic pH.[3] |
| Imidazo[1,2-a]pyridine-3-carboxamides | Imidazopyridine | < 0.035 | M. tuberculosis H37Rv and MDR strains | Exhibit excellent in vitro activity.[4] |
| Pyrazolo[1,5-a]pyridine-3-carboxamide hybrid | Pyrazolopyridine | 0.006 | M. tuberculosis H37Rv | Shows promising in vitro activity.[5] |
Note: The MIC values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.
Anticancer Activity
Pyridine derivatives have demonstrated a broad spectrum of anticancer activities. While specific IC50 (half-maximal inhibitory concentration) values for this compound are not reported, the activities of other pyridine derivatives against various cancer cell lines are presented below for a comparative perspective.
Table 2: Comparative Anticancer Activity of Pyridine Derivatives
| Compound | Derivative Class | Cancer Cell Line | IC50 (µM) | Notes |
| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | Pyridone | HepG2 (Liver) | 4.5 ± 0.3 | More active than its pyridine analogue.[6] |
| 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine | Pyridine | HepG2 (Liver) | > 20 | [6] |
| Pyridine thiazolidinone derivative (Compound 56) | Thiazolidinone | MCF-7 (Breast) | Lower than Doxorubicin | Potent enzyme inhibitory activity.[7] |
| Pyridine urea derivative (Compound 62) | Urea | MCF-7 (Breast) | Potent activity | Targets VEGFR-2.[7] |
| Linifanib | Pyridine | Various | Varies | In clinical trials for cancer therapy.[8] |
| SLC-0111 | Pyridine | Various | Varies | In clinical trials for cancer therapy.[8] |
Note: The IC50 values are from different studies and should be interpreted with caution due to varying experimental setups.
Experimental Protocols
Detailed experimental protocols for studies specifically involving this compound are not extensively published. However, based on standard methodologies for assessing antitubercular and anticancer activities of chemical compounds, the following protocols can be outlined.
Determination of Minimum Inhibitory Concentration (MIC) for Antitubercular Activity
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of Mycobacterium tuberculosis.
Methodology:
-
Bacterial Strain: Mycobacterium tuberculosis H37Rv is commonly used as the reference strain.
-
Culture Medium: Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) is a standard liquid medium.
-
Compound Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent (like DMSO) and then serially diluted in the culture medium in a 96-well microplate.
-
Inoculation: A standardized inoculum of M. tuberculosis is added to each well.
-
Incubation: The microplate is incubated at 37°C for a period of 7 to 14 days.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacteria is observed. This can be assessed visually or by using a colorimetric indicator like Alamar Blue.
Determination of IC50 for Anticancer Activity
Objective: To determine the concentration of a compound that inhibits 50% of cancer cell growth.
Methodology:
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) is used.
-
Cell Culture: Cells are maintained in an appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and, after adherence, are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: Cell viability is assessed using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Data Analysis: The absorbance values are read using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
The precise signaling pathway and mechanism of action for this compound have not been elucidated. However, based on its structure and the known mechanisms of related pyridine derivatives, potential pathways can be inferred.
Potential Antitubercular Mechanism of Action
Given its structural similarity to isoniazid, this compound may act as a prodrug that requires activation by the mycobacterial enzyme catalase-peroxidase (KatG). The activated form could then inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This disruption of the cell wall would ultimately lead to bacterial cell death.
Caption: Proposed antitubercular mechanism of this compound.
Potential Anticancer Signaling Pathways
Many pyridine derivatives exert their anticancer effects by modulating key signaling pathways involved in cell cycle regulation and apoptosis. For instance, some pyridine compounds have been shown to induce G2/M cell cycle arrest and apoptosis through the upregulation of p53 and JNK (c-Jun N-terminal kinases).[6] It is plausible that this compound or its derivatives could act through similar pathways.
Caption: Potential anticancer signaling pathway for pyridine derivatives.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. While direct comparative data is currently scarce, the existing information on related pyridine derivatives suggests its potential in both antitubercular and anticancer applications. Further research, including head-to-head comparative studies and detailed mechanistic investigations, is crucial to fully elucidate the therapeutic potential of this compound and its derivatives. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for future research endeavors in this area.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Frontiers | Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis [frontiersin.org]
- 3. jals.thebrpi.org [jals.thebrpi.org]
- 4. Synthesis and antitubercular evaluation of reduced lipophilic imidazo[1,2-a]pyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemijournal.com [chemijournal.com]
- 8. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]
Assessing Batch-to-Batch Variability of Commercial Isonicotinimidamide Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the batch-to-batch variability of commercial Isonicotinimidamide hydrochloride. Ensuring the consistency and purity of this compound is paramount for reproducible and reliable results in research and drug development. This document outlines key experimental protocols and data presentation strategies to compare different batches of this compound and objectively evaluate its performance against alternative compounds.
Introduction to this compound
This compound is a small molecule that has garnered interest within the scientific community, particularly in the context of cancer research. Evidence suggests that it may function as an inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), a critical enzyme in the nicotinamide adenine dinucleotide (NAD+) salvage pathway.[1][2][3] The NAD+ salvage pathway is essential for cellular metabolism, and its upregulation is a hallmark of many cancers, making NAMPT a promising therapeutic target.[1][2][4] By inhibiting NAMPT, compounds like this compound can deplete NAD+ levels, leading to an energy crisis and ultimately cell death in cancer cells that are highly dependent on this pathway.[4]
Given its potential as a research tool and therapeutic lead, the consistency of commercially available this compound is of utmost importance. Batch-to-batch variability in purity, impurity profile, and physical properties can significantly impact experimental outcomes.
Key Performance Parameters for Batch-to-Batch Variability Assessment
To ensure the reliability of experimental results, a thorough assessment of the following parameters for each batch of this compound is recommended:
-
Purity: Determination of the percentage of the active pharmaceutical ingredient (API).
-
Impurity Profile: Identification and quantification of any synthesis-related impurities or degradation products.
-
Identity: Confirmation of the chemical structure.
-
Physical Properties: Assessment of appearance, solubility, and melting point.
-
Biological Activity: Measurement of the compound's potency in a relevant biological assay.
Experimental Protocols
The following are detailed methodologies for the key experiments required to assess the batch-to-batch variability of this compound.
Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity and impurity profile of pharmaceutical compounds.
Experimental Workflow:
Caption: Workflow for HPLC Purity and Impurity Analysis.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition to a concentration of 1 mg/mL and filter through a 0.22 µm syringe filter.
Data Analysis:
-
Purity: Calculated as the percentage of the area of the main peak relative to the total area of all peaks.
-
Impurities: Any additional peaks are considered impurities and should be identified and quantified. Comparison of chromatograms between batches will highlight any variability in the impurity profile.
Structural Confirmation and Quantitative Analysis by Nuclear Magnetic Resonance (qNMR)
Quantitative NMR (qNMR) is a powerful tool for both structural confirmation and accurate quantification of a compound without the need for a specific reference standard of the same compound.
Experimental Workflow:
References
- 1. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 2. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) as a therapeutic strategy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review of various NAMPT inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinamide Adenine Dinucleotide (NAD) Metabolism as a Relevant Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Isonicotinimidamide Hydrochloride and its Analogs in Dose-Response Studies Against Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative statistical analysis of the dose-response characteristics of Isonicotinimidamide hydrochloride and its structural analogs, primarily focusing on the well-characterized parent compound, isoniazid. Due to the limited availability of public data on this compound, this guide leverages the extensive research on isoniazid and related compounds to infer its potential efficacy and to provide a framework for its experimental evaluation.
Introduction to this compound and its Analogs
This compound is a chemical analog of isoniazid, a first-line antitubercular drug.[1] Both compounds belong to the nicotinamide family and are anticipated to share a similar mechanism of action against Mycobacterium tuberculosis. The primary mode of action for isoniazid involves its activation by the mycobacterial catalase-peroxidase enzyme, KatG.[2][3] This activation leads to the formation of a reactive species that subsequently inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[2][4] This disruption of the cell wall integrity ultimately leads to bacterial death.[5] Given their structural similarities, it is highly probable that this compound also functions as a prodrug targeting mycolic acid biosynthesis.
Dose-Response Analysis: A Comparative Overview
A critical aspect of characterizing any potential antimicrobial agent is the dose-response analysis, which quantifies the relationship between the concentration of a drug and its inhibitory effect on a target organism. For antitubercular drugs, this is typically represented by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of the bacteria.
Table 1: In Vitro Antitubercular Activity (MIC) of Isoniazid and its Analogs against M. tuberculosis H37Rv
| Compound | MIC (µg/mL) | MIC (µM) | Reference |
| Isoniazid (INH) | 0.03125 - 3.125 | 0.23 - 22.8 | [6][7] |
| Isonicotinoyl Hydrazones (IBP19, IBP21, IBP22, IBP29) | 1.562 | - | [7] |
| Acylated Isoniazid Derivatives | Several fold to several hundred fold higher than INH | - | [8] |
| Isoniazid-Carbohydrate Conjugates | 0.31 - 3.12 | - | [9] |
Note: The wide range of MIC values for isoniazid can be attributed to variations in experimental conditions and the specific strains of M. tuberculosis used. The activity of isoniazid analogs varies significantly based on their chemical modifications.
Experimental Protocols for Dose-Response Analysis
The determination of the MIC is a fundamental experiment in dose-response analysis for antimicrobial agents. The following is a generalized protocol for determining the MIC of antitubercular compounds against M. tuberculosis.
Microplate Alamar Blue Assay (MABA)
This is a common and efficient method for determining the MIC of antitubercular compounds.[10]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microplates
-
Test compound (e.g., this compound)
-
Isoniazid (as a positive control)
-
Alamar Blue reagent
-
Sterile deionized water
-
Dimethyl sulfoxide (DMSO) for dissolving compounds if necessary
Procedure:
-
Inoculum Preparation: Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[10]
-
Drug Dilution: Prepare serial twofold dilutions of the test compound and isoniazid in the 96-well plates. The final concentrations should typically range from 0.015 to 128 µg/mL.[1]
-
Inoculation: Add the prepared bacterial inoculum to each well containing the drug dilutions. Include a drug-free well as a growth control and a well with medium only as a sterile control.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Addition of Alamar Blue: After the incubation period, add Alamar Blue solution to each well.[10]
-
Reading Results: Continue incubation for another 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest drug concentration that prevents this color change (i.e., the well remains blue).[10]
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the biological context and the experimental process, the following diagrams have been generated.
The proposed mechanism of action for this compound, mirroring that of isoniazid, targets the mycolic acid synthesis pathway in Mycobacterium tuberculosis.
Conclusion
While direct dose-response data for this compound is not yet widely published, its structural similarity to isoniazid strongly suggests a comparable mechanism of action and potential antitubercular activity. The provided comparative data for isoniazid and its analogs, along with the detailed experimental protocol, offer a robust framework for researchers to conduct their own dose-response analyses of this compound. Future studies are warranted to establish the specific MIC and dose-response curve for this compound, which will be crucial in evaluating its potential as a novel antitubercular agent.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 3. researchwithrutgers.com [researchwithrutgers.com]
- 4. Isoniazid - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis [frontiersin.org]
- 7. Discovery of New Isoniazid Derivatives As Anti-tubercular Agents: In Silico Studies, Synthesis, and In Vitro Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 8. In vitro and in vivo activities of acylated derivatives of isoniazid against mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Unveiling the Potential: A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel Isonicotinamide Compounds
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of novel isonicotinamide and nicotinamide derivatives, focusing on their promising antitubercular and anticancer activities. We delve into the supporting experimental data, detailed methodologies, and the underlying signaling pathways to offer a clear perspective on their therapeutic potential.
Antitubercular Isonicotinamide Compounds: A New Front Against Tuberculosis
Isonicotinamide, a core component of the first-line antituberculosis drug isoniazid, continues to be a critical scaffold in the development of new agents to combat drug-resistant Mycobacterium tuberculosis (Mtb). Researchers have synthesized novel derivatives with enhanced efficacy and the ability to overcome existing resistance mechanisms.
In Vitro and In Vivo Efficacy
A comparative summary of the efficacy of novel isonicotinamide compounds against M. tuberculosis is presented below.
| Compound | Target Organism | In Vitro Efficacy (MIC) | In Vivo Efficacy | Cytotoxicity | Reference |
| Compound 8 | M. tuberculosis H37Rv | 0.56 µM | Decreased bacterial load in murine lung tissue by 3.7-log10 compared to controls (equipotent to isoniazid) | Not specified | [1] |
| Isoniazid (Control) | M. tuberculosis H37Rv | 2.04 µM | - | - | [1] |
| Compound 1 | Isoniazid-resistant M. tuberculosis SRI 1369 | 0.14 µM | Comparable intramacrophage activity to rifampin | Not cytotoxic toward macrophage cells | [2][3] |
| INH-C10 | M. tuberculosis (katG S315T mutant) | 6-fold more effective than Isoniazid | Not specified | Marginally affected HepG2 cell viability at 25 µM | [4][5] |
| N34red | M. tuberculosis | Not specified | Not specified | IC50 of 48.5 µM against HepG2 cells | [4] |
Experimental Protocols
In Vitro Antimycobacterial Susceptibility Testing: The minimum inhibitory concentration (MIC) of the synthesized compounds against M. tuberculosis strain H37Rv was determined using the Alamar Blue susceptibility test.[1] Another method employed was the broth macrodilution method using the BACTEC MGIT 960 system, where bacterial growth was monitored at 37°C.[5]
In Vivo Efficacy in a Murine Model: The in vivo efficacy of promising compounds was evaluated in a murine model of tuberculosis. After establishing the infection, mice were treated with the compounds, and the bacterial load in the lung tissue was determined and compared to untreated controls and mice treated with standard drugs like isoniazid.[1]
Cytotoxicity Assay: The in vitro toxicity of the isoniazid derivatives was assessed using the MTT tetrazolium reduction assay on human liver cancer cell line (HepG2) to determine the IC50 value, which is the concentration required for a 50% reduction in cell viability.[4]
Workflow for Antitubercular Drug Screening
Caption: Workflow for screening novel antitubercular isonicotinamide compounds.
Anticancer Nicotinamide/Isonicotinamide Compounds: Targeting Angiogenesis
Nicotinamide, an isomer of isonicotinamide, has emerged as a promising scaffold for the development of novel anticancer agents, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of tumor angiogenesis.
In Vitro Efficacy
The following table summarizes the in vitro anticancer activity of novel nicotinamide derivatives.
| Compound | Target Cell Lines | In Vitro Efficacy (IC50) | VEGFR-2 Inhibition (IC50) | Reference |
| Compound 10 | HCT-116, HepG2 | 15.4 µM, 9.8 µM | Sub-micromolar | [6][7] |
| Compound 7 | HCT-116, HepG2 | 15.7 µM, 15.5 µM | Sub-micromolar | [6][7] |
| Sorafenib (Control) | HCT-116, HepG2 | 9.30 µM, 7.40 µM | 53.65 nM | [6][7][8] |
| Compound 8 | HCT-116, HepG2 | 5.4 µM, 7.1 µM | 77.02 nM | [8] |
| Compound 7a | MDA-MB-231, MCF-7 | 4.64 µM, 7.09 µM | 0.095 µM | [9] |
| Compound 10b | MCF-7, HepG2, HCT-116 | 3.4 µM, 3.85 µM, 1.59 µM | Not specified | [10] |
| Compound 16c | MCF-7, HepG2, HCT-116 | 2.1 µM, 4.61 µM, 4.05 µM | Strongest potentiality | [10] |
| Compound N4 | MCF-7 | 12.1 µM | Not specified |
Experimental Protocols
In Vitro Cytotoxicity Assay: The cytotoxic activity of the synthesized nicotinamide derivatives was evaluated against various human cancer cell lines, including HCT-116 (colon cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). The IC50 values were determined using standard assays like the MTT assay.[6][8][9]
In Vitro VEGFR-2 Enzyme Assay: The direct inhibitory effect of the compounds on VEGFR-2 kinase activity was assessed through enzymatic inhibition assays. These assays measure the ability of the compounds to block the phosphorylation activity of the VEGFR-2 enzyme, with results reported as IC50 values.[8][9]
Cell Cycle Analysis: Flow cytometry was utilized to investigate the effect of the compounds on cell cycle progression in cancer cells. This analysis determines the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with the compound.[8]
Apoptosis Assay: The induction of apoptosis (programmed cell death) by the compounds was evaluated using techniques such as flow cytometry with Annexin V/PI staining. This method quantifies the percentage of early and late apoptotic cells.[8][9] Further mechanistic studies included measuring the expression levels of key apoptotic proteins like caspases, Bax, and Bcl-2.[8][9]
Signaling Pathway and Experimental Workflow
The primary mechanism of action for these anticancer nicotinamide derivatives involves the inhibition of the VEGFR-2 signaling pathway, which is crucial for angiogenesis.
Caption: VEGFR-2 signaling pathway and the workflow for screening anticancer nicotinamide derivatives.
References
- 1. Synthesis and in vitro and in vivo antimycobacterial activity of isonicotinoyl hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Novel isoniazid derivative as promising antituberculosis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis [frontiersin.org]
- 5. In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. New nicotinamide–thiadiazol hybrids as VEGFR-2 inhibitors for breast cancer therapy: design, synthesis and in silico and in vitro evaluation - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01223F [pubs.rsc.org]
- 10. Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Isonicotinamide Hydrochloride: A Guide for Laboratory Professionals
For immediate reference, treat isonicotinamide hydrochloride as a hazardous chemical waste. Do not dispose of it in the regular trash or down the sink. [1][2] All chemical waste must be managed through your institution's designated hazardous waste program to ensure safety and regulatory compliance.[1]
This guide provides detailed procedures for the safe handling and disposal of isonicotinamide hydrochloride in a laboratory setting, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring environmental responsibility.
I. Pre-Disposal and Handling Precautions
Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[3][4] Handle isonicotinamide hydrochloride in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.[3][5][6]
II. Step-by-Step Disposal Protocol
-
Waste Identification and Classification : Isonicotinamide hydrochloride is classified as a hazardous waste.[3] It should not be mixed with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[7]
-
Container Selection and Labeling :
-
Use a dedicated, compatible, and leak-proof container for collecting isonicotinamide hydrochloride waste.[8][9] The original container is often the best choice for waste accumulation.[1]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "Isonicotinamide Hydrochloride."[7][9] Also, note the date when the first waste was added to the container.[1]
-
-
Waste Accumulation and Storage :
-
Store the hazardous waste container in a designated and properly marked "Satellite Accumulation Area" (SAA) within the laboratory where the waste is generated.[8][9]
-
Keep the waste container securely closed at all times, except when adding waste.[1][8][9]
-
Regularly inspect the SAA for any signs of leaks or container degradation.[8]
-
-
Disposal of Empty Containers :
-
A container that held isonicotinamide hydrochloride is also considered hazardous waste.
-
For containers of highly toxic chemicals (with an LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[10] While the specific toxicity of isonicotinamide hydrochloride may vary, it is best practice to collect at least the first rinse.
-
Triple-rinse the empty container with a suitable solvent (e.g., water, if the compound is soluble). Collect the rinsate as hazardous waste.[1]
-
After thorough rinsing and air-drying, deface or remove the original label from the empty container before disposing of it as regular trash.[1]
-
-
Requesting Waste Pickup :
III. Spill and Emergency Procedures
In the event of a spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, clean up the spill using absorbent materials.[1]
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[5][6]
-
Collect all contaminated materials (absorbents, PPE) in a sealed, labeled hazardous waste container.
-
Report the spill to your laboratory supervisor and EHS office.
IV. Data Summary Table
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste | [3] |
| Sink Disposal | Prohibited | [1][2][11] |
| Trash Disposal | Prohibited for chemical; allowed for properly rinsed empty containers | [1][2] |
| Container Type | Compatible, leak-proof, with a secure lid | [8][9] |
| Labeling Requirements | "Hazardous Waste," Chemical Name, Accumulation Start Date | [7][9] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | [8][9] |
| PPE | Safety glasses, gloves, lab coat | [3][4] |
V. Disposal Workflow Diagram
Caption: Workflow for the proper disposal of isonicotinamide hydrochloride.
References
- 1. vumc.org [vumc.org]
- 2. acs.org [acs.org]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. fr.cpachem.com [fr.cpachem.com]
Essential Safety and Logistics for Handling Isonicotinimidamide Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for Isonicotinimidamide hydrochloride, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Details and Specifications |
| Eye and Face Protection | Safety glasses with side shields, chemical goggles, or a face shield.[1] | Should comply with AS/NZS 1337.1, EN166, or equivalent national standards.[1] A face shield should be used in situations with a high risk of splashing. |
| Skin Protection | Chemical-resistant gloves (e.g., butyl rubber), lab coat, and protective clothing.[1][2] | Choose gloves based on the specific chemicals being used and check for breakthrough times.[1] Wear a long-sleeved lab coat. For extensive handling, consider a chemical-resistant suit.[3] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator is necessary if ventilation is inadequate or dust is generated.[4][5] | For nuisance dust exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[4] |
| Hand Protection | Two pairs of chemical-resistant gloves are recommended.[6] | An inner glove should be worn under the cuff of the lab coat, and the outer glove should be worn over the cuff.[6] Regularly inspect gloves for any signs of degradation or damage.[6][7] |
Experimental Workflow: Safe Handling of this compound
The following diagram illustrates the standard operational workflow for handling this compound from receipt to disposal, emphasizing safety at each step.
Caption: This diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.
Operational Plan: Step-by-Step Guidance
1. Pre-Handling Preparation:
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.[4]
-
Ensure Proper Ventilation: Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[4][8]
-
Assemble PPE: Put on all required personal protective equipment as detailed in the table above.[1][9]
2. Handling the Compound:
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[4][10]
-
Weighing: If weighing the solid, do so in a ventilated enclosure.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
General Hygiene: Do not eat, drink, or smoke in the laboratory.[1][2] Wash hands thoroughly with soap and water after handling.[1][8]
3. In Case of Exposure or Spill:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[4][8]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water.[4][8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][8]
-
Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1][4]
-
Major Spills: Evacuate the area and alert the appropriate emergency response team.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste containing this compound, including unused product and contaminated materials (e.g., gloves, weighing paper), must be collected in a designated, labeled, and sealed container.[1]
-
Disposal Method: Do not dispose of this chemical down the drain.[4] Arrange for disposal through a licensed professional waste disposal service.[4] The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product in accordance with local regulations.[4]
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. chemdmart.com [chemdmart.com]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. capotchem.cn [capotchem.cn]
- 5. fishersci.com [fishersci.com]
- 6. clinician.com [clinician.com]
- 7. pppmag.com [pppmag.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. combi-blocks.com [combi-blocks.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
